Larotrectinib
描述
Structure
3D Structure
属性
IUPAC Name |
(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZQNWKBKUAII-KBXCAEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020707 | |
| Record name | Larotrectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223403-58-4 | |
| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Larotrectinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Larotrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14723 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Larotrectinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAROTRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Larotrectinib in NTRK Fusion Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are potent oncogenic drivers found across a wide array of pediatric and adult solid tumors.[1][2] These chromosomal rearrangements result in the expression of chimeric Tropomyosin Receptor Kinase (TRK) fusion proteins with constitutively active kinase domains, leading to uncontrolled cell proliferation and survival.[3][4] Larotrectinib (VITRAKVI®) is a first-in-class, orally administered, highly selective, and potent small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[5][6] Its mechanism of action is centered on the direct inhibition of the ATP-binding site of TRK kinases, effectively abrogating the downstream signaling cascades that drive tumor growth.[7][8] This document provides a comprehensive technical overview of the NTRK signaling pathway, the molecular mechanism of this compound, its preclinical and clinical efficacy, and the mechanisms of acquired resistance.
The NTRK Signaling Pathway and the Role of NTRK Gene Fusions
The NTRK gene family comprises NTRK1, NTRK2, and NTRK3, which encode the TRKA, TRKB, and TRKC protein receptors, respectively.[3] In normal physiology, these receptors are crucial for the development and function of the nervous system.[4] Ligand binding (e.g., Nerve Growth Factor) to the extracellular domain of a TRK receptor induces receptor dimerization, leading to autophosphorylation of the intracellular kinase domain.[4][9] This activation triggers multiple downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, survival, and differentiation.[3][10]
Oncogenic NTRK fusions arise from chromosomal rearrangements that join the 3' region of an NTRK gene, containing the intact kinase domain, with the 5' end of an unrelated gene partner.[4][6] The partner gene often provides a dimerization or oligomerization domain that causes the resulting chimeric TRK fusion protein to be constitutively active, independent of ligand binding.[3][9] This leads to persistent and aberrant activation of downstream oncogenic signaling, driving tumor growth and survival.[11]
This compound: Molecular Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[10][12] It is highly selective, demonstrating over 100-fold greater potency for TRK kinases compared to a panel of 226 other non-TRK kinases.[7][12] The drug binds within the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the kinase and subsequent activation of downstream signaling pathways.[7][8] This blockade of oncogenic signaling induces G1 cell-cycle arrest and apoptosis in tumor cells dependent on TRK fusion proteins for their growth and survival.[8][13]
References
- 1. gene.com [gene.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of a Landmark Therapy: An In-depth Technical Guide to the Discovery and Development of Larotrectinib (LOXO-101)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Larotrectinib (formerly LOXO-101), a first-in-class, highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family, represents a paradigm shift in oncology. Its development and subsequent approval as a "tissue-agnostic" therapy underscore the power of precision medicine, targeting a specific genomic alteration—NTRK gene fusions—irrespective of the tumor's histological origin. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound, intended to serve as a valuable resource for the scientific community.
Introduction: The Rise of a Targeted Therapy
The discovery of oncogenic driver mutations has revolutionized cancer therapy, moving beyond traditional cytotoxic chemotherapy towards targeted agents with improved efficacy and safety profiles. The neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins TRKA, TRKB, and TRKC, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in the fusion of an NTRK gene with a partner gene lead to the expression of a chimeric TRK fusion protein.[1] This fusion protein is constitutively active, driving downstream signaling pathways that promote cellular proliferation, survival, and ultimately, tumorigenesis.[2]
NTRK gene fusions are rare but have been identified in a wide variety of adult and pediatric solid tumors, including infantile fibrosarcoma, thyroid cancer, salivary gland cancer, and lung cancer.[3][4] The low frequency of these fusions in common cancers made traditional clinical trial designs challenging. This compound was developed by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 to specifically target these TRK fusion proteins, heralding a new era of tumor-agnostic drug development.[5]
Preclinical Discovery and Development
The preclinical development of this compound established its potency, selectivity, and anti-tumor activity in models harboring NTRK gene fusions.
In Vitro Efficacy
This compound was designed as a potent and selective ATP-competitive inhibitor of all three TRK kinases.[6] Biochemical assays demonstrated its high affinity for the ATP-binding pocket of TRKA, TRKB, and TRKC, leading to the inhibition of their kinase activity.[7]
Table 1: In Vitro Kinase and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Fusion Partner | IC50 (nM) | Reference |
| Biochemical Kinase Assay | TRKA | - | 5 | [8] |
| TRKB | - | 11 | [8] | |
| TRKC | - | 6 | [9] | |
| Cell Viability Assay | KM12 (Colorectal Cancer) | TPM3-NTRK1 | <10 | [8] |
| CUTO-3 (Lung Cancer) | MPRIP-NTRK1 | <100 | [8] | |
| MO-91 (Acute Myeloid Leukemia) | ETV6-NTRK3 | <10 | [8] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in preclinical xenograft models using human cancer cell lines harboring NTRK gene fusions. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression.[10]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Fusion Partner | Mouse Model | Dosing Regimen | Outcome | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | Athymic Nude Mice | Orally, daily for 2 weeks | Dose-dependent tumor inhibition | [10] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | - | 200mg/kg/day p.o. for six weeks | Reduced leukemic infiltration to undetectable levels | [10] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutively active TRK fusion proteins, thereby blocking downstream signaling cascades crucial for tumor cell growth and survival.
TRK Signaling Pathway
The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of the kinase domains. This activation initiates a cascade of intracellular signaling events, primarily through the Ras/MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, differentiation, and survival.[2][11] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are perpetually active, leading to uncontrolled cell growth.[4]
This compound's Inhibition Mechanism
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of the TRK fusion protein, preventing the phosphorylation and subsequent activation of downstream signaling molecules. This blockade of the TRK signaling cascade leads to the induction of apoptosis and cell cycle arrest in tumor cells dependent on TRK fusion proteins for their survival.[7]
Clinical Development
The clinical development of this compound was notable for its "basket trial" design, enrolling patients with any solid tumor harboring an NTRK gene fusion. This tumor-agnostic approach was based on the strong scientific rationale that the oncogenic driver, the TRK fusion, was the critical therapeutic target, regardless of the tissue of origin. The pivotal clinical data came from a pooled analysis of three multicenter, open-label, single-arm trials: LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[12]
Table 3: Summary of Key this compound Clinical Trials
| Trial ID | Phase | Patient Population | Key Objectives |
| LOXO-TRK-14001 | I | Adults with advanced solid tumors | Safety, tolerability, pharmacokinetics, and preliminary efficacy |
| SCOUT | I/II | Pediatric patients with advanced solid or primary CNS tumors | Safety, efficacy, and pharmacokinetics in children |
| NAVIGATE | II | Adults and adolescents (≥12 years) with NTRK fusion-positive solid tumors | Efficacy in a basket trial design |
Clinical Efficacy
A pooled analysis of the first 55 patients from these trials demonstrated a high overall response rate (ORR) and durable responses across a wide range of tumor types.[12] Subsequent analyses with larger patient populations and longer follow-up have consistently confirmed these impressive results.
Table 4: Efficacy of this compound in NTRK Fusion-Positive Cancers (Pooled Analysis)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
| Overall Response Rate (ORR) | 79% | 72% - 85% | [12] |
| - Complete Response | 16% | - | [12] |
| - Partial Response | 63% | - | [12] |
| Median Duration of Response | 35.2 months | 21.6 - Not Estimable | [13] |
| Median Progression-Free Survival | 25.8 months | 15.2 - Not Estimable | [13] |
| Median Overall Survival | Not Reached | - | [13] |
Safety and Tolerability
This compound has been generally well-tolerated, with most adverse events being grade 1 or 2. The most common treatment-related adverse events include fatigue, dizziness, nausea, anemia, and increased liver enzymes (AST/ALT).[12]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical and clinical development of this compound.
Detection of NTRK Gene Fusions
Accurate identification of patients with NTRK gene fusions is critical for treatment with this compound. Several methods are employed for this purpose.
-
Immunohistochemistry (IHC): Utilizes a pan-TRK antibody to detect the overexpression of TRK proteins, which can be indicative of an NTRK gene fusion.[7][14]
-
Protocol Outline: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary pan-TRK antibody (e.g., clone EPR17341). A secondary antibody and detection system are used for visualization.[14]
-
-
Fluorescence In Situ Hybridization (FISH): Employs fluorescently labeled DNA probes to detect chromosomal rearrangements involving the NTRK genes. Break-apart probes are commonly used.[5]
-
Protocol Outline: FFPE tissue sections are pretreated to allow probe penetration. DNA probes for the specific NTRK gene are hybridized to the cellular DNA. The slides are then washed and analyzed under a fluorescence microscope to identify signal patterns indicative of a gene fusion.[5]
-
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Can detect specific, known NTRK fusion transcripts.
-
Protocol Outline: RNA is extracted from the tumor sample and reverse transcribed into cDNA. PCR is then performed using primers specific to the known fusion partners. The PCR products are analyzed by gel electrophoresis or other methods.[13]
-
-
Next-Generation Sequencing (NGS): The most comprehensive method, capable of identifying both known and novel NTRK fusion partners. RNA-based NGS is preferred as it directly sequences the fusion transcripts.[1][3]
-
Protocol Outline: RNA is extracted from the tumor sample and converted to a cDNA library. The library is then sequenced, and the data is bioinformatically analyzed to identify fusion transcripts.[1]
-
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRK kinases.
-
Methodology: A biochemical enzymatic assay using recombinant human TRK kinase domains.
-
Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, ATP, a suitable substrate peptide (e.g., poly-Glu-Tyr), this compound at various concentrations, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., a phosphotyrosine-specific antibody).[15]
-
Procedure: The TRK kinase, substrate, and varying concentrations of this compound are incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes at 30°C). The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence or luminescence). IC50 values are calculated from the dose-response curve.[15]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of cancer cells harboring NTRK gene fusions.
-
Methodology: A common method is the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cell Culture: Cancer cell lines with known NTRK fusions (e.g., KM12) are cultured in appropriate media.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours). A reagent such as WST-8 (in CCK-8) or MTT is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured, and cell viability is calculated relative to untreated control cells.[16][17]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells with an NTRK gene fusion (e.g., KM12) are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis.[2]
-
Western Blot for Phosphorylated TRK
-
Objective: To confirm the inhibition of TRK phosphorylation by this compound in cells.
-
Methodology:
-
Sample Preparation: Cells are treated with this compound for a specified time, then lysed to extract proteins.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A chemiluminescent substrate is added, and the signal is captured. The membrane can be stripped and re-probed for total TRK and a loading control (e.g., GAPDH) for normalization.[18]
-
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to this compound can develop. The primary mechanisms of resistance include:
-
On-target mutations: The most common mechanism involves the acquisition of mutations in the NTRK kinase domain, such as solvent front mutations (e.g., G595R in NTRK1, G623R in NTRK3) or gatekeeper mutations. These mutations sterically hinder the binding of this compound to the ATP-binding pocket.
-
Off-target (bypass) activation: Activation of alternative signaling pathways that bypass the need for TRK signaling, such as mutations in KRAS, BRAF, or amplification of MET.
The development of next-generation TRK inhibitors, such as Selitrectinib (LOXO-195), is aimed at overcoming these resistance mechanisms.
Conclusion
The discovery and development of this compound represent a landmark achievement in precision oncology. Its high efficacy and favorable safety profile in patients with NTRK fusion-positive cancers have established a new standard of care and have paved the way for future tumor-agnostic drug development. This technical guide provides a comprehensive resource for understanding the scientific foundation of this important therapeutic agent. The continued study of this compound and the mechanisms of resistance will undoubtedly provide further insights into the treatment of NTRK fusion-positive cancers and the broader field of targeted therapy.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. oncomine.com [oncomine.com]
- 3. ntrktesting.com [ntrktesting.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocare.net [biocare.net]
- 8. Solid tumors harboring NTRK fusion | Study 20290 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 14. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
Larotrectinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (formerly LOXO-101) is a first-in-class, highly potent and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2] These receptor tyrosine kinases, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical drivers of cell proliferation and survival in a variety of human cancers when they are constitutively activated by chromosomal rearrangements that result in NTRK gene fusions.[1][3] this compound's mechanism of action is based on the targeted inhibition of these TRK fusion proteins, making it a "tumor-agnostic" therapy, effective against any solid tumor harboring an NTRK gene fusion.[4] This technical guide provides an in-depth overview of this compound's target profile, its remarkable kinase selectivity, and the experimental methodologies used to characterize this leading precision oncology therapeutic.
Target Profile and Kinase Selectivity
This compound is an ATP-competitive inhibitor that demonstrates potent and highly selective inhibition of all three TRK family members.[3] In a comprehensive panel of purified enzyme assays, this compound inhibited TRKA, TRKB, and TRKC with IC50 values in the low nanomolar range.[5]
Quantitative Kinase Inhibition Data
The selectivity of this compound for TRK kinases over other kinases is a key feature of its pharmacological profile. In a broad panel of 227 non-TRK kinases, this compound showed minimal activity, with only TNK2 being inhibited at a concentration approximately 100-fold higher than that required for TRK inhibition.[5][6] Another in vitro study confirmed that this compound exhibits no other significant kinase inhibition at concentrations below 1,000 nM.[7]
| Kinase Target | IC50 (nM) |
| TRKA | 5 - 11 |
| TRKB | 5 - 11 |
| TRKC | 5 - 11 |
| TNK2 | ~500 - 1100 |
Table 1: In Vitro Inhibitory Activity of this compound Against TRK and Off-Target Kinases.[5]
The cellular potency of this compound has been demonstrated in various cancer cell lines harboring NTRK gene fusions.
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 2.8 |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 1.9 |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.1 |
Table 2: Cellular Potency of this compound in Cancer Cell Lines with NTRK Fusions.[8]
Signaling Pathway Inhibition
The constitutive activation of TRK fusion proteins leads to the activation of several downstream signaling pathways that are crucial for tumor cell growth and survival. This compound effectively blocks these pathways by inhibiting the initial TRK autophosphorylation. The primary signaling cascades affected are:
-
RAS/MAPK/ERK Pathway: Regulates cell proliferation and differentiation.[9][10]
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.[11][12][13]
-
PLCγ Pathway: Involved in cell growth and differentiation.[14]
Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target profile and kinase selectivity of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the IC50 values of inhibitors against purified kinases.[5][15][16]
Objective: To quantify the inhibitory potency of this compound against TRKA, TRKB, TRKC, and a panel of off-target kinases.
Materials:
-
Recombinant GST- or His-tagged kinases (TRKA, TRKB, TRKC, and other kinases of interest)
-
LanthaScreen™ Eu-labeled anti-tag (GST or His) antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer
-
This compound (or other test compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a 3X intermediate dilution of the compound series in Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A. The final concentrations of kinase and antibody should be optimized for each specific kinase, but are typically in the low nanomolar range (e.g., 5 nM kinase and 2 nM antibody).
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the specific kinase.
-
Assay Assembly:
-
Add 5 µL of the 3X intermediate compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission at 615 nm (europium emission) and 665 nm (Alexa Fluor™ 647 emission).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18][19]
Objective: To determine the potency of this compound in inhibiting the proliferation of cancer cell lines harboring NTRK gene fusions.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91)
-
Appropriate cell culture medium and supplements
-
This compound (or other test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NTRK fusion-positive cells in an opaque-walled multiwell plate at a predetermined optimal density in their respective culture medium.
-
Compound Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Allow the assay plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of TRK Signaling
This technique is used to detect the phosphorylation status of TRK and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway modulation.[20][21]
Objective: To confirm that this compound inhibits the phosphorylation of TRK and downstream signaling proteins (e.g., AKT, ERK) in NTRK fusion-positive cancer cells.
Materials:
-
NTRK fusion-positive cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against p-TRK (pan-TRK), total TRK, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture NTRK fusion-positive cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped and re-probed with the corresponding antibodies.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a TRK inhibitor like this compound.
Conclusion
This compound is a paradigm of precision medicine, demonstrating remarkable efficacy in patients with tumors harboring NTRK gene fusions, irrespective of the tumor's tissue of origin. Its clinical success is underpinned by its highly potent and selective inhibition of the TRK family of kinases. The experimental methodologies outlined in this guide are fundamental to the characterization of such targeted therapies, providing the quantitative data and mechanistic insights necessary for their successful development and clinical implementation. The continued application of these techniques will be crucial for the discovery and evaluation of next-generation TRK inhibitors and other targeted cancer therapeutics.
References
- 1. This compound, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective tropomyosin receptor kinase inhibitor for adult and pediatric tropomyosin receptor kinase fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 10. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 11. researchgate.net [researchgate.net]
- 12. genscript.com [genscript.com]
- 13. Activation of phospholipase C gamma by PI 3-kinase-induced PH domain-mediated membrane targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. ch.promega.com [ch.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Preclinical Evidence for Larotrectinib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (VITRAKVI®) is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1] Chromosomal rearrangements involving the Neurotrophic Tyrosine Receptor Kinase genes (NTRK1, NTRK2, and NTRK3) can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, ligand-independent oncogenic drivers that activate downstream signaling pathways, promoting cellular proliferation and survival in a wide range of solid tumors.[2] this compound has received tumor-agnostic approval for the treatment of adult and pediatric patients with solid tumors harboring an NTRK gene fusion.[3] This guide provides an in-depth overview of the preclinical evidence that formed the basis for the clinical development of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
TRK fusion proteins activate several downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation and survival.[4] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[5] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of TRK and downstream effectors such as AKT and ERK in cancer cells harboring NTRK fusions.[5]
Quantitative Data Summary
In Vitro Potency of this compound
The in vitro activity of this compound has been evaluated against both isolated TRK kinases and various cancer cell lines harboring different NTRK gene fusions. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for the TRK family of kinases.
| Target | IC50 (nM) | Reference(s) |
| TRKA (Kinase Assay) | 5-6.5 | [1][5] |
| TRKB (Kinase Assay) | 8.1-11 | [1][5] |
| TRKC (Kinase Assay) | 10.6-11 | [1][5] |
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ~1-5 | [6] |
In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models using human cancer cell lines with NTRK fusions. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Tumor Model | Cancer Type | Treatment and Dose | Outcome | Reference(s) |
| KM12 Xenograft | Colorectal Carcinoma | This compound (oral, twice daily for 3 weeks) | Significant reduction in tumor growth | [5][7] |
| COLO205 Xenograft | Colon Cancer | This compound (20 mg/kg, twice daily for 3 weeks) | Decreased tumor volume and weight | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol outlines the determination of the IC50 of this compound in NTRK fusion-positive cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding : Seed cancer cells (e.g., COLO205, HCT116) in a 96-well plate at a density of 3 x 10³ cells per well and incubate overnight.
-
Drug Treatment : Treat the cells with serial dilutions of this compound (e.g., 100 nM to 4000 nM) for 24 hours.
-
CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.
-
Absorbance Measurement : Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis for TRK Phosphorylation
This protocol describes the assessment of this compound's inhibitory effect on TRK phosphorylation and downstream signaling.
-
Cell Culture and Treatment : Culture NTRK fusion-positive cells (e.g., KM12) and treat with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Cell Lysis : Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK), p-AKT, or p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probing : Strip the membrane and re-probe with antibodies against total TRK, total AKT, total ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model : Use immunodeficient mice (e.g., athymic nude mice).
-
Cell Implantation : Subcutaneously inject NTRK fusion-positive cancer cells (e.g., KM12 or COLO205) into the flank of the mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration : Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice daily for 3 weeks). The control group receives the vehicle.
-
Tumor Measurement : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate the percentage of tumor growth inhibition (TGI).
Conclusion
The preclinical data for this compound provides a strong rationale for its clinical use in patients with NTRK fusion-positive solid tumors. In vitro studies have demonstrated its high potency and selectivity for TRK kinases, leading to the inhibition of key oncogenic signaling pathways. These findings are corroborated by in vivo studies, which have shown significant anti-tumor efficacy in xenograft models of NTRK fusion-driven cancers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of TRK inhibitors and the broader field of precision oncology.
References
- 1. This compound in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA approves this compound for solid tumors with NTRK gene fusions | FDA [fda.gov]
- 4. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TRK Fusion Oncogenesis and Larotrectinib's Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the role of Tropomyosin Receptor Kinase (TRK) fusions in cancer and the mechanism of Larotrectinib, a first-in-class TRK inhibitor. It details the molecular basis of oncogenesis, clinical efficacy, diagnostic methodologies, and mechanisms of resistance.
The Role of TRK Fusions in Oncogenesis
The Neurotrophic Tyrosine Receptor Kinase (NTRK) gene family, comprising NTRK1, NTRK2, and NTRK3, encodes the TRK protein family: TRKA, TRKB, and TRKC, respectively.[1][2] These transmembrane receptors are crucial for the development and function of the nervous system, activated by neurotrophins to regulate cell differentiation, survival, and proliferation.[1][3]
Oncogenic activation occurs through chromosomal rearrangements that fuse the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene.[1][4][5] This creates a chimeric TRK fusion protein.[6][7] The fusion partner often provides a dimerization or coiled-coil domain that leads to ligand-independent, constitutive activation of the TRK kinase.[2][8] This constant signaling drives tumor cell growth and survival by persistently activating downstream oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways.[9][10][11]
NTRK gene fusions are rare but have been identified as oncogenic drivers in a wide array of both pediatric and adult solid tumors, making them a key target for precision oncology.[1][12]
This compound: A Targeted TRK Inhibitor
This compound is a highly selective, ATP-competitive, small-molecule inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[4][13][14] It was developed as a "tissue-agnostic" therapy, meaning its use is based on the presence of an NTRK gene fusion, regardless of the cancer's location in the body.[11][15]
The core mechanism of action involves this compound binding to the ATP-binding pocket within the TRK kinase domain.[11] This action blocks the phosphorylation and subsequent activation of the kinase, thereby preventing the downstream signaling that drives tumor growth.[9][11] By inhibiting the constitutively active TRK fusion protein, this compound induces apoptosis and halts cell proliferation in tumors dependent on this signaling pathway.[11][15]
Clinical Efficacy and Safety of this compound
The approval and clinical use of this compound are supported by data from three key multicenter, open-label, single-arm clinical trials: LOXO-TRK-14001 (Phase I, adults), SCOUT (Phase I/II, pediatrics), and NAVIGATE (Phase II, basket trial for adolescents and adults).[16][17][18][19] An integrated analysis of these trials demonstrated robust and durable responses across a wide variety of tumor types in both children and adults.
Table 1: Summary of Efficacy Data from Integrated Analysis of this compound Trials
| Efficacy Endpoint | Result (All Patients, n=206 evaluable) | 95% Confidence Interval (CI) |
|---|---|---|
| Overall Response Rate (ORR) | 75% | 68% - 81% |
| Complete Response (CR) | 22% | - |
| Partial Response (PR) | 53% | - |
| Median Duration of Response (DOR) | 49.3 months | 27.3 - Not Estimable |
| Median Progression-Free Survival (PFS) | 35.4 months | 23.4 - 55.7 months |
| Overall Survival (OS) at 36 months | 77% | 69% - 84% |
| Median Time to Response | 1.8 months | (Range: 0.9 - 9.1 months) |
Data based on an expanded dataset with a median follow-up of 22.3 months presented as of July 2020.[20]
Responses were observed regardless of patient age, tumor histology, or the specific NTRK gene fusion partner.[21][22] this compound is generally well-tolerated, with most treatment-related adverse events being grade 1 or 2.[20][21] Few patients discontinue treatment due to adverse events, highlighting its favorable safety profile.[20][21]
Methodologies for Detecting TRK Fusions
Accurate identification of NTRK gene fusions is critical for patient selection. Several diagnostic methods are employed, each with distinct advantages and limitations.[23][24] An integrated testing strategy, often starting with a screening method, is recommended.[25]
Table 2: Comparison of TRK Fusion Detection Methods
| Method | Analyte | Principle | Advantages | Limitations |
|---|---|---|---|---|
| Immunohistochemistry (IHC) | Protein | Uses a pan-TRK antibody to detect overexpression of the C-terminal portion of TRK proteins.[26] | Rapid, cost-effective, widely available; excellent as a screening tool.[27][28] | Detects wild-type TRK expression, leading to false positives; requires molecular confirmation.[29] |
| Fluorescence In Situ Hybridization (FISH) | DNA | Employs break-apart probes to detect chromosomal rearrangements at the NTRK1/2/3 gene loci.[30][31] | Well-established for detecting rearrangements. | Requires three separate assays for each NTRK gene; may not detect intrachromosomal fusions; interpretation can be challenging.[25][29] |
| Reverse Transcription PCR (RT-PCR) | RNA | Amplifies specific, known fusion transcripts.[24] | Highly sensitive for known fusions.[27] | Cannot detect novel or unknown fusion partners; complex to multiplex for all possible fusions.[24][27] |
| Next-Generation Sequencing (NGS) | DNA / RNA | High-throughput sequencing to identify a broad range of genomic alterations. | Can detect known and novel fusion partners simultaneously; can assess other relevant biomarkers.[29][32] | Longer turnaround time, higher cost, requires complex bioinformatics.[29] |
RNA-based NGS is often considered the preferred method as it directly sequences expressed transcripts, confirming the fusion is in-frame and avoiding the large intronic regions characteristic of NTRK genes.[25][29][33]
Mechanisms of Resistance to this compound
While this compound induces durable responses, acquired resistance can eventually occur, limiting long-term efficacy.[13] Resistance mechanisms are primarily categorized as on-target or off-target.
-
On-Target Resistance: This is the most common mechanism and involves the acquisition of secondary mutations in the NTRK kinase domain that interfere with this compound binding.[13][34][35] Mutations in the "solvent front" (e.g., NTRK1 G595R, NTRK3 G623R) and "gatekeeper" regions are frequently observed.[13][36] These mutations sterically hinder the drug's ability to fit into the ATP-binding pocket.[13]
-
Off-Target Resistance: This less common mechanism involves the activation of alternative or "bypass" signaling pathways that circumvent the need for TRK signaling.[13] Genomic alterations that activate the MAPK pathway, such as mutations in KRAS or BRAF, or amplification of other receptor tyrosine kinases like MET, have been identified as sources of off-target resistance.[13][34][35][36]
The development of next-generation TRK inhibitors (e.g., selitrectinib) is a key strategy to overcome on-target resistance mutations.[34]
Conclusion and Future Directions
The development of this compound represents a landmark achievement in precision oncology, establishing the efficacy of a tumor-agnostic therapeutic strategy. The high and durable response rates in patients with NTRK fusion-positive cancers underscore the critical importance of routine molecular profiling to identify these actionable oncogenic drivers. Future research will continue to focus on optimizing diagnostic strategies, understanding and overcoming resistance mechanisms with next-generation inhibitors, and exploring combination therapies to further improve patient outcomes.
References
- 1. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Current therapeutic landscape and resistance mechanisms to this compound | Semantic Scholar [semanticscholar.org]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. ntrktesting.com [ntrktesting.com]
- 8. onclive.com [onclive.com]
- 9. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Oncogenic TRK fusions are amenable to inhibition in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. onclive.com [onclive.com]
- 19. Indirect Treatment Comparison of this compound versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. oncologypro.esmo.org [oncologypro.esmo.org]
- 24. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncology.labcorp.com [oncology.labcorp.com]
- 27. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 28. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ntrktesting.com [ntrktesting.com]
- 30. abacusdx.com [abacusdx.com]
- 31. All tests | Sonic Genetics [sonicgenetics.com.au]
- 32. NTRK Fusion Detection in Cancer [sapac.illumina.com]
- 33. ntrktesting.com [ntrktesting.com]
- 34. ascopubs.org [ascopubs.org]
- 35. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ASCO – American Society of Clinical Oncology [asco.org]
Larotrectinib's Impact on Downstream Signaling: A Technical Guide to the MAPK and PI3K/AKT Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] In a variety of solid tumors, chromosomal translocations can lead to the creation of constitutively active TRK fusion proteins.[3] These fusion proteins are oncogenic drivers, promoting uncontrolled cell proliferation and survival through the activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on these two critical signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TRK kinase domain.[5] By binding to the ATP-binding site of the TRK fusion proteins with high affinity, it prevents their autophosphorylation and subsequent activation.[3] This blockade of the initial step in the signaling cascade leads to a comprehensive shutdown of downstream effector pathways, ultimately resulting in the suppression of tumor growth and induction of apoptosis in cancer cells harboring TRK fusions.[3]
Impact on Downstream Signaling Pathways
The constitutive activation of TRK fusion proteins triggers a cascade of intracellular signaling events. This compound effectively abrogates these signals, with the most profound effects observed in the MAPK and PI3K/AKT pathways.[6]
MAPK (RAS-RAF-MEK-ERK) Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. In TRK fusion-positive cancers, this pathway is aberrantly activated. This compound treatment leads to a significant reduction in the phosphorylation of key components of this pathway, including MEK and ERK, thereby halting uncontrolled cell division.[7]
PI3K/AKT Pathway
The PI3K/AKT pathway is crucial for cell survival, growth, and the inhibition of apoptosis. This compound-mediated inhibition of TRK fusion proteins results in the dephosphorylation and inactivation of AKT, a key kinase in this pathway.[6] This disruption of PI3K/AKT signaling promotes programmed cell death in cancer cells.
Quantitative Analysis of Pathway Inhibition
| Parameter | Description | Expected Effect of this compound | Reference |
| p-TRK Levels | Phosphorylated (active) form of the TRK fusion protein. | Significant decrease | [8] |
| p-AKT Levels | Phosphorylated (active) form of AKT kinase. | Significant decrease | |
| p-ERK Levels | Phosphorylated (active) form of ERK kinase. | Significant decrease | |
| Cell Viability (IC50) | Concentration of this compound required to inhibit 50% of cell growth in TRK fusion-positive cell lines. | Low nanomolar range | [9] |
| Tumor Growth Inhibition | Reduction in tumor volume in in vivo models of TRK fusion cancers. | Significant reduction | [9] |
Experimental Protocols
To assess the impact of this compound on the MAPK and PI3K/AKT signaling pathways, Western blotting is a standard and effective method.
Protocol: Western Blot Analysis of Key Signaling Proteins
1. Cell Culture and Treatment:
-
Culture TRK fusion-positive cancer cell lines (e.g., KM12) in appropriate media.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
2. Protein Lysate Preparation:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of TRK, AKT, and ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Signaling Pathways and Experimental Workflow
To further elucidate the mechanism of this compound and the experimental procedures used to study its effects, the following diagrams are provided.
Caption: this compound inhibits the TRK fusion protein, blocking MAPK and PI3K/AKT signaling.
References
- 1. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. Complete Response on this compound in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
In Vitro Potency of Larotrectinib Against TRKA, TRKB, and TRKC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a centralized resource on this compound's activity against its primary targets: TRKA, TRKB, and TRKC.
This compound has demonstrated potent and selective inhibition of all three TRK proteins (TRKA, TRKB, and TRKC).[1] This activity is crucial for its therapeutic effect in patients with cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. These genetic alterations lead to the formation of TRK fusion proteins that are constitutively active, driving oncogenesis through the continuous activation of downstream signaling pathways.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the TRK kinase domain, thereby blocking its activity.[4]
Quantitative Analysis of In Vitro Potency
The in vitro potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear comparison of its activity against each TRK protein.
Biochemical Potency
Biochemical assays utilizing recombinant human TRK enzymes are fundamental in determining the direct inhibitory effect of a compound on its target. The following table summarizes the IC50 values of this compound against the kinase domains of TRKA, TRKB, and TRKC.
| Target | IC50 (nmol/L) | Reference |
| TRKA | 5 - 6.5 | [4][5] |
| TRKB | 8.1 - 11 | [4][5] |
| TRKC | 10.6 - 11 | [4][5] |
Table 1: Biochemical IC50 values of this compound against TRK kinases.
Cellular Potency
Cell-based assays provide insight into the drug's activity in a more biologically relevant context. These assays typically use cancer cell lines with known NTRK gene fusions to measure the inhibitor's ability to suppress cell proliferation.
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nmol/L) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | ~1-5 | [6] |
Table 2: Cellular IC50 values of this compound in a TRK fusion-positive cancer cell line.
TRK Signaling Pathways
TRK receptors are transmembrane proteins that, upon binding with their neurotrophin ligands, activate several downstream signaling cascades crucial for cell growth and differentiation.[7] In cancers with NTRK gene fusions, these pathways are constitutively activated. This compound's inhibition of TRK fusion proteins disrupts these oncogenic signals. The primary signaling pathways affected are the Ras-Raf-MAPK, PI3K-Akt-mTOR, and PLCγ-PKC pathways.[2][3]
Figure 1: this compound's inhibition of constitutively active TRK fusion proteins blocks downstream signaling pathways, including MAPK, PI3K-AKT, and PLCγ, thereby reducing cancer cell proliferation and survival.
Experimental Protocols
The determination of this compound's in vitro potency relies on standardized biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified TRKA, TRKB, and TRKC kinases.
Methodology: A biochemical enzymatic assay is performed using recombinant human TRK kinases. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the kinase.
Reagents and Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
Adenosine triphosphate (ATP)
-
A suitable peptide substrate (e.g., poly-Glu-Tyr)
-
This compound at various concentrations
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 1 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: To each well of a multi-well plate, add the TRK enzyme and the serially diluted this compound. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Proliferation Assay
Objective: To assess the ability of this compound to inhibit the proliferation of cancer cells harboring an NTRK gene fusion.
Methodology: This assay measures the number of viable cells after treatment with this compound. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Reagents and Materials:
-
A cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion)
-
Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the NTRK fusion-positive cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound in the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add a solubilizing agent (e.g., detergent reagent) and incubate in the dark for 2 hours.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTT assay: Measure the absorbance at 570 nm using a spectrophotometer.
-
For CellTiter-Glo® assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: The absorbance or luminescence is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the cellular IC50 value using a non-linear regression model.
Figure 2: General experimental workflows for determining the biochemical and cell-based IC50 values of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Structural Biology of Larotrectinib Binding to the TRK Kinase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Larotrectinib's interaction with the Tropomyosin Receptor Kinase (TRK) family. This compound is a first-in-class, highly selective, ATP-competitive inhibitor of TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively. Its clinical success in treating cancers harboring NTRK gene fusions, irrespective of tumor histology, highlights the power of targeting specific oncogenic drivers. This document delves into the structural basis of this potent inhibition, providing quantitative data, detailed experimental methodologies, and visual representations of the key biological and experimental processes.
Core Mechanism of Action: Structural Insights
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling that drives tumor growth. While a specific co-crystal structure of this compound bound to a TRK kinase domain is not publicly available in the Protein Data Bank (PDB), structural insights have been gleaned from homology modeling and the crystal structures of TRK kinases with other inhibitors.[1][2] These studies reveal a highly conserved ATP-binding cleft where this compound is predicted to form key interactions.
The pyrazolopyrimidine core of this compound likely forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP-competitive inhibitors. The difluorophenyl moiety is expected to extend into a hydrophobic pocket, while the hydroxypyrrolidine group likely interacts with the solvent front. This precise fit confers high potency and selectivity for the TRK family of kinases.[2]
Quantitative Analysis of this compound's Potency
The efficacy of this compound is underscored by its potent inhibition of all three TRK family members, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating a high degree of affinity and inhibitory activity.
| Kinase Target | IC50 (nM) | Reference |
| TRKA | 5-11 | [3] |
| TRKB | 5-11 | [3] |
| TRKC | 5-11 | [3] |
TRK Signaling Pathway and Inhibition by this compound
TRK receptors are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of these pathways. This compound effectively abrogates this oncogenic signaling.
Caption: TRK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the interaction of this compound with TRK kinases.
X-ray Crystallography of a TRK Kinase Domain in Complex with an Inhibitor
The following is a generalized workflow for determining the co-crystal structure of a kinase with an inhibitor like this compound.
Caption: A typical workflow for X-ray crystallography of a protein-ligand complex.
Detailed Methodology:
-
Protein Expression and Purification: The human TRKA kinase domain (e.g., residues 441-796) is cloned into an expression vector with a purification tag (e.g., His-tag). The protein is expressed in a suitable system, such as E. coli, and purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
Co-crystallization: The purified TRKA kinase domain is concentrated to approximately 10 mg/mL. This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 3-fold). The complex is incubated to allow for binding.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitants, and additives. Sitting-drop or hanging-drop vapor diffusion methods are commonly employed.
-
Crystal Optimization and Growth: Promising crystallization conditions are optimized by varying the concentrations of the precipitant, buffer, and additives to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The inhibitor is then manually fitted into the electron density map, and the entire complex is refined to produce the final atomic model.
In Vitro TRK Kinase Activity Assay
This protocol outlines a method to determine the IC50 value of this compound against TRK kinases.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Methodology:
-
Reagents:
-
Recombinant human TRKA, TRKB, or TRKC kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
This compound (serially diluted).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
In a 384-well plate, add the TRK kinase and the serially diluted this compound or DMSO control.
-
Incubate at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time to allow for substrate phosphorylation.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent. The signal (e.g., luminescence) is proportional to the kinase activity.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to its target protein.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Detailed Methodology:
-
Immobilization: The purified TRK kinase domain is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound (the analyte) are injected over the sensor surface. The binding is monitored in real-time as a change in the resonance angle, which is proportional to the mass bound to the surface.
-
Dissociation: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: A regeneration solution (e.g., low pH buffer) is injected to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The potent and selective inhibition of TRK kinases by this compound is a testament to the power of structure-guided drug design. While the precise atomic details of its interaction await the public release of a co-crystal structure, the available data from biochemical assays and homology modeling provide a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of kinase inhibitor development, facilitating further studies into the structural biology of TRK inhibition and the development of next-generation therapies.
References
- 1. TRK Inhibitors: Clinical Development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale and design of ON-TRK: a novel prospective non-interventional study in patients with TRK fusion cancer treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Larotrectinib for Rare Pediatric Cancers with NTRK Fusions: A Technical Guide
Introduction
The treatment paradigm for pediatric cancers has been significantly advanced by the advent of precision oncology, moving from histology-based to molecularly-guided therapies. A pivotal development in this area is the targeting of neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are potent oncogenic drivers in a variety of pediatric and adult malignancies.[1][2] While rare in common cancers, NTRK fusions are highly prevalent in certain rare pediatric tumors, such as infantile fibrosarcoma and congenital mesoblastic nephroma.[1]
Larotrectinib is a first-in-class, highly selective, and central nervous system (CNS)-active small-molecule inhibitor of all three tropomyosin receptor kinase (TRK) proteins: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][3] Its tumor-agnostic approval by regulatory bodies, including the U.S. Food and Drug Administration (FDA), was based on its remarkable and durable efficacy in patients with TRK fusion-positive cancers, regardless of tumor histology or patient age.[3][4] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, clinical data in pediatric populations, experimental protocols for patient identification, and mechanisms of resistance.
Mechanism of Action: TRK Signaling and this compound Inhibition
In normal physiology, TRK receptors are crucial for the development and function of the nervous system.[5][6] They are activated upon binding to their neurotrophin ligands, which leads to receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[5][7] This activation triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell proliferation, differentiation, and survival.[6][8]
NTRK gene fusions result from chromosomal rearrangements that join the 3' region of an NTRK gene with the 5' end of an unrelated partner gene.[8][9] This creates a chimeric TRK fusion protein with a constitutively active kinase domain, leading to ligand-independent, uncontrolled activation of downstream signaling pathways that drive tumorigenesis.[5][9]
This compound functions as a potent and selective ATP-competitive inhibitor of the TRK kinase domain.[10] By binding to the ATP-binding site, it blocks the phosphorylation and activation of the TRK fusion protein, effectively shutting down the aberrant downstream signaling and leading to the inhibition of tumor cell growth and survival.[3][4]
Clinical Efficacy in Pediatric Cancers
The efficacy and safety of this compound in pediatric patients have been demonstrated in two key multicenter, open-label clinical trials: the Phase 1/2 SCOUT study (NCT02637687) and the Phase 2 NAVIGATE basket trial (NCT02576431), which enrolled both adults and adolescents.[11][12] Data from these trials show rapid, high, and durable responses across a range of tumor types.
Efficacy in Non-Primary CNS Tumors
An expanded dataset of pediatric patients with non-CNS TRK fusion-positive cancers showed a high objective response rate (ORR), with a significant number of patients achieving complete responses.[11] The responses were durable, leading to prolonged progression-free and overall survival.[11]
Table 1: Efficacy of this compound in Pediatric Patients with Non-CNS TRK Fusion Cancers
| Efficacy Endpoint | Result (N=93 evaluable patients) | Reference |
|---|---|---|
| Overall Response Rate (ORR) | 84% (95% CI: 75–91) | [11] |
| Complete Response (CR)¹ | 38% | [11] |
| Partial Response (PR)² | 46% | [11] |
| Stable Disease (SD) | 12% | [11] |
| Progressive Disease (PD) | 2% | [11] |
| Median Time to Response | 1.8 months | [11] |
| Median Duration of Response (DoR) | 43.3 months (95% CI: 23.4–NE) | [11] |
| Median Progression-Free Survival (PFS) | 37.4 months (95% CI: 22–NE) | [11] |
| Median Overall Survival (OS) | Not Reached | [11] |
| 36-month OS Rate | 93% (95% CI: 86–99) | [11] |
¹Includes pathological complete responses. ²Includes unconfirmed partial responses. CI: Confidence Interval; NE: Not Estimable.
Table 2: Patient and Disease Characteristics in Pediatric this compound Trials (Non-CNS)
| Characteristic | Details (N=94 patients) | Reference |
|---|---|---|
| Median Age | 2.2 years (range: 0–18) | [11] |
| Tumor Types | Infantile Fibrosarcoma (52%), Other Soft Tissue Sarcoma (40%), Congenital Mesoblastic Nephroma (2%), Thyroid Cancer (2%), Other (3%) | [11] |
| NTRK Gene Fusion | NTRK1 (43%), NTRK2 (3%), NTRK3 (54%) | [11] |
| Prior Systemic Therapy | 66% of patients received prior therapy; 52% of those received ≥2 lines |[11] |
Efficacy in Primary CNS Tumors
This compound has also demonstrated significant activity in pediatric patients with primary CNS tumors harboring TRK fusions, a population with often poor prognoses.
Table 3: Efficacy of this compound in Pediatric Patients with Primary CNS Tumors
| Efficacy Endpoint | Result (N=38 patients) | Reference |
|---|---|---|
| Overall Response Rate (ORR) | 37% (95% CI: 22–54) | [13] |
| Complete Response (CR) | 8% (n=3) | [13] |
| Partial Response (PR) | 29% (n=11) | [13] |
| 24-week Disease Control Rate | 74% (95% CI: 57–87) | [13] |
| Median Duration of Response (DoR) | 17.2 months (95% CI: 5.7–NE) | [13] |
| Median Progression-Free Survival (PFS) | 19.8 months (95% CI: 11.1–50.8) | [13] |
| Median Overall Survival (OS) | Not Reached | [13] |
| 48-month OS Rate | 60% | [13] |
Data as of July 2023, assessed by Independent Review Committee (IRC) per RANO criteria.
Safety and Tolerability
Across clinical trials, this compound has demonstrated a favorable and manageable safety profile in pediatric patients. The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, and treatment discontinuation due to TRAEs was infrequent.[11][14]
Table 4: Common Treatment-Related Adverse Events (TRAEs) in Pediatric Patients (Non-CNS)
| Adverse Event | All Grades (%) | Grade 3-4 (%) | Reference |
|---|---|---|---|
| Increased Aspartate Aminotransferase (AST) | 33% | Data not specified | [11] |
| Increased Alanine Aminotransferase (ALT) | 42% | Grade 3: 4% | [14] |
| Leucopenia | 21% | Data not specified | [14] |
| Decreased Neutrophil Count | 21% | Data not specified | [14] |
| Vomiting | 21% | Data not specified | [14] |
| Neurological Events (e.g., headache, dizziness) | 12% | Grade 3: 2% | [11][15] |
Data from multiple pediatric cohorts. Percentages may vary slightly between studies.
Experimental Protocols
Detection of NTRK Gene Fusions
Accurate identification of NTRK gene fusions is critical for selecting patients who may benefit from this compound. Several methodologies are available, each with distinct advantages and limitations. A common strategy involves a screening test followed by a confirmatory sequencing-based assay.[2][16]
Table 5: Methodologies for NTRK Fusion Detection
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Immunohistochemistry (IHC) | Detects overexpression of TRK proteins using pan-TRK antibodies. | Rapid, widely available, cost-effective screening tool. | Can have false positives (non-fusion-related overexpression) and false negatives. Does not identify the specific fusion partner.[2][16] |
| Fluorescence In Situ Hybridization (FISH) | Uses fluorescent probes to detect chromosomal break-aparts at an NTRK gene locus. | High specificity. Can confirm rearrangements. | May not detect intrachromosomal fusions or novel partners. Can be labor-intensive.[2] |
| Reverse Transcriptase PCR (RT-PCR) | Amplifies specific, known fusion transcripts from RNA. | High sensitivity and specificity for known fusions. Rapid turnaround. | Cannot detect novel or unknown fusion partners.[2] |
| Next-Generation Sequencing (NGS) | High-throughput sequencing of DNA or RNA to identify various genomic alterations. | DNA-based: Can detect fusions but may be challenged by large introns. RNA-based: Considered the gold standard; directly sequences fusion transcripts, enabling detection of both known and novel fusion partners.[16][17] | Higher cost, longer turnaround time, requires bioinformatics expertise.[16] |
Clinical Trial Protocol Synopsis
The pediatric clinical trials for this compound generally follow a Phase 1/2 design to establish safety, determine the recommended Phase 2 dose (RP2D), and evaluate anti-tumor activity.[14][18]
-
Phase 1 (Dose Escalation): Enrolls pediatric patients with advanced solid tumors to determine the safety and pharmacokinetics of this compound.[18] A rolling six design is often used to establish the maximum tolerated dose (MTD) or RP2D.[14][18] The RP2D for pediatric patients was established as 100 mg/m² twice daily (maximum 100 mg per dose).[14]
-
Phase 2 (Expansion Cohort): Enrolls patients with documented NTRK gene fusion-positive tumors to further evaluate efficacy (ORR) and safety.[19]
-
Key Eligibility Criteria: Patients aged 1 month to 21 years with relapsed, refractory, or metastatic solid or primary CNS tumors.[14] Adequate organ function and performance status (Lansky or Karnofsky) are required.[14]
-
Response Assessment: Tumor response is typically assessed every 8 weeks using RECIST v1.1 for solid tumors or RANO criteria for CNS tumors.[12][20]
Mechanisms of Acquired Resistance
While this compound induces durable responses, acquired resistance can eventually emerge in some patients.[1] Resistance mechanisms are broadly classified as on-target (involving the NTRK gene itself) or off-target (activation of bypass pathways).[21]
-
On-Target Resistance: This is the more common mechanism and involves the acquisition of secondary mutations in the NTRK kinase domain that interfere with this compound binding.[1][21]
-
Solvent Front Mutations: (e.g., NTRK1 G595R, NTRK3 G623R). These mutations are located in the region that controls access to a hydrophobic pocket adjacent to the ATP-binding site.[21]
-
Gatekeeper Mutations: (e.g., NTRK1 F589L). These mutations occur at a residue that "guards" the entrance to the ATP-binding pocket.[21]
-
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling. Examples include acquired mutations in genes like BRAF, KRAS, or MET amplification.[21][22]
The development of second-generation TRK inhibitors, such as selitrectinib, is aimed at overcoming these on-target resistance mutations.[23]
Conclusion
This compound represents a landmark achievement in precision oncology, offering a highly effective and well-tolerated treatment for pediatric patients with rare cancers driven by NTRK gene fusions.[12] Its tumor-agnostic efficacy underscores the importance of routine molecular profiling to identify these actionable genomic alterations in pediatric solid tumors.[12] A comprehensive understanding of its mechanism, clinical benefits, and the protocols for patient identification is essential for researchers, clinicians, and drug developers. Ongoing research continues to explore the optimal duration of therapy, long-term outcomes, and strategies to overcome acquired resistance, further solidifying the role of TRK inhibition in pediatric cancer care.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing algorithm for identification of patients with TRK fusion cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy this compound could make tumors with rare NTRK fusion genes less lethal | St. Jude Research [stjude.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. Phase separation underlies signaling activation of oncogenic NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.aap.org [publications.aap.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. HGG-02. LONG-TERM EFFICACY AND SAFETY OF this compound IN PEDIATRIC PATIENTS WITH TRK FUSION PRIMARY CENTRAL NERVOUS SYSTEM (CNS) TUMORS: AN UPDATED ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 17. flore.unifi.it [flore.unifi.it]
- 18. This compound for paediatric solid tumours harbouring NTRK gene fusions: a multicentre, open-label, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
Methodological & Application
Larotrectinib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, ATP-competitive inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins.[1][2] TRK fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients.[3][4] The constitutive activation of TRK fusion proteins leads to uncontrolled cell proliferation and survival.[3][5] this compound effectively inhibits TRKA, TRKB, and TRKC, leading to tumor cell apoptosis and inhibition of cell growth in TRK fusion-positive cancers.[6][7] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines in response to this compound treatment, along with representative data and a visualization of the underlying signaling pathway.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent and selective activity against TRK fusion-positive cells.
| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) | Reference |
| CUTO-3 | Cutaneous Squamous Cell Carcinoma | MPRIP-NTRK1 | < 100 | [8] |
| KM12 | Colon Cancer | TPM3-NTRK1 | < 10 | [8][9] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | < 10 | [8] |
| COLO205 | Colon Cancer | Not Specified | 356 | [10] |
| HCT116 | Colon Cancer | Not Specified | 305 | [10] |
Experimental Protocols
This section details a generalized protocol for determining the IC50 of this compound using a common colorimetric cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., KM12, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations to determine the IC50 (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
-
Mandatory Visualization
References
- 1. onclive.com [onclive.com]
- 2. This compound for the treatment of TRK fusion solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing Larotrectinib-Sensitive Patient-Derived Xenograft (PDX) Models
Introduction
Patient-derived xenograft (PDX) models, developed by implanting patient tumor tissue directly into immunodeficient mice, have become a cornerstone of translational oncology research.[1][2][3][4] These models are prized for retaining the histological and genetic characteristics of the original patient tumor, offering a more predictive preclinical platform compared to traditional cell line-derived xenografts.[2][5][6][7] This is particularly valuable for testing targeted therapies.
Larotrectinib (Vitraki®) is a first-in-class, highly selective, and potent ATP-competitive inhibitor of Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC.[8][9][10] These proteins are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[8] Oncogenic fusions involving these NTRK genes lead to constitutively active TRK signaling, which drives cell proliferation and survival across a wide range of tumor types.[10][11][12] this compound's "tumor-agnostic" approval for solid tumors harboring NTRK gene fusions underscores the need for preclinical models that accurately recapitulate this specific oncogenic driver.[13]
These application notes provide detailed protocols for the establishment, characterization, and utilization of this compound-sensitive, NTRK fusion-positive PDX models for preclinical drug efficacy studies.
This compound Mechanism of Action and TRK Signaling
NTRK gene fusions result in the expression of chimeric TRK proteins that are constitutively active, leading to ligand-independent dimerization and autophosphorylation.[14] This triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cancer cell growth and survival.[15] this compound selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and blocking downstream signaling.[15]
Section 1: Establishing NTRK Fusion-Positive PDX Models
The successful establishment of PDX models is a critical first step. The process involves obtaining fresh, viable tumor tissue from a patient with a confirmed NTRK fusion and implanting it into highly immunodeficient mice.[2][16]
Protocol 1: PDX Model Implantation and Propagation
This protocol details the steps from receiving patient tissue to establishing a stable, passaged PDX model.[5][7][17]
Materials:
-
Mice: Highly immunodeficient mice, such as NOD-scid IL2Rgamma-null (NSG) or similar strains (6-8 weeks old).[2][16][18]
-
Media: Sterile PBS, RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: Matrigel® Basement Membrane Matrix.
-
Equipment: Sterile surgical instruments, petri dishes, 18-gauge trocars, calipers, biosafety cabinet.
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport media (e.g., RPMI) on ice. Process within 2-4 hours of collection.[17]
-
Tissue Processing (in a biosafety cabinet):
-
Wash the tissue 2-3 times with sterile, ice-cold PBS.
-
Place the tissue in a sterile petri dish with a small amount of RPMI.
-
Carefully remove any non-tumor or necrotic tissue.
-
Mince the viable tumor tissue into small fragments of approximately 2-3 mm³.[7]
-
-
Implantation (P0 - First Generation):
-
Anesthetize the immunodeficient mouse according to approved institutional animal care protocols.
-
Shave and sterilize the flank of the mouse.
-
Make a small incision (5-10 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Optional but recommended: For difficult-to-engraft tumors, mix the tumor fragment with 50-100 µL of Matrigel to improve engraftment rates.[[“]]
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice daily for the first week for signs of distress and to ensure wound healing.
-
Once a palpable tumor forms, measure its dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[20]
-
-
Passaging (P1 and beyond):
-
When the tumor reaches a volume of 1000-1500 mm³, humanely euthanize the mouse.
-
Aseptically excise the tumor.
-
Process the tumor as described in Step 2. A portion can be cryopreserved for banking (in freezing media with 10% DMSO) or fixed in formalin for histological analysis.
-
Implant fragments into a new cohort of mice to expand the model. Low passage numbers (typically <10) are recommended to maintain fidelity to the original tumor.[1]
-
Section 2: Characterization of NTRK Fusion-Positive PDX Models
Once established, PDX models must be characterized to confirm they retain the key molecular features of the patient's tumor, specifically the NTRK fusion and active TRK signaling.
Protocol 2: Pan-TRK Immunohistochemistry (IHC) Screening
IHC is a rapid and cost-effective method to screen for the overexpression of TRK proteins, which is often indicative of an underlying NTRK gene fusion.[21][22]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm).
-
Pan-TRK primary antibody (e.g., clone EPR17341).[23]
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Standard deparaffinization, rehydration, and antigen retrieval reagents.
Procedure:
-
Deparaffinization and Rehydration: Dewax FFPE slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) according to antibody manufacturer's instructions.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the pan-TRK primary antibody at the optimized dilution and time.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis: A positive result is typically indicated by cytoplasmic and/or nuclear staining in the tumor cells. Staining intensity and pattern can vary depending on the fusion partner.[23] Positive IHC results should always be confirmed by a molecular method.[22]
Protocol 3: Western Blot for TRK Pathway Activation
Western blotting can confirm the expression of the TRK fusion protein and assess the phosphorylation status of TRK and downstream effectors, providing evidence of pathway activation.
Materials:
-
Flash-frozen PDX tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pan-TRK, anti-phospho-TRK (e.g., p-TrkA Tyr490/Tyr674/675), anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK.[24][25]
-
HRP-conjugated secondary antibodies.
-
Protein electrophoresis and blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Elevated phospho-TRK levels compared to non-fusion controls indicate pathway activation.[26]
Section 3: Preclinical Efficacy Studies with this compound
Once a characterized NTRK fusion-positive PDX model is established and expanded, it can be used for in vivo efficacy studies.
Protocol 4: In Vivo this compound Efficacy Study
Procedure:
-
Cohort Expansion: Expand the desired PDX model to generate a cohort of tumor-bearing mice (e.g., 16-20 mice).
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Drug Formulation and Dosing:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[20]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint (e.g., 2000 mm³), or for a set duration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) to quantify drug efficacy.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm TRK inhibition).
-
Expected Outcomes and Data Presentation
The efficacy of this compound has been demonstrated across numerous clinical trials in patients with NTRK fusion-positive cancers.[28][29] PDX models should recapitulate this sensitivity. The data below serves as a benchmark for expected responses.
Table 1: Clinical Efficacy of this compound in TRK Fusion-Positive Solid Tumors
| Tumor Type | No. of Patients (Evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| All Solid Tumors (Pooled Analysis) | 55 | 75% | 22% | 53% | [13][28] |
| Lung Cancer | 15 | 73% | 7% | 67% | [30] |
| Sarcomas (Adults) | 36 | 58% | Not Reported | Not Reported | [9] |
| Salivary Gland Tumors | 12 (in initial 55 pt cohort) | 100% (Investigator Assessed) | 17% | 83% | [13][28] |
| Thyroid Cancer | 28 (in expanded cohort) | 68% (Investigator Assessed) | 18% | 50% | [27] |
Table 2: Common NTRK Gene Fusions and Associated Tumor Types
| Gene Fusion | Associated Cancer Types | Reference |
| ETV6-NTRK3 | Infantile Fibrosarcoma, Secretory Carcinoma (Breast, Salivary), Thyroid Cancer | [13][31] |
| TPM3-NTRK1 | Colorectal Cancer, Sarcoma, Thyroid Cancer | [32][33] |
| LMNA-NTRK1 | Soft Tissue Sarcoma, Lung Cancer | [27] |
| SQSTM1-NTRK2 | Non-Small Cell Lung Cancer | [34] |
| NTRK Fusions (General) | Lung, Sarcoma, Thyroid, Salivary, Colon, Glioblastoma | [27][31] |
References
- 1. criver.com [criver.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 4. clinicallab.com [clinicallab.com]
- 5. Establishment and characterization of patient-derived xenografts as paraclinical models for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. benchchem.com [benchchem.com]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TrkA and TrkB Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - RU [thermofisher.com]
- 26. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. targetedonc.com [targetedonc.com]
- 31. targetedonc.com [targetedonc.com]
- 32. A phase II trial of this compound in tumors with NTRK fusions or extremes of NTRK mRNA overexpression identified by comprehensive genomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Complete Response on this compound in NTRK2 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of NTRK Gene Fusions for Larotrectinib Eligibility
Audience: Researchers, scientists, and drug development professionals.
Introduction: The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) has led to the development of targeted therapies, such as Larotrectinib. This compound is a first-in-class, highly selective, central nervous system-active TRK inhibitor approved for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion without a known acquired resistance mutation, are metastatic or where surgical resection is likely to result in severe morbidity, and who have no satisfactory alternative treatments or that have progressed following treatment.[1] Accurate and reliable detection of NTRK gene fusions is therefore critical for identifying patients eligible for this targeted therapy.
These application notes provide a comprehensive overview and detailed protocols for the principal methodologies used to detect NTRK gene fusions.
Overview of NTRK Gene Fusions and this compound's Mechanism of Action
NTRK gene fusions are chromosomal rearrangements that result in the fusion of the 3' region of one of the NTRK genes with the 5' region of a partner gene. This fusion leads to the expression of a chimeric TRK protein with a constitutively active kinase domain, driving oncogenesis through downstream signaling pathways like MAPK, PI3K-AKT, and PLCγ.[2][3] this compound is a potent and selective inhibitor of TRKA, TRKB, and TRKC proteins.[4] By binding to the ATP-binding pocket of the TRK kinase domain, this compound prevents the downstream signaling cascades that promote tumor growth and survival, leading to apoptosis of cancer cells.[2][5]
Below is a diagram illustrating the TRK signaling pathway and the inhibitory action of this compound.
Methods for Detecting NTRK Gene Fusions
Several laboratory methods are available for the detection of NTRK gene fusions, each with its own advantages and limitations. The choice of method often depends on factors such as tumor type, prevalence of NTRK fusions, available resources, and desired turnaround time. The main techniques include Immunohistochemistry (IHC), Fluorescence In Situ Hybridization (FISH), Reverse Transcription Polymerase Chain Reaction (RT-PCR), and Next-Generation Sequencing (NGS).
The following diagram illustrates a common workflow for NTRK gene fusion testing.
Comparison of NTRK Fusion Detection Methods
The following table summarizes the key performance characteristics of the four main detection methods.
| Feature | Immunohistochemistry (IHC) | Fluorescence In Situ Hybridization (FISH) | Reverse Transcription PCR (RT-PCR) | Next-Generation Sequencing (NGS) |
| Analyte | Protein (TRK A, B, C) | DNA | RNA | DNA or RNA |
| Sensitivity | High for NTRK1/2 (88-100%), lower for NTRK3 (55-79%)[3][6] | High | High (for known fusions) | Very High (RNA-based preferred) |
| Specificity | Variable (lower in tissues with high endogenous TRK expression)[3] | High | Very High (for known fusions) | Very High |
| Turnaround Time | 1-3 days[7] | 1-3 days[7] | ~1 week[7] | 2-4 weeks[7] |
| Sample Input | 1 FFPE slide | 1-2 FFPE slides per NTRK gene | ~1 µg RNA (~50,000 cells)[8] | As low as 10 ng of RNA[9] |
| Detection of Novel Fusions | No | Yes (with break-apart probes) | No | Yes (RNA-based is superior) |
| Cost | Low | Moderate | Moderate | High |
Detailed Experimental Protocols
Immunohistochemistry (IHC)
Principle: IHC detects the overexpression of TRK proteins using a pan-TRK antibody that recognizes a conserved C-terminal epitope of TRKA, TRKB, and TRKC.
Recommended Assay: VENTANA pan-TRK (EPR17341) Assay on a BenchMark series automated stainer.[10]
Protocol:
-
Tissue Preparation: Use 4-5 µm thick sections of formalin-fixed, paraffin-embedded (FFPE) tissue on charged slides.
-
Deparaffinization and Rehydration: Perform deparaffinization in xylene followed by rehydration through graded ethanol (B145695) solutions.
-
Antigen Retrieval: Use a standard heat-induced epitope retrieval method.
-
Primary Antibody Incubation: Incubate with VENTANA pan-TRK (EPR17341) antibody. The recommended incubation time is 16 minutes on a BenchMark ULTRA and 32 minutes on BenchMark GX and XT instruments.[11]
-
Detection: Use the OptiView DAB IHC Detection Kit for visualization.[10]
-
Counterstaining: Use hematoxylin (B73222) to stain the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then coverslip.
Interpretation of Results:
-
Positive: Staining in ≥1% of tumor cells is generally considered positive.[3] Staining patterns can be cytoplasmic, nuclear, or membranous and may correlate with the fusion partner.[12]
-
Negative: Absence of staining or staining in <1% of tumor cells.
-
Controls: Use cortical brain tissue as a positive control and alveolar epithelium as a negative internal control.[13]
Fluorescence In Situ Hybridization (FISH)
Principle: FISH uses fluorescently labeled DNA probes to detect chromosomal rearrangements involving the NTRK genes. Break-apart probes are commonly used.
Protocol:
-
Slide Preparation: Use 4-5 µm thick FFPE sections.
-
Deparaffinization, Rehydration, and Pretreatment: Deparaffinize slides in xylene, rehydrate in ethanol, and then treat with a protease solution to digest proteins and allow probe penetration.
-
Probe Application: Apply the NTRK1, NTRK2, or NTRK3 break-apart probe to the slide.
-
Denaturation: Co-denature the probe and target DNA by heating the slide.
-
Hybridization: Incubate the slide overnight in a humidified chamber to allow the probe to hybridize to the target DNA.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount with an anti-fade medium.
-
Analysis: Visualize the signals using a fluorescence microscope.
Interpretation of Results:
-
Normal: Two fused (or very close) red and green signals per nucleus.
-
Positive for Rearrangement: A split of one red and one green signal or an isolated red or green signal. A positive result is typically defined as >15% of tumor cells showing a break-apart signal.[4]
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Principle: RT-PCR detects specific NTRK fusion transcripts by first reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification using primers that flank the fusion breakpoint.
Protocol:
-
RNA Extraction: Extract total RNA from FFPE tissue or fresh frozen samples.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers specific for the known 5' partner gene and the 3' NTRK gene.
-
Detection: Analyze the PCR products by gel electrophoresis or real-time PCR.
Interpretation of Results:
-
Positive: Amplification of a PCR product of the expected size indicates the presence of the specific NTRK fusion.
-
Negative: No amplification.
Note: This method is limited to detecting known fusions and may not identify novel fusion partners.[14]
Next-Generation Sequencing (NGS)
Principle: NGS allows for the simultaneous sequencing of millions of DNA or RNA fragments, enabling the detection of known and novel NTRK fusions. RNA-based NGS is preferred as it directly detects expressed fusion transcripts.[15]
Workflow:
-
Nucleic Acid Extraction: Extract high-quality RNA (or DNA) from tumor tissue.
-
Library Preparation:
-
Fragment the RNA and convert it to cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Perform target enrichment using either a hybridization-capture or amplicon-based method.
-
-
Sequencing: Sequence the prepared library on an NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a fusion detection algorithm to identify reads that span a fusion breakpoint.
-
Annotate the identified fusions and assess their potential clinical significance.
-
Interpretation of Results:
-
Positive: Identification of an in-frame fusion transcript involving an NTRK gene.
-
Negative: No evidence of an NTRK gene fusion.
Conclusion
The selection of an appropriate method for detecting NTRK gene fusions is a critical step in identifying patients who may benefit from this compound. A multi-step approach, often starting with IHC as a screening tool followed by a confirmatory molecular method like NGS, is a cost-effective strategy in many settings. However, in tumors with a high prevalence of NTRK fusions, upfront molecular testing may be more appropriate. These detailed application notes and protocols provide a framework for laboratories to establish and validate robust NTRK fusion testing to guide personalized cancer therapy.
References
- 1. Standardized evidence-based approach for assessment of oncogenic and clinical significance of NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Brazilian Expert Consensus for NTRK Gene Fusion Testing in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost-Effectiveness Analysis of Treating Patients With NTRK-Positive Cancer With the Histology-Independent Therapy Entrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. hse.ie [hse.ie]
- 8. NTRK insights: best practices for pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncomine.com [oncomine.com]
- 10. ntrktesting.com [ntrktesting.com]
- 11. researchgate.net [researchgate.net]
- 12. performanceandimprovement.nhs.wales [performanceandimprovement.nhs.wales]
- 13. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 15. ascopubs.org [ascopubs.org]
Pan-TRK Immunohistochemistry: A Detailed Guide for Expression Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The detection of Tropomyosin Receptor Kinase (TRK) protein expression through immunohistochemistry (IHC) has emerged as a critical screening tool in oncology. Oncogenic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3) lead to the formation of TRK fusion proteins, which act as drivers in a wide range of solid tumors. These tumors, although rare, are notable for their high response rates to targeted TRK inhibitors.[1][2] Consequently, identifying patients with NTRK fusion-positive cancers is paramount for effective treatment.
Pan-TRK IHC serves as a rapid and cost-effective method to screen for the presence of TRK proteins, thereby enriching the patient population for confirmatory molecular testing.[3][4] This document provides comprehensive application notes and detailed protocols for pan-TRK IHC screening.
Introduction to Pan-TRK IHC Screening
The principle behind pan-TRK IHC is the use of antibodies that can detect the C-terminal region of all three TRK proteins (TRKA, TRKB, and TRKC), which is conserved across the wild-type and fusion proteins.[5] This allows for a broad screening approach across various tumor types. A positive IHC result is not diagnostic of an NTRK gene fusion but indicates the need for confirmatory testing with methods like Next-Generation Sequencing (NGS) or Fluorescence In Situ Hybridization (FISH).[6][7] This two-step approach is a widely recommended strategy for the efficient identification of patients who may benefit from TRK inhibitor therapy.[8]
The interpretation of pan-TRK IHC can be complex due to variable staining patterns and intensities, as well as potential false-positive results from the expression of wild-type TRK or non-specific staining.[9][10] Therefore, a thorough understanding of the methodology, antibody performance, and interpretation criteria is essential for its successful implementation in a research or clinical setting.
Performance of Pan-TRK IHC Antibodies
Several antibody clones are available for pan-TRK IHC, with clone EPR17341 being the most extensively studied and utilized.[1][6] The performance of different clones can vary, impacting the sensitivity and specificity of the assay. Below is a summary of performance data from comparative studies.
| Antibody Clone | Vendor(s) | Sensitivity | Specificity | Key Findings |
| EPR17341 | Abcam, Ventana | 95.2% - 100% | 73.8% - 100% | Considered the most reliable clone for detecting NTRK1-3 rearranged tumors.[1][4][11] Labs using the ready-to-use Ventana system with this clone generally achieve high performance.[3] |
| A7H6R | Cell Signaling | 93.8% | 80.3% | Demonstrated good performance but may miss some NTRK2-3 rearranged tumors.[1][11] It showed the best performance in terms of minimizing false-positive cases in one study.[1] |
| EP1058Y | Abcam | 73.3% | 32.8% | Showed lower sensitivity and specificity compared to EPR17341 and A7H6R.[11] |
Note: Sensitivity and specificity can vary depending on the tumor type, the specific NTRK fusion partner, and the interpretation criteria used.
TRK Signaling Pathway and the Role of NTRK Fusions
Under normal physiological conditions, the binding of neurotrophins to TRK receptors leads to their dimerization and the activation of downstream signaling pathways, such as the MAPK, PI3K, and PLCγ pathways, which are crucial for neuronal survival and differentiation.
NTRK gene fusions result in the constitutive, ligand-independent activation of these downstream pathways, leading to uncontrolled cell proliferation and survival, a hallmark of cancer.[2]
References
- 1. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-Trk Immunohistochemistry Is an Efficient and Reliable Screen for the Detection of NTRK Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for NTRK Gene Rearrangement Analysis using Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains, which in turn activate downstream signaling pathways promoting cell proliferation and survival. The identification of these fusions is critical for selecting patients who may benefit from targeted therapies with TRK inhibitors. Fluorescence in situ hybridization (FISH) is a robust cytogenetic technique used to detect NTRK gene rearrangements in formalin-fixed paraffin-embedded (FFPE) tissue samples. This document provides detailed application notes and protocols for the analysis of NTRK gene rearrangements using FISH.
Biological Principles of NTRK Signaling
The NTRK gene family consists of three members: NTRK1, NTRK2, and NTRK3, which encode for the TRKA, TRKB, and TRKC protein receptors, respectively.[1] Under normal physiological conditions, these receptors are involved in the development and function of the nervous system.[2] Ligand binding to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, differentiation, and survival.[3][4]
Oncogenic NTRK gene fusions result from the chromosomal rearrangement where the 3' region of an NTRK gene, containing the kinase domain, fuses with the 5' region of a partner gene.[2] This results in a chimeric protein with ligand-independent, constitutive activation of the kinase domain, leading to uncontrolled activation of downstream signaling pathways and driving tumorigenesis.[2]
Data Presentation: Performance of NTRK FISH
The accurate detection of NTRK gene fusions is paramount for patient stratification. FISH is a widely used method, and its performance has been evaluated in various studies.
| Parameter | Finding | Tumor Type(s) | Reference(s) |
| Prevalence of NTRK Fusions | |||
| 90-100% | Mammary analogue secretory carcinoma | [3] | |
| >90% | Secretory carcinoma of the breast | [3] | |
| 91-100% | Infantile fibrosarcoma | [3] | |
| 83% | Congenital mesoblastic nephroma | [3] | |
| 10-20% | Spitzoid melanomas, Papillary thyroid carcinoma | [5] | |
| <5% | Common cancers (e.g., lung, colorectal) | [3] | |
| Sensitivity | 78% | Metastatic colorectal cancer | [6] |
| 88% (NTRK1), 89% (NTRK2), 55-79% (NTRK3) | Various solid tumors (by Pan-TRK IHC, FISH used for confirmation) | [7] | |
| Specificity | 100% | Metastatic colorectal cancer | [6] |
Experimental Workflow
The overall workflow for NTRK gene rearrangement analysis by FISH involves several key stages, from sample preparation to data analysis and reporting.
Detailed Experimental Protocols
FFPE Tissue Section Preparation
-
Cut 4-5 µm thick sections from the FFPE tumor block using a microtome.
-
Float the sections on a purified water bath maintained at 40-45°C.
-
Mount the sections onto positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C to ensure tissue adherence.[8]
Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydrate the sections by immersing them in two changes of 100% ethanol (B145695) for 5 minutes each.
-
Continue rehydration through 85% and 70% ethanol for 5 minutes each.
-
Rinse slides in purified water for 5 minutes.[9]
Pretreatment
-
Heat Pretreatment: Immerse slides in a pre-warmed (98-100°C) pretreatment solution (e.g., citrate (B86180) buffer, pH 6.0) for 30 minutes.[8]
-
Wash slides in purified water at room temperature for 2 x 3 minutes.[8]
-
Enzyme Digestion: Cover the tissue section with a protease solution (e.g., pepsin) and incubate for 10-30 minutes at 37°C. The optimal digestion time should be determined for each tissue type and fixation condition.[8][9]
-
Wash slides in purified water at room temperature for 3 x 2 minutes.[8]
-
Dehydrate the sections in a series of 70%, 85%, and 100% ethanol for 2 minutes each at room temperature.[8]
-
Air dry the slides completely.
Denaturation and Hybridization
-
Warm the NTRK break-apart probe to room temperature.
-
Apply 10-15 µL of the probe mixture to the target area on the slide.[9]
-
Cover with a coverslip and seal the edges with rubber cement.
-
Co-denature the slide and probe on a hot plate at 75°C for 5 minutes.[9]
-
Transfer the slides to a humidified chamber and hybridize overnight at 37°C.[9]
Post-Hybridization Washes
-
Carefully remove the rubber cement and coverslip.
-
Immerse the slides in a post-hybridization wash buffer (e.g., 0.4x SSC, pH 7.0) at 72°C for 2 minutes.[8]
-
Transfer the slides to a second wash buffer (e.g., 2x SSC with 0.05% Tween-20, pH 7.0) at room temperature for 30 seconds.[8]
Counterstaining and Mounting
-
Briefly rinse the slides in purified water.
-
Apply 10-15 µL of DAPI (4',6-diamidino-2-phenylindole) antifade solution to the target area.[8]
-
Coverslip the slides and store them in the dark until analysis.
Interpretation of Results
NTRK break-apart probes typically consist of two differently colored fluorescent probes that flank the NTRK gene.
-
Normal/Negative Signal Pattern: In a normal cell without a rearrangement, the two probes will appear as two fused (or very close) signals of a combined color (e.g., yellow or orange/green fusion).
-
Rearranged/Positive Signal Pattern: In a cell with an NTRK gene rearrangement, the probes will be separated, resulting in one red and one green signal that are clearly apart. The presence of an isolated 3' (e.g., red) signal with or without the corresponding 5' (e.g., green) signal is also indicative of a rearrangement.[10]
Scoring Criteria:
-
Analyze at least 50-100 non-overlapping tumor cell nuclei.
-
A sample is considered positive for an NTRK gene rearrangement if ≥15% of the tumor cells exhibit a break-apart signal pattern.[10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inadequate deparaffinization- Over- or under-digestion with protease- Suboptimal denaturation temperature/time- Probe degradation | - Ensure complete paraffin (B1166041) removal with fresh xylene.- Optimize protease digestion time and temperature.- Calibrate hot plate and verify denaturation conditions.- Use fresh probe and protect from light.[11][12] |
| High Background/Autofluorescence | - Incomplete removal of unbound probe- Excessive protease digestion- Tissue autofluorescence | - Increase stringency of post-hybridization washes (adjust temperature and salt concentration).- Reduce protease incubation time.- Use appropriate filters on the microscope to minimize autofluorescence.[11][13] |
| "Ghost" or Hazy Nuclei | - Over-digestion with protease | - Reduce protease concentration or incubation time.- Ensure proper washing after digestion.[12] |
| Difficulty in Scoring | - Weak signals- High background- Clustered or overlapping nuclei | - Refer to solutions for weak signals and high background.- Scan for areas with well-separated nuclei for scoring. |
Conclusion
Fluorescence in situ hybridization is a reliable and widely used method for the detection of NTRK gene rearrangements in solid tumors. Adherence to optimized protocols and stringent interpretation criteria are essential for accurate results, which are critical for guiding targeted therapy decisions in patients with NTRK fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All tests | Sonic Genetics [sonicgenetics.com.au]
- 6. Comparison of NTRK fusion detection methods in microsatellite-instability-high metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FFPE FISH protocol [ogt.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. What's wrong with my FFPE FISH? [ogt.com]
- 13. How do I reduce high background in my FISH assay? [ogt.com]
Application Notes and Protocols for RT-PCR Based Detection of Specific NTRK Fusion Transcripts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors.[1] These chromosomal rearrangements result in the fusion of an NTRK gene (NTRK1, NTRK2, or NTRK3) with an unrelated partner gene.[2] This leads to the expression of a chimeric TRK fusion protein with a constitutively active kinase domain, which drives tumor cell proliferation and survival through downstream signaling pathways like Ras/MAPK/ERK, PI3K, and PLCγ.[3][4] The advent of highly selective TRK inhibitors has made the accurate detection of NTRK fusions a critical component of precision oncology.[5]
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive and specific RNA-based method for detecting known NTRK fusion transcripts.[6][7] This technique is particularly useful for identifying specific, recurrent fusions, such as ETV6-NTRK3.[7] These application notes provide a detailed overview of the methodology, data interpretation, and a generalized protocol for the detection of specific NTRK fusion transcripts using real-time RT-PCR (RT-qPCR).
Principle of the Assay
The RT-PCR method for detecting NTRK fusions involves a two-step process:
-
Reverse Transcription (RT): Total RNA extracted from a tumor sample is converted into complementary DNA (cDNA).[8]
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification. For fusion detection, primers are strategically designed to span the unique breakpoint of the fusion transcript, with one primer annealing to the 5' partner gene and the other to the 3' NTRK gene.[6][8] Amplification of a product of the expected size indicates the presence of the specific fusion transcript. Real-time PCR allows for the detection and quantification of this amplification by monitoring fluorescence.[8]
NTRK Signaling Pathway and Detection Workflow
The diagrams below illustrate the downstream signaling cascade initiated by an NTRK fusion protein and the general experimental workflow for its detection via RT-PCR.
Data Presentation
Quantitative Assay Performance
RT-PCR is highly sensitive and specific for known fusion variants but cannot detect novel fusion partners.[9][10] Its performance must be considered in the context of other available methodologies.
| Methodology | Sensitivity | Specificity | Advantages | Limitations |
| RT-PCR | High (for known fusions)[9] | High[9] | - Rapid turnaround time[6]- Relatively low cost[6]- High sensitivity[9] | - Requires prior knowledge of both fusion partners and breakpoints[5][10]- Cannot detect novel fusions[6]- Susceptible to RNA quality degradation |
| Pan-TRK IHC | Variable (NTRK1: ~88%, NTRK2: ~89%, NTRK3: ~55-79%)[5][7] | Variable | - Widely available- Cost-effective screening tool | - Detects protein expression, not the fusion itself[10]- Lower sensitivity for NTRK3 fusions[5]- False positives can occur |
| FISH | High (for targeted rearrangements) | High[11] | - Does not require high-quality RNA- Can detect rearrangements with unknown partners (break-apart probes)[8] | - Three separate assays needed for NTRK1/2/3[9]- Interpretation can be complex- May not confirm a functional, in-frame transcript[11] |
| RNA-based NGS | High | High | - Can detect both known and novel fusion partners[6]- Provides sequence of the exact breakpoint- Can assess multiple genes simultaneously | - Higher cost- Longer turnaround time- Requires high-quality RNA and complex bioinformatics[8] |
Frequency of NTRK Fusions in Solid Tumors
The prevalence of NTRK fusions varies significantly across different cancer types. RT-PCR is most effective in tumor types with a high frequency of a specific, known fusion.
| Tumor Type | Estimated Frequency of NTRK Gene Fusions | Common Fusions |
| Infantile Fibrosarcoma | >90%[10][12] | ETV6-NTRK3[5] |
| Secretory Carcinoma (Salivary & Breast) | >90%[12] | ETV6-NTRK3[6] |
| Congenital Mesoblastic Nephroma | >90%[12] | ETV6-NTRK3[13] |
| Pediatric High-Grade Gliomas | ~10%[10] | Various |
| Thyroid Cancer | 2% - 12%[10] | Various |
| Sarcoma | ~1%[10] | Various |
| Non-Small Cell Lung Cancer (NSCLC) | 0.2% - 3%[5][10] | Various |
| Colorectal Cancer | <1%[10][14] | Various |
Experimental Protocols
This section provides a generalized protocol for the detection of a specific NTRK fusion transcript using a one-step RT-qPCR kit from formalin-fixed, paraffin-embedded (FFPE) tissue.
Note: This is a representative protocol. Users should always follow the specific instructions provided with their chosen commercial kits for RNA extraction and RT-qPCR.
Sample Preparation and RNA Extraction
-
Tissue Sectioning: Cut 5-10 µm sections from the FFPE tumor block. Use a new blade for each block to prevent cross-contamination.
-
Deparaffinization: Place sections in a microcentrifuge tube. Add 1 mL of xylene, vortex, and incubate for 10 minutes at room temperature. Centrifuge and remove the supernatant. Repeat this step.
-
Rehydration: Add 1 mL of 100% ethanol (B145695) and mix. Centrifuge and remove the supernatant. Repeat sequentially with 85%, 70%, and 50% ethanol.
-
Proteinase K Digestion: Resuspend the pellet in a lysis buffer containing Proteinase K. Incubate at the temperature and time recommended by the kit manufacturer (e.g., 56°C for 15-30 minutes, followed by a higher temperature incubation to reverse cross-linking).
-
RNA Extraction: Proceed with total RNA extraction using a commercially available FFPE RNA isolation kit (e.g., column-based purification). Follow the manufacturer's protocol, including the on-column DNase treatment step to eliminate genomic DNA contamination.
-
Elution: Elute the purified RNA in nuclease-free water.
RNA Quality and Quantity Control
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity Assessment: Check the A260/A280 ratio (should be ~1.8-2.0) and the A260/A230 ratio (should be >1.8) using a spectrophotometer.
-
Integrity Assessment (Optional but Recommended): Evaluate RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). Due to fixation, RNA from FFPE samples will be fragmented.
Primer and Probe Design
-
Primer Location: Design the forward primer to anneal to the 5' fusion partner gene and the reverse primer to anneal to the 3' NTRK gene, spanning the fusion junction.
-
Amplicon Size: Aim for a small amplicon size (typically 70-150 bp) for optimal performance with potentially fragmented RNA from FFPE samples.
-
Probe: Use a fluorescently labeled hydrolysis probe (e.g., FAM-labeled) that anneals to the unique junction sequence for maximum specificity.
-
Internal Control: Include a primer/probe set for a stably expressed housekeeping gene (e.g., ACTB, GAPDH, TUBA1A) to monitor for RNA quality and the presence of PCR inhibitors.[2]
One-Step RT-qPCR Reaction Setup
-
Prepare Master Mix: On ice, prepare a master mix for the number of samples plus extra for pipetting error. For each reaction, combine the components of the one-step RT-qPCR kit (e.g., reaction buffer, reverse transcriptase/Taq polymerase enzyme mix), the fusion-specific primer/probe mix, and nuclease-free water.
-
Aliquot Master Mix: Dispense the master mix into PCR plate wells or tubes.
-
Add RNA Template: Add 20-100 ng of total RNA to each corresponding well.
-
Include Controls:
-
Positive Control: A synthetic fusion transcript or RNA from a validated positive cell line.
-
Negative Control: RNA from a wild-type cell line known not to harbor the fusion.
-
No Template Control (NTC): Nuclease-free water instead of RNA to check for contamination.
-
-
Seal and Centrifuge: Seal the plate or tubes, mix gently, and centrifuge briefly to collect the contents at the bottom.
Real-Time PCR Cycling Conditions
Program the real-time PCR instrument with the following representative thermal profile. (Note: Conditions must be optimized based on the specific enzyme mix and primers used).
| Step | Temperature | Time | Cycles | Purpose |
| Reverse Transcription | 50°C | 10-20 min | 1 | cDNA Synthesis |
| Polymerase Activation | 95°C | 5-10 min | 1 | Activate Taq Polymerase |
| PCR Amplification | 95°C60°C | 15 sec60 sec | 40-45 | DenaturationAnnealing/Extension |
Data Analysis and Interpretation
-
Check Controls:
-
The NTC should show no amplification.
-
The positive control should show amplification with an expected Cycle threshold (Ct) value.
-
The negative control should show no amplification for the fusion target.
-
The internal control should amplify in all samples (except the NTC), indicating acceptable RNA quality and successful RT-PCR.
-
-
Analyze Sample Data: A sample is considered positive for the specific NTRK fusion if it shows a clear exponential amplification curve and a Ct value below the established cutoff (e.g., Ct < 38), while the negative controls are valid.
-
Report Results: The result is reported qualitatively as "Detected" or "Not Detected" for the specific fusion transcript targeted by the assay.
References
- 1. gene.com [gene.com]
- 2. NTRK Fusion Gene Detection Kit | EntroGen, Inc. [entrogen.com]
- 3. NTRK gene fusions as novel targets of cancer therapy across multiple tumour types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cmsapi.ddrcagilus.com [cmsapi.ddrcagilus.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. genomictestingcooperative.com [genomictestingcooperative.com]
- 13. Detection of Tumor NTRK Gene Fusions to Identify Patients Who May Benefit from Tyrosine Kinase (TRK) Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NTRK Fusion | Know Your Biomarker [knowyourbiomarker.org]
Revolutionizing Cancer Diagnostics: RNA-Based Next-Generation Sequencing for Novel NTRK Fusion Discovery
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) has ushered in a new era of precision oncology. These fusions, which lead to constitutively active TRK proteins, are found across a wide variety of solid tumors and are the target of highly effective TRK inhibitors. Identifying these fusions, especially novel variants, is critical for patient stratification and treatment. RNA-based next-generation sequencing (NGS) has emerged as the preferred method for NTRK fusion detection due to its ability to directly sequence the expressed fusion transcripts, thereby identifying both known and novel fusion partners with high sensitivity and specificity.[1] This application note provides a comprehensive overview and detailed protocols for the use of RNA-based NGS in the discovery of novel NTRK fusions.
The Power of RNA-Based NGS for NTRK Fusion Detection
Unlike DNA-based methods that can be challenged by the large intronic regions of NTRK genes, RNA-based NGS directly interrogates the mature mRNA transcripts.[1] This approach offers several distinct advantages:
-
Discovery of Novel Fusion Partners: Methods like anchored multiplex PCR and hybrid capture-based sequencing do not require prior knowledge of the fusion partner, enabling the identification of novel oncogenic drivers.[2]
-
Confirmation of Transcription: Detection at the RNA level confirms that the genomic rearrangement results in a transcribed and potentially functional fusion protein.[1]
-
Comprehensive Genomic Profiling: NGS panels can simultaneously assess multiple gene fusions (e.g., ALK, ROS1, RET) and other cancer-related variants from a single sample, maximizing the utility of limited tissue.[3]
-
High Sensitivity and Specificity: RNA-based NGS assays have demonstrated high analytical sensitivity and specificity, making them reliable tools for clinical research and diagnostics.[4]
NTRK Signaling Pathway and the Impact of Gene Fusions
The TRK receptors (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are transmembrane proteins that play a crucial role in the development and function of the nervous system. Ligand binding to the extracellular domain of a TRK receptor induces dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.
NTRK gene fusions result from chromosomal rearrangements that join the 3' end of an NTRK gene, containing the kinase domain, with the 5' end of a partner gene. The partner gene often provides a dimerization domain, leading to ligand-independent, constitutive activation of the TRK kinase. This uncontrolled signaling drives oncogenesis.
Comparison of RNA-Based NGS Methods
Several RNA-based NGS methodologies are available for NTRK fusion detection, each with its own strengths and limitations. The primary methods include amplicon-based, hybrid capture-based, and anchored multiplex PCR (AMP) assays.
| Feature | Amplicon-Based | Hybrid Capture-Based | Anchored Multiplex PCR (AMP) |
| Principle | Multiplex PCR amplification of known fusion transcripts. | Solution-based hybridization of RNA/cDNA with biotinylated probes targeting exons of interest. | Unidirectional gene-specific primers and ligation of universal adapters to amplify targets without prior knowledge of the fusion partner. |
| Novel Fusion Discovery | Limited to known fusion partners and breakpoints included in the primer panel. | Yes, can identify novel partners to the targeted gene's exons. | Yes, specifically designed for the discovery of novel fusion partners. |
| RNA Input Requirement | Low (typically 10-30 ng).[5] | Moderate (typically 20-100 ng for FFPE).[6] | Moderate (typically 20-200 ng).[7] |
| Sensitivity | High for targeted fusions. | High. | High. |
| Specificity | High for targeted fusions. | High. | High. |
| Limit of Detection (LOD) | Can be very low for specific targets. | Dependent on sequencing depth and panel design. | Dependent on sequencing depth and panel design. |
| Workflow Complexity | Relatively simple and fast. | More complex and time-consuming. | Moderate complexity. |
| Example Commercial Assays | Thermo Fisher Oncomine assays, Paragon Genomics AccuFusion.[8][9] | Illumina TruSight RNA Pan-Cancer.[6][10] | Archer FusionPlex assays.[11] |
Experimental Workflow Overview
The process of identifying novel NTRK fusions using RNA-based NGS involves several key stages, from sample preparation to data analysis and validation.
References
- 1. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
- 2. FISHing for NTRK | NTRK US Website [ntrktesting.com]
- 3. oncomine.com [oncomine.com]
- 4. RNA-Seq for the detection of gene fusions in solid tumors: development and validation of the JAX FusionSeq™ 2.0 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All tests | Sonic Genetics [sonicgenetics.com.au]
- 6. TruSight RNA Pan-Cancer Panel | For cancer gene fusions and expression [illumina.com]
- 7. jp.support.illumina.com [jp.support.illumina.com]
- 8. researchgate.net [researchgate.net]
- 9. paragongenomics.com [paragongenomics.com]
- 10. TruSight RNA Pan-Cancer Panel Reference Guide [support.illumina.com]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
Application Notes: Larotrectinib IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib (Vitrakvi®) is a first-in-class, highly selective, and potent ATP-competitive inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] In certain cancers, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which produce constitutively active TRK fusion proteins that act as oncogenic drivers.[2][5] this compound's targeted mechanism of action has demonstrated significant and durable antitumor activity in both adult and pediatric patients with TRK fusion-positive solid tumors, irrespective of the tumor's tissue of origin.[6][7][8] The determination of the half-maximal inhibitory concentration (IC50) is a critical in vitro assay for evaluating the potency of this compound against various cancer cell lines, particularly those harboring NTRK fusions.
Mechanism of Action
This compound functions by binding to the ATP-binding site within the kinase domain of TRK proteins, preventing their phosphorylation and activation.[5][9] This blockade inhibits downstream signaling cascades that are crucial for cell proliferation, survival, and growth, including the MAPK/ERK and PI3K/AKT pathways.[2] In TRK fusion-positive cancer cells, this inhibition leads to cell cycle arrest and apoptosis.[9]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. The highest potency is observed in cell lines with known NTRK gene fusions.
| Cell Line | Cancer Type | NTRK Fusion Status | Reported IC50 (nM) | Assay Type | Reference(s) |
| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | < 10 | Cell Proliferation | [10][11][12] |
| MO-91 | Hematologic Malignancy | ETV6-NTRK3 | < 10 | Cell Proliferation | [10][12] |
| CUTO-3 | Soft Tissue Sarcoma | LMNA-NTRK1 | < 100 | Cell Proliferation | [10][12] |
| HCT116 | Colon Cancer | Not Reported (TRK fusion negative) | 305 | CCK-8 | [13] |
| COLO205 | Colon Cancer | Not Reported (TRK fusion negative) | 356 | CCK-8 | [13] |
Note: IC50 values can vary depending on the specific assay conditions, reagents, and incubation times used.
Mandatory Visualizations
Below are diagrams illustrating the key biological pathway and experimental workflow relevant to this compound IC50 determination.
Experimental Protocol: Determination of this compound IC50 using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 value of this compound using a common colorimetric or fluorometric cell viability assay, such as those based on MTT, CCK-8, or resazurin (B115843) (e.g., AlamarBlue®).
1. Materials and Reagents
-
Cancer cell line of interest (e.g., KM12 for TRK fusion-positive control)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS, sterile)
-
Trypsin-EDTA (for adherent cells)
-
Sterile 96-well flat-bottom plates
-
Cell Viability Assay Reagent (e.g., MTT, CCK-8, or Resazurin)
-
Solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol (B130326) for MTT assay)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or fluorescence)
2. Procedure
Step 2.1: Cell Seeding
-
Culture the selected cancer cell line until it reaches logarithmic growth phase (approximately 70-80% confluency).
-
For adherent cells, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in complete medium to a final concentration that allows for exponential growth over the assay period (typically 3,000-10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
Step 2.2: this compound Preparation and Treatment
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.[3]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A wide range (e.g., 0.1 nM to 4000 nM) is recommended for initial experiments.[13]
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
No-Treatment Control: Cells with fresh medium only.
-
Blank: Wells containing medium only (no cells) to measure background absorbance/fluorescence.
-
-
Return the plate to the incubator for 72 hours (or other desired time point, e.g., 24h or 48h).[13]
Step 2.3: Cell Viability Measurement (Example using CCK-8)
-
After the 72-hour incubation, add 10 µL of CCK-8 reagent to each well.[13]
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 450 nm using a microplate reader.[13]
3. Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the blank wells from the readings of all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control wells, which represent 100% viability. Use the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
Plot Dose-Response Curve: Create a graph with the logarithm of the this compound concentration on the x-axis and the corresponding percentage of cell viability on the y-axis.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) in a suitable software package (e.g., GraphPad Prism, R, or Python) to calculate the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue-Agnostic Clinical Trial Design: The Larotrectinib Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The approval of Larotrectinib marked a significant milestone in oncology, establishing the viability of a "tissue-agnostic" therapeutic approach. This strategy targets specific genomic alterations, in this case, neurotrophic tyrosine receptor kinase (NTRK) gene fusions, irrespective of the cancer's histological origin.[1] The success of this compound has paved the way for a paradigm shift in clinical trial design, moving away from traditional histology-based enrollment to biomarker-driven "basket trials."[2][3]
These application notes provide a detailed overview of the clinical trial design principles for tissue-agnostic therapies, using this compound as a primary example. Included are summaries of clinical trial data, detailed protocols for key experimental assays, and visualizations of critical pathways and workflows.
I. Clinical Trial Design for Tissue-Agnostic Therapies
The development of tissue-agnostic drugs like this compound necessitates innovative clinical trial designs that can efficiently evaluate efficacy across a wide range of tumor types. The "basket trial" model has emerged as the most effective design for this purpose.[2][4]
A basket trial is a type of clinical study that enrolls patients based on the presence of a specific biomarker, such as an NTRK gene fusion, rather than their tumor histology.[1][4] This design allows for the simultaneous investigation of a targeted therapy in multiple cancer types, accelerating drug development and providing access to novel treatments for patients with rare cancers.[5]
This compound Clinical Trial Program
The approval of this compound was based on data from a series of basket trials that enrolled both adult and pediatric patients with NTRK fusion-positive solid tumors.[6][7] The key trials in the this compound development program include:
-
LOXO-TRK-14001 (NCT02122913): A Phase 1 dose-escalation study in adults.[6][8]
-
SCOUT (NCT02637687): A Phase 1/2 study in pediatric patients.[6][9]
-
NAVIGATE (NCT02576431): A Phase 2 basket trial in adults and adolescents.[6]
The collective analysis of these trials demonstrated the profound and durable anti-tumor activity of this compound across a diverse range of tumor histologies harboring NTRK gene fusions.[7]
II. Data Presentation: Efficacy of this compound in NTRK Fusion-Positive Cancers
The following tables summarize the efficacy data from the integrated analysis of the three pivotal clinical trials for this compound.
Table 1: Overall Efficacy of this compound in NTRK Fusion-Positive Solid Tumors (Integrated Analysis)
| Efficacy Endpoint | All Patients (n=218) | Patients with CNS Metastases (n=19) |
| Overall Response Rate (ORR) | 75% (95% CI, 68%-81%)[10] | 73% (95% CI, 45%-92%)[10] |
| Complete Response (CR) | 22%[10] | 0% |
| Partial Response (PR) | 53%[10] | 73%[10] |
| Median Duration of Response (DoR) | 49.3 months (95% CI, 27.3-NE)[10] | Not Reported |
| Median Progression-Free Survival (PFS) | 35.4 months (95% CI, 23.4-55.7)[10] | Not Reported |
| Median Overall Survival (OS) | Not Reached (95% CI, NE-NE)[10] | Not Reported |
Data cutoff: July 20, 2020. NE, not estimable.
Table 2: Efficacy of this compound by Tumor Type (Investigator Assessed)
| Tumor Type | Number of Patients | Overall Response Rate (ORR) |
| Salivary Gland Tumors | 26 | 84% |
| Soft Tissue Sarcoma | 48 | 71% |
| Infantile Fibrosarcoma | 38 | 92% |
| Thyroid Cancer | 22 | 77% |
| Lung Cancer | 16 | 75% |
| Colon Cancer | 9 | 44% |
| Melanoma | 7 | 57% |
| Breast Cancer | 7 | 86% |
| GIST | 5 | 60% |
Note: This table represents a subset of the most common tumor types enrolled in the trials and is based on various published data sets. The numbers may vary slightly between different publications and data cutoffs.[6][11]
III. Experimental Protocols
Accurate and reliable identification of patients with NTRK gene fusions is critical for the success of tissue-agnostic therapies. The following are detailed, generalized protocols for the key experimental assays used in the this compound clinical trials for biomarker screening and enrollment.
A. Pan-Trk Immunohistochemistry (IHC) for Screening
IHC is a widely used screening method to detect the overexpression of Trk proteins, which can be indicative of an underlying NTRK gene fusion.[12] It is a rapid and cost-effective method, making it suitable for initial screening.[13]
Principle: This method utilizes a pan-Trk antibody that recognizes a conserved epitope in the C-terminus of all three Trk proteins (TrkA, TrkB, and TrkC).[14] Overexpression of these proteins, detected by the antibody, suggests the presence of a constitutively active Trk fusion protein.
Generalized Protocol (using a commercially available kit on an automated stainer):
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinize slides in xylene and rehydrate through graded ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., EDTA-based, pH 9.0) in a steamer or pressure cooker for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining Procedure (Automated):
-
Load slides onto an automated staining platform.
-
Peroxidase Block: Incubate with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Apply a ready-to-use pan-Trk monoclonal antibody (e.g., clone EPR17341) and incubate for 30-60 minutes at room temperature.[14][15] Rinse with wash buffer.
-
Secondary Antibody/Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody polymer system. Incubate for 20-30 minutes. Rinse with wash buffer.
-
Chromogen Application: Apply a diaminobenzidine (DAB) solution and incubate for 5-10 minutes, or until a brown precipitate is visible.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
-
Interpretation:
-
A positive result is defined as any cytoplasmic, nuclear, or membranous staining in tumor cells.[14]
-
The staining intensity and the percentage of positive tumor cells should be recorded.
-
Important Note: A positive IHC result is not definitive and requires confirmation by a molecular method like FISH or NGS.[16]
-
B. Fluorescence In Situ Hybridization (FISH) for Confirmation
FISH is a molecular cytogenetic technique used to detect specific DNA sequences on chromosomes. For NTRK gene fusions, break-apart probes are commonly used to identify rearrangements.[17]
Principle: A break-apart FISH assay uses two differently colored fluorescent probes that bind to regions flanking the NTRK gene. In a normal cell, the two probes are in close proximity, resulting in a fused or single-colored signal. If a gene rearrangement has occurred, the probes will be separated, leading to distinct red and green signals.[18]
Generalized Protocol (using commercially available break-apart probes):
-
Slide Preparation:
-
Use 4-5 µm thick FFPE tissue sections on positively charged slides.
-
Deparaffinize and rehydrate the slides.
-
-
Pre-treatment:
-
Perform heat-induced epitope retrieval in a pre-treatment solution (e.g., sodium citrate (B86180) buffer) for 15-30 minutes.
-
Digest the tissue with a protease solution (e.g., pepsin) for 10-20 minutes at 37°C. The timing is critical and may need optimization for different tissue types.
-
-
Probe Application and Hybridization:
-
Apply the NTRK1, NTRK2, or NTRK3 break-apart probe mix to the slide.
-
Co-denature the probe and the target DNA on a hot plate at 75-80°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probes.
-
Wash in a less stringent buffer (e.g., 2x SSC) at room temperature.
-
-
Counterstaining and Mounting:
-
Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the cell nuclei.
-
Mount with an anti-fade mounting medium.
-
-
Analysis:
-
Analyze the slides using a fluorescence microscope with appropriate filters.
-
A positive result for an NTRK gene rearrangement is indicated by the separation of the red and green signals by a distance greater than two signal diameters in a predefined percentage of tumor cells (e.g., >15%).
-
C. RNA-Based Next-Generation Sequencing (NGS) for Definitive Diagnosis
RNA-based NGS is considered the gold standard for detecting NTRK gene fusions as it directly sequences the fusion transcripts. This method can identify both known and novel fusion partners.
Principle: This technique involves the extraction of RNA from the tumor tissue, conversion of the RNA to complementary DNA (cDNA), and then sequencing the cDNA to identify fusion transcripts.
Generalized Protocol (using a targeted RNA-based NGS panel):
-
Nucleic Acid Extraction:
-
Extract total RNA from FFPE tissue sections using a commercially available kit optimized for this purpose.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a fluorometer.
-
-
Library Preparation:
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using reverse transcriptase and random primers.
-
Target Enrichment: Enrich for the target genes of interest (including NTRK1, NTRK2, and NTRK3) using a targeted panel. This can be achieved through amplicon-based or hybrid-capture methods.
-
Ligation of Adapters: Ligate sequencing adapters to the enriched cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for indexing (barcoding) different samples.
-
Library Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity of DNA for sequencing.
-
-
Sequencing:
-
Pool the indexed libraries from multiple samples.
-
Sequence the pooled libraries on a next-generation sequencing platform.
-
-
Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference human genome and transcriptome.
-
Fusion Detection: Use a specialized algorithm to identify reads that span a fusion breakpoint between an NTRK gene and a partner gene.
-
Annotation and Reporting: Annotate the identified fusions with relevant information, such as the specific genes involved, the breakpoint locations, and the predicted protein product.
-
IV. Mandatory Visualizations
A. NTRK Signaling Pathway
The following diagram illustrates the NTRK signaling pathway and the mechanism of action of this compound.
Caption: NTRK signaling pathway and this compound's mechanism of action.
B. Tissue-Agnostic Basket Trial Workflow
The following diagram outlines the workflow of a tissue-agnostic basket trial for a targeted therapy like this compound.
Caption: Workflow of a tissue-agnostic basket clinical trial.
V. Conclusion
The successful development and approval of this compound have firmly established the tissue-agnostic approach as a powerful paradigm in precision oncology. The use of innovative clinical trial designs, such as basket trials, coupled with robust and reliable biomarker assays, is essential for the continued development of targeted therapies that benefit patients based on the molecular drivers of their disease, rather than its anatomical location. These application notes provide a foundational framework for researchers and drug developers embarking on the exciting journey of tissue-agnostic therapy development.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrktesting.com [ntrktesting.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mskcc.org [mskcc.org]
- 6. NTRK Fusion Detection in Cancer [illumina.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntrktesting.com [ntrktesting.com]
- 13. All tests | Sonic Genetics [sonicgenetics.com.au]
- 14. NTRK insights: best practices for pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. healgen.com [healgen.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of RNA-Based Next-Generation Sequencing Assays for the Detection of NTRK Gene Fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. RNA-based NGS â the best way to identify NTRK gene fusion | Codex Genetics [codexgenetics.com]
Application Notes and Protocols: Dosing and Administration of Larotrectinib in Pediatric Versus Adult Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Larotrectinib (Vitrakvi®), a highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, for the treatment of patients with solid tumors harboring a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion. The information presented herein is intended to guide research and development activities by summarizing key differences and similarities in the clinical application of this compound between pediatric and adult populations.
Introduction
This compound is a first-in-class, tissue-agnostic anticancer agent approved for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion without a known acquired resistance mutation, are metastatic or where surgical resection is likely to result in severe morbidity, and who have no satisfactory alternative treatments or whose cancer has progressed following treatment.[1][2] The presence of an NTRK gene fusion leads to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers promoting cell proliferation and survival.[3][4] this compound selectively inhibits these TRK fusion proteins, thereby blocking downstream signaling pathways and inducing tumor cell death.[5]
Dosing and Administration
The recommended dosage of this compound differs between adult and pediatric patients, primarily based on body surface area (BSA) for the latter group to ensure equivalent exposures.[1][6]
Recommended Dosage
Table 1: Recommended Dosing of this compound
| Patient Population | Body Surface Area (BSA) | Recommended Dose | Administration |
| Adults | ≥ 1.0 m² | 100 mg orally twice daily | With or without food. Capsules should be swallowed whole and not chewed or crushed.[1][7] |
| Pediatric | ≥ 1.0 m² | 100 mg orally twice daily | With or without food. Capsules and oral solution may be used interchangeably.[1][6][7] |
| < 1.0 m² | 100 mg/m² orally twice daily | With or without food. The oral solution is preferred for patients who cannot swallow capsules.[1][6][8] |
This compound is available as 25 mg and 100 mg capsules and a 20 mg/mL oral solution.[1][9]
Dose Modifications for Adverse Reactions
Dose adjustments are recommended for the management of adverse reactions. The strategy for dose reduction is similar for both adult and pediatric patients, with specific considerations for pediatric patients with a BSA less than 1.0 m².
Table 2: Recommended Dose Reductions for Adverse Reactions
| Dose Reduction Level | Adult and Pediatric Patients (BSA ≥ 1.0 m²) | Pediatric Patients (BSA < 1.0 m²) |
| First Reduction | 75 mg orally twice daily | 75 mg/m² orally twice daily |
| Second Reduction | 50 mg orally twice daily | 50 mg/m² orally twice daily |
| Third Reduction | 100 mg orally once daily | 25 mg/m² orally twice daily |
For Grade 3 or 4 adverse reactions, it is recommended to withhold this compound until the reaction resolves or improves to baseline or Grade 1.[9] If resolution occurs within 4 weeks, the dose can be resumed at the next lower modification.[9]
Dose Modifications for Hepatic Impairment and Drug Interactions
This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therefore, co-administration with strong CYP3A4 inhibitors or inducers requires dose adjustments.
Table 3: Dose Modifications for Hepatic Impairment and CYP3A4 Interactions
| Condition | Recommendation |
| Moderate to Severe Hepatic Impairment (Child-Pugh B or C) | Reduce the starting dose by 50%.[9][10] |
| Concomitant use of strong CYP3A4 inhibitors | Avoid co-administration. If unavoidable, reduce the this compound dose by 50%.[9][11][12] |
| Concomitant use of strong CYP3A4 inducers | Avoid co-administration. If unavoidable, double the this compound dose.[7][9] |
Patients should be advised to avoid grapefruit and St. John's wort, as they can affect CYP3A4 activity.[1]
Experimental Protocols
The safety and efficacy of this compound in both adult and pediatric populations were established in a series of clinical trials, most notably the Phase 1 adult trial (LOXO-TRK-14001), the Phase 1/2 pediatric trial (SCOUT), and the Phase 2 adult and adolescent basket trial (NAVIGATE).[6][7]
Patient Selection Protocol
A critical component of the clinical trials was the identification of patients with NTRK gene fusions.
Experimental Workflow: Patient Screening and Enrollment
Caption: Workflow for identifying and enrolling eligible patients in this compound clinical trials.
Patients were required to have a confirmed NTRK gene fusion in their tumor specimens, as determined by local laboratory testing using methods such as next-generation sequencing (NGS), fluorescence in situ hybridization (FISH), or reverse transcription-polymerase chain reaction (RT-PCR).[7]
Treatment and Evaluation Protocol
Once enrolled, patients received this compound orally twice daily on a continuous 28-day cycle.[13]
Experimental Workflow: this compound Treatment and Response Assessment
Caption: Protocol for this compound administration and efficacy evaluation in clinical trials.
The primary efficacy endpoint was the overall response rate (ORR), assessed by a blinded independent review committee according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[7] Duration of response and progression-free survival were key secondary endpoints.[14]
Signaling Pathway
This compound exerts its therapeutic effect by targeting the TRK signaling pathway, which is aberrantly activated by NTRK gene fusions.
Signaling Pathway: TRK Fusion Protein and this compound Inhibition
Caption: this compound inhibits the constitutively active TRK fusion protein, blocking downstream oncogenic signaling pathways.
The TRK fusion protein leads to ligand-independent dimerization and activation of downstream signaling cascades, including the MAPK (Ras-Raf-MEK-ERK), PI3K-AKT-mTOR, and PLCγ pathways, which ultimately drive tumor growth and survival.[5] this compound binds to the ATP-binding site of the TRK kinase domain, preventing phosphorylation and activation of these downstream pathways.[5]
Pharmacokinetics
The pharmacokinetic profiles of this compound have been evaluated in both adult and pediatric patients.
Table 4: Key Pharmacokinetic Parameters of this compound
| Parameter | Adult | Pediatric |
| Bioavailability | ~34% | Not specifically reported, but dosing is designed to achieve similar exposure to adults.[15] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1 hour |
| Plasma Protein Binding | ~70% | ~70% |
| Terminal Half-life | ~2.9 hours | ~2.9 hours |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 |
| Excretion | Feces (58%) and Urine (39%) | Feces (58%) and Urine (39%) |
Pharmacokinetic studies in the SCOUT trial confirmed that a dose of 100 mg/m² (with a maximum of 100 mg) twice daily in pediatric patients resulted in a similar drug exposure to that observed in adults receiving the 100 mg twice-daily dose.[15]
Conclusion
The dosing and administration of this compound are well-defined for both adult and pediatric patients with NTRK fusion-positive cancers. The key distinction lies in the BSA-based dosing for smaller pediatric patients to achieve comparable systemic exposure. Dose modifications for adverse events, hepatic impairment, and drug interactions are crucial for safe and effective treatment in all patient populations. The robust clinical trial data and a clear understanding of its mechanism of action provide a solid foundation for the continued use and further investigation of this compound in precision oncology.
References
- 1. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vitrakvi-us.com [vitrakvi-us.com]
- 3. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. jadpro.com [jadpro.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. reference.medscape.com [reference.medscape.com]
- 10. drugs.com [drugs.com]
- 11. Dosing Information | VITRAKVI® (this compound) | HCP Site [vitrakvihcp.com]
- 12. drugs.com [drugs.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in TRK fusion–positive pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bccancer.bc.ca [bccancer.bc.ca]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Larotrectinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Larotrectinib.
Frequently Asked Questions (FAQs)
Q1: What are the main categories of acquired resistance to this compound?
Acquired resistance to this compound is broadly categorized into two main types: on-target and off-target mechanisms.[1][2]
-
On-target resistance involves genetic alterations in the NTRK gene itself, specifically within the kinase domain. These mutations interfere with this compound's ability to bind to the TRK fusion protein.[1][2]
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling, even in the presence of effective TRK inhibition.[1][2]
Q2: What are the specific on-target mutations that confer resistance to this compound?
On-target resistance is most commonly caused by mutations in three key regions of the TRK kinase domain:
-
Solvent-front mutations: These are the most frequently observed on-target mutations.[3][4] Examples include NTRK1 G595R, NTRK2 G639R, and NTRK3 G623R.[1][2]
-
Gatekeeper mutations: These mutations are located at the entrance of the ATP-binding pocket. Examples include NTRK1 F589L, NTRK2 F633L, and NTRK3 F617L.[1][2]
-
xDFG motif mutations: These mutations occur in the activation loop of the kinase domain. An example is the NTRK1 G667C mutation.[5]
Q3: What are the known off-target mechanisms of resistance?
Off-target resistance primarily involves the activation of bypass signaling pathways that promote cell survival and proliferation independently of TRK signaling. The most common bypass pathway is the MAPK pathway, often activated by mutations in:
Other reported off-target mechanisms include:
-
Activation of the PI3K/AKT pathway through mutations in PIK3CA (e.g., E545K, E542A).[7]
-
Insulin-like growth factor receptor type 1 (IGF1R) activation.[1][2]
-
EGFR amplification .[1]
Troubleshooting Guides
Problem: My this compound-treated cell line or patient-derived xenograft (PDX) model is showing signs of resistance (e.g., regrowth after initial response). How do I determine the mechanism of resistance?
This guide outlines a systematic approach to identifying the mechanism of acquired resistance in your experimental models.
Step 1: Initial Verification
-
Confirm Drug Potency: Ensure the this compound being used is of the correct concentration and has not degraded.
-
Cell Line/PDX Authentication: Verify the identity of your cell line or PDX model to rule out contamination or misidentification.
Step 2: Differentiating On-Target vs. Off-Target Resistance
-
Hypothesis: The resistance is either due to a mutation in the NTRK fusion gene (on-target) or activation of a bypass pathway (off-target).
-
Experiment: Treat the resistant cells with a second-generation TRK inhibitor, such as Selitrectinib (LOXO-195) or Repotrectinib.[1][6]
-
Expected Outcome 1: Sensitivity to second-generation inhibitor. This suggests an on-target resistance mechanism, as these inhibitors are designed to overcome common resistance mutations.[1][6]
-
Expected Outcome 2: Continued resistance to second-generation inhibitor. This points towards an off-target mechanism, as the cancer cells are no longer reliant on TRK signaling.[1]
-
Step 3: Identifying the Specific Resistance Mechanism
-
If On-Target Resistance is Suspected:
-
Method: Perform next-generation sequencing (NGS) of the NTRK gene in the resistant cells. Focus on the kinase domain.
-
Analysis: Look for mutations in the solvent front, gatekeeper, and xDFG motif regions (see FAQ 2 for common mutations).
-
-
If Off-Target Resistance is Suspected:
-
Method: Conduct broader genomic and transcriptomic analyses of the resistant cells.
-
Targeted NGS panels: Use panels that cover common cancer-related genes, especially those in the MAPK (e.g., KRAS, BRAF, NRAS) and PI3K/AKT (e.g., PIK3CA, PTEN) pathways.[7]
-
Whole-exome sequencing (WES) or whole-genome sequencing (WGS): For a more comprehensive and unbiased discovery of novel mutations.
-
RNA sequencing (RNA-seq): To identify gene expression changes and potential fusion events that could activate bypass pathways.
-
Phospho-proteomics: To directly assess the activation state of signaling pathways (e.g., phosphorylation of ERK, AKT).
-
-
Problem: I have identified a potential resistance mechanism. How do I functionally validate it?
-
Hypothesis: The identified genetic alteration (e.g., a KRAS mutation) is driving the resistance.
-
Experiment 1: Ectopic Expression.
-
Methodology: Introduce the candidate resistance gene (e.g., KRAS G12D) into a this compound-sensitive parental cell line.
-
Analysis: Assess the viability of the engineered cells in the presence of this compound. Increased survival compared to the parental cells validates the gene's role in resistance.[1]
-
-
Experiment 2: Pathway Inhibition.
-
Methodology: Treat the resistant cells with a combination of this compound and an inhibitor targeting the identified bypass pathway (e.g., a MEK inhibitor for a KRAS or BRAF mutation).
-
Analysis: Look for synergistic effects, such as decreased cell viability or tumor growth, compared to either single agent. Re-sensitization to this compound would confirm the bypass mechanism.
-
Data Presentation
Table 1: On-Target NTRK Kinase Domain Mutations Conferring Resistance to this compound
| Resistance Region | NTRK1 Mutations | NTRK2 Mutations | NTRK3 Mutations |
| Solvent Front | G595R | G639R, G639L | G623R, G623E |
| Gatekeeper | F589L | F633L | F617L, F617I |
| xDFG Motif | G667C, G667S | - | - |
Data compiled from multiple sources.[1][2][3][5][9]
Table 2: Off-Target Alterations Associated with this compound Resistance
| Signaling Pathway | Genetic Alteration | Examples |
| MAPK Pathway | Gene Mutation | KRAS (G12D/A/S/V, G13D), BRAF (V600E), NRAS (G12D, Q61H) |
| PI3K/AKT Pathway | Gene Mutation | PIK3CA (E545K, E542A) |
| Receptor Tyrosine Kinase Activation | Gene Amplification | MET, EGFR |
| Other | Gene Mutation | GNAS (R844H/C) |
Data compiled from multiple sources.[1][3][6][7]
Experimental Protocols
Protocol 1: Detection of NTRK Resistance Mutations using Next-Generation Sequencing (NGS)
-
Sample Preparation:
-
Isolate genomic DNA from both the parental (sensitive) and resistant cell lines or tumor tissue.
-
Quantify and assess the quality of the isolated DNA.
-
-
Library Preparation:
-
Fragment the DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Use PCR to amplify the DNA library. For targeted sequencing, use primers specific to the NTRK1/2/3 kinase domains.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the resistant samples compared to the parental samples.
-
Annotate the identified variants to determine their location (e.g., solvent front, gatekeeper) and predicted functional impact.
-
Protocol 2: Establishment of this compound-Resistant Cell Lines
-
Cell Culture:
-
Culture the parental NTRK fusion-positive cancer cell line in standard growth medium.
-
-
Dose Escalation:
-
Begin by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Continue this process of dose escalation over several weeks to months.
-
-
Isolation of Resistant Clones:
-
When the cells are able to proliferate in a high concentration of this compound (significantly above the IC90 of the parental cells), isolate single-cell clones.
-
Expand these clones to establish stable resistant cell lines.
-
-
Characterization:
-
Confirm the resistance of the newly established cell lines by performing dose-response assays and comparing the IC50 values to the parental cell line.
-
Bank the resistant cell lines for future experiments.
-
Visualizations
Caption: On-Target Resistance to this compound.
Caption: Off-Target Resistance to this compound.
Caption: Workflow for Investigating this compound Resistance.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to this compound | Cancer Biology & Medicine [cancerbiomed.org]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. scispace.com [scispace.com]
- 9. scienceopen.com [scienceopen.com]
On-target resistance to Larotrectinib via NTRK kinase domain mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering on-target resistance to Larotrectinib mediated by NTRK kinase domain mutations.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in patients with NTRK fusion-positive cancers is most commonly driven by the emergence of secondary mutations within the NTRK kinase domain. These mutations interfere with the binding of this compound to its target, thereby reducing the drug's efficacy. The primary on-target resistance mechanisms can be categorized into three main types based on their location within the kinase domain: solvent front mutations, gatekeeper mutations, and xDFG motif mutations.[1][2]
Q2: Which specific NTRK kinase domain mutations are most frequently observed in patients who develop resistance to this compound?
Clinical and preclinical studies have identified several key mutations in the NTRK1, NTRK2, and NTRK3 genes that confer resistance to this compound. The most prevalent are solvent front mutations.[1][3]
-
Solvent Front Mutations: These are the most common mutations observed.[3][4] Examples include:
-
Gatekeeper Mutations: These mutations are located at a critical residue that controls access to a hydrophobic pocket in the kinase domain. Examples include:
-
xDFG Motif Mutations: These mutations occur in the activation loop of the kinase domain. Examples include:
-
NTRK1 G667C
-
NTRK2 G709C
-
NTRK3 G696A[1]
-
Q3: How do these mutations lead to this compound resistance?
The primary mechanism by which these mutations confer resistance is through steric hindrance. The substitution of a small amino acid with a bulkier one at these key positions physically blocks this compound from effectively binding to the ATP-binding pocket of the NTRK kinase.[4] Some mutations, like the G595R mutation in TRKA, may also increase the ATP affinity of the kinase, further reducing the competitive binding of this compound.
Q4: Are there next-generation TRK inhibitors that can overcome this resistance?
Yes, second-generation TRK inhibitors have been developed to be effective against many of the on-target resistance mutations that emerge after this compound treatment. These include Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005).[1][5] These inhibitors are designed to bind to the NTRK kinase in a way that is not affected by the steric hindrance caused by the resistance mutations.[4]
Q5: My NTRK fusion-positive cell line is showing reduced sensitivity to this compound. How can I confirm if this is due to an on-target mutation?
To confirm the presence of an on-target resistance mutation, you should perform a sequence analysis of the NTRK kinase domain in your resistant cell line. This can be done using techniques like Sanger sequencing or next-generation sequencing (NGS). Compare the sequence from your resistant cells to that of the parental, this compound-sensitive cells to identify any acquired mutations.
Troubleshooting Guides
Issue: Unexpected lack of this compound efficacy in a known NTRK fusion-positive cell line.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistance mutation | Sequence the NTRK kinase domain to check for baseline mutations. Some rare primary resistance has been observed. |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. |
| Inhibitor instability | Ensure proper storage of this compound and prepare fresh stock solutions regularly. |
Issue: Difficulty in establishing a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Gradually increase the concentration of this compound in the culture medium over an extended period to select for resistant clones. |
| Slow emergence of resistant clones | Be patient, as the development of resistance can be a lengthy process. Continue to culture the cells in the presence of the inhibitor and monitor for the outgrowth of resistant populations. |
| Off-target resistance mechanisms | If no on-target mutations are identified, consider investigating alternative resistance mechanisms such as the activation of bypass signaling pathways. |
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type and Mutant NTRK Fusions
| Cell Line/Fusion | Mutation | This compound IC50 (nM) |
| Ba/F3 TPM3-TRKA | Wild-Type | 3.5 |
| Ba/F3 LMNA-TRKA | Wild-Type | 23.5 - 49.4[5] |
| Ba/F3 LMNA-TRKA | G595R | 1024 |
| Ba/F3 ETV6-TRKB | Wild-Type | 10.9 |
| Ba/F3 ETV6-TRKB | G639R | 3000 |
| Ba/F3 ETV6-TRKC | Wild-Type | 10.2 |
| Ba/F3 ETV6-TRKC | G623R | 1500 |
Table 2: Comparative In Vitro Potency of First and Second-Generation TRK Inhibitors Against Resistance Mutations
| Cell Line/Fusion | Mutation | This compound IC50 (nM) | Selitrectinib (LOXO-195) IC50 (nM) | Repotrectinib (TPX-0005) IC50 (nM) |
| Ba/F3 LMNA-TRKA | G595R | >600[5] | ~2-10[1] | 0.4[6] |
| Ba/F3 ETV6-TRKB | G639R | >600[5] | ~2-10[1] | 0.6[6] |
| Ba/F3 ETV6-TRKC | G623R | >600[5] | ~2-10[1] | 0.2[6] |
| Ba/F3 TPM3-TRKA | F589L | >600[5] | ~1.8-3.9 (WT)[5] | <0.2 (WT)[5] |
| Ba/F3 TPM3-TRKA | G667C | >600[5] | 124 - 341[1] | 11.8 - 67.6[1] |
Experimental Protocols
Cellular Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of TRK inhibitors.
-
Cell Seeding:
-
Trypsinize and count NTRK fusion-positive cells (both sensitive and suspected resistant lines).
-
Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other TRK inhibitors in complete growth medium at 10x the final desired concentrations.
-
Add 10 µL of the 10x inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for TRK Phosphorylation
This protocol is to assess the inhibition of TRK signaling.
-
Cell Treatment and Lysis:
-
Seed NTRK fusion-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the TRK inhibitor for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-TRK (pan-TRK), total TRK, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Canonical NTRK signaling pathway upon neurotrophin binding.
Caption: Mechanism of on-target resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Larotrectinib Resistance in NTRK Fusion Cancers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Larotrectinib resistance mediated by the NTRK G595R solvent front mutation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound resistance caused by the NTRK G595R mutation?
The NTRK1 G595R mutation is a solvent front mutation that confers resistance to this compound.[1][2] This mutation involves a substitution of glycine (B1666218) (G) at position 595 with a bulkier arginine (R) residue in the NTRK1 kinase domain.[3] This steric hindrance physically obstructs the binding of this compound to the ATP-binding pocket of the TRKA protein, thereby reducing the drug's inhibitory effect.[1][2] This is a common on-target resistance mechanism observed in patients who initially respond to this compound therapy.[3][4]
Q2: My NTRK fusion-positive cell line, which was previously sensitive to this compound, is now showing resistance. How can I confirm if the G595R mutation is present?
To confirm the presence of the NTRK1 G595R mutation, you should perform genomic analysis of the resistant cell line. The recommended method is Next-Generation Sequencing (NGS) of the tumor DNA or circulating tumor DNA (ctDNA).[4][5] This will allow for the identification of secondary mutations in the NTRK1 gene, including the G595R solvent front mutation.
Q3: Are there alternative inhibitors that can overcome G595R-mediated resistance?
Yes, second-generation TRK inhibitors have been developed to overcome resistance mediated by solvent front mutations like G595R.[6] Selitrectinib (LOXO-195) is a next-generation TRK inhibitor designed to bind effectively to TRK kinases harboring these mutations.[1][3] Studies have shown that Selitrectinib can potently inhibit TRKA G595R and induce responses in patients whose tumors have developed this resistance mutation.[3][6][7] Another second-generation inhibitor, Repotrectinib, has also been developed to overcome such resistance mechanisms.[6]
Q4: After switching to a second-generation TRK inhibitor for a G595R mutant, my model has developed resistance again. What are the potential mechanisms?
Acquired resistance to second-generation TRK inhibitors in the context of a prior G595R mutation can occur through several mechanisms:
-
On-target mutations: The tumor may acquire additional mutations in the NTRK gene. In some cases, the original G595R mutation is lost, and a new resistance mutation, such as a gatekeeper mutation (e.g., F589L) or an xDFG motif substitution, emerges.[1][4][8]
-
Off-target bypass pathway activation: The cancer cells can activate alternative signaling pathways to bypass their dependency on TRK signaling. A common mechanism is the acquisition of mutations in genes of the MAPK pathway, such as KRAS (e.g., G12D, G12A) or BRAF (e.g., V600E).[1][5][9]
-
Polyclonal Resistance: It is possible for multiple resistance mechanisms, both on-target and off-target, to emerge simultaneously in different subclones of the tumor.[5][9]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in an in vitro or in vivo model.
-
Possible Cause: Acquired resistance due to a secondary mutation in the NTRK gene.
-
Troubleshooting Steps:
-
Sequence the NTRK gene: Perform targeted sequencing or whole-exome sequencing on the resistant cells or tumor tissue to identify mutations. Pay close attention to the solvent front (G595 in NTRK1), gatekeeper (F589 in NTRK1), and xDFG motif regions.[1][2][3]
-
Evaluate second-generation inhibitors: If a solvent front mutation like G595R is identified, test the efficacy of second-generation TRK inhibitors such as Selitrectinib (LOXO-195) or Repotrectinib.[3][6]
-
Investigate bypass pathways: If no on-target mutations are found, perform RNA sequencing or proteomic analysis to identify the upregulation of alternative signaling pathways, such as the MAPK or PI3K/AKT pathways.[9][10]
-
Problem 2: Difficulty in establishing a this compound-resistant cell line with the G595R mutation.
-
Possible Cause: Insufficient drug concentration or duration of treatment.
-
Troubleshooting Steps:
-
Dose escalation: Gradually increase the concentration of this compound in the culture medium over an extended period. This mimics the clinical scenario of acquired resistance.
-
Clonal selection: After establishing a resistant population, perform single-cell cloning to isolate clones with the desired G595R mutation.
-
Characterization: Confirm the presence of the G595R mutation by sequencing and validate the resistance phenotype with cell viability assays.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of TRK Inhibitors Against Wild-Type and G595R Mutant TRKA
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type TRKA | <1 |
| This compound | TRKA G595R | >1000 |
| Selitrectinib (LOXO-195) | Wild-Type TRKA | <1 |
| Selitrectinib (LOXO-195) | TRKA G595R | 2.0 - 9.8[7] |
Note: IC50 values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture an NTRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with TPM3-NTRK1 fusion) in standard growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration close to the IC50 value for the parental cell line.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.
-
Isolation of Resistant Clones: When the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or flow cytometry.
-
Validation: Expand the clones and confirm the presence of the NTRK1 G595R mutation by Sanger sequencing or NGS. Validate the resistance phenotype by performing a cell viability assay comparing the parental and resistant cell lines.
Protocol 2: Biochemical Kinase Assay for TRK Activity
This protocol outlines a general procedure for a non-radioactive, homogeneous time-resolved fluorescence (HTRF) assay to measure TRK kinase activity.[11][12][13]
-
Reagents:
-
Recombinant human TRKA (wild-type or G595R mutant) kinase domain.
-
Biotinylated peptide substrate.
-
ATP.
-
Assay buffer (containing MgCl2, DTT, and a detergent).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Test compounds (e.g., this compound, Selitrectinib) dissolved in DMSO.
-
-
Procedure:
-
Add the test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add the TRK enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-acceptor.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: NTRK signaling and mechanism of this compound resistance.
Caption: Workflow for generating and validating a resistant cell line.
Caption: Bypass resistance through MAPK pathway activation.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatekeeper mutations conferring resistance to Larotrectinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding gatekeeper and other mutations that confer resistance to Larotrectinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a first-generation TRK inhibitor, primarily occurs through two mechanisms:
-
On-target mutations: These are mutations within the NTRK gene kinase domain that interfere with this compound binding. These mutations are categorized into three main types:
-
Solvent-front mutations: These substitutions, such as NTRK1 G595R and NTRK3 G623R, are the most common on-target resistance mechanism. They introduce steric hindrance that prevents the binding of this compound.[1]
-
Gatekeeper mutations: These mutations, like NTRK1 F589L, are located at a critical residue that controls access to a hydrophobic pocket in the ATP-binding site.[2][3] Alterations in this residue can prevent effective binding of the inhibitor.
-
xDFG motif mutations: Located in the activation loop, these mutations can also confer resistance to this compound.[2]
-
-
Off-target (bypass) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for TRK signaling, rendering the inhibition of TRK ineffective. Common bypass pathways include activating mutations in genes like BRAF, KRAS, and MET.[4][5]
Q2: A patient's tumor has developed resistance to this compound. What is the most likely genetic alteration?
A2: The most frequently observed on-target resistance mutations are solvent-front substitutions.[1] Therefore, it is highly probable that a mutation like NTRK1 G595R or NTRK3 G623R has occurred. However, off-target resistance through activation of pathways involving genes such as KRAS and BRAF is also a significant possibility, particularly in certain cancer types like colorectal cancer.[4][5]
Q3: Are there therapeutic options available for patients who have developed resistance to this compound?
A3: Yes, second-generation TRK inhibitors, such as Selitrectinib (B610772) (LOXO-195) and Repotrectinib (B610555), have been developed to overcome on-target resistance mutations.[3][4] These inhibitors are designed to bind effectively to TRK kinases harboring solvent-front and gatekeeper mutations.[3][4] For off-target resistance, treatment strategies may involve combination therapies that target both the TRK fusion and the activated bypass pathway.[5]
Q4: How can we experimentally confirm the presence of a resistance mutation in our cell lines or patient samples?
A4: Several molecular biology techniques can be employed:
-
Next-Generation Sequencing (NGS): This is a comprehensive method to identify both known and novel mutations in the NTRK genes and to screen for off-target mutations in other cancer-related genes. RNA-based NGS is particularly effective for detecting fusion genes and can also identify point mutations.[1][6][7]
-
Sanger Sequencing: This method is suitable for targeted analysis when a specific mutation, such as a known gatekeeper mutation, is suspected.
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method for detecting and quantifying known mutations, especially when the mutant allele frequency is low.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability in this compound-Treated NTRK Fusion-Positive Cell Lines
Problem: An established NTRK fusion-positive cell line, previously sensitive to this compound, now shows increased viability and proliferation despite treatment.
Possible Cause: The cell line may have developed a resistance mutation.
Troubleshooting Steps:
-
Confirm Cell Line Identity: First, verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or cell line misidentification.
-
Sequence the NTRK Kinase Domain:
-
Recommendation: Perform targeted NGS or Sanger sequencing of the NTRK gene's kinase domain.
-
Procedure: Extract genomic DNA or RNA from both the resistant and the parental (sensitive) cell lines. For RNA, first perform reverse transcription to obtain cDNA. Amplify the kinase domain using PCR and sequence the product.
-
Expected Outcome: Look for the presence of known resistance mutations (see Tables 1-3) in the resistant cell population that are absent in the parental cells.
-
-
Investigate Off-Target Mechanisms:
-
Recommendation: If no on-target mutations are found, investigate the activation of bypass pathways.
-
Procedure: Perform a broader NGS panel that includes key oncogenes such as BRAF, KRAS, MET, and EGFR. Alternatively, use Western blotting to check for the increased phosphorylation of downstream signaling proteins like MEK and ERK, which would indicate pathway activation.
-
-
Test Second-Generation Inhibitors:
-
Recommendation: If an on-target mutation is confirmed, treat the resistant cells with a second-generation TRK inhibitor like Selitrectinib or Repotrectinib.
-
Procedure: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response curve for the second-generation inhibitor.
-
Expected Outcome: The resistant cells should show renewed sensitivity to the second-generation inhibitor.
-
Quantitative Data Summary
The following tables summarize the in vitro potency (IC50 values) of this compound and second-generation TRK inhibitors against wild-type and various mutant TRK fusions. Lower IC50 values indicate greater potency.
Table 1: this compound IC50 Values (nM) against Wild-Type and Mutant TRK Fusions
| Fusion Protein | Wild-Type | G595R (Solvent Front) | F589L (Gatekeeper) | G667C (xDFG) |
| LMNA-TRKA | <0.2[4] | >600[8] | >600[8] | >1500[8] |
| ETV6-TRKB | <0.2[4] | >600[8] | - | - |
| ETV6-TRKC | <0.2[4] | >600[8] | - | >1500[8] |
Data compiled from multiple preclinical studies.
Table 2: Selitrectinib (LOXO-195) IC50 Values (nM) against Wild-Type and Mutant TRK Fusions
| Fusion Protein | Wild-Type | G595R (Solvent Front) | F589L (Gatekeeper) | G667C (xDFG) | G595R/F589L (Compound) |
| LMNA-TRKA | 1.8 - 3.9[8] | 2.0 - 9.8[9] | <0.2[8] | 124 - 341[2] | 468[10] |
| ETV6-TRKC | 1.8 - 3.9[8] | 2.0 - 9.8[9] | - | 124 - 341[2] | - |
Data compiled from multiple preclinical studies.
Table 3: Repotrectinib IC50 Values (nM) against Wild-Type and Mutant TRK Fusions
| Fusion Protein | Wild-Type | G595R (Solvent Front) | F589L (Gatekeeper) | G667C (xDFG) | G595R/F589L (Compound) |
| LMNA-TRKA | <0.2[4] | 0.4[4] | <0.2[8] | 14.6 - 67.6[8] | <0.2[8] |
| ETV6-TRKB | <0.2[4] | 0.6[4] | - | - | - |
| ETV6-TRKC | <0.2[4] | 0.2[4] | <0.2[8] | 14.6 - 67.6[8] | - |
Data compiled from multiple preclinical studies.
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay to Determine IC50 Values
Objective: To assess the concentration of a TRK inhibitor required to inhibit 50% of cell proliferation in an NTRK fusion-positive cancer cell line.
Materials:
-
NTRK fusion-positive cell line (e.g., KM12)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
TRK inhibitor (this compound, Selitrectinib, or Repotrectinib)
-
DMSO (for drug dilution)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the TRK inhibitor in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period as per the manufacturer's instructions, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Identifying Resistance Mutations using NGS
Objective: To identify on-target and off-target resistance mutations in tumor samples or cell lines that have developed resistance to this compound.
Workflow:
-
Sample Preparation:
-
Tumor Tissue: Extract high-quality genomic DNA and/or RNA from formalin-fixed paraffin-embedded (FFPE) or fresh-frozen tumor tissue.
-
Cell Lines: Extract genomic DNA and/or RNA from both resistant and parental (sensitive) cell pellets.
-
Circulating Tumor DNA (ctDNA): Isolate cell-free DNA from plasma samples.
-
-
Library Preparation:
-
Prepare sequencing libraries from the extracted nucleic acids. For RNA, this involves reverse transcription to cDNA followed by library construction. RNA-based NGS is often preferred for detecting fusions.[1][6][7]
-
Use a targeted gene panel that covers the entire coding sequence of NTRK1, NTRK2, and NTRK3, as well as hotspots or full coding sequences of genes commonly implicated in bypass track resistance (e.g., BRAF, KRAS, MET, EGFR).
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis (Bioinformatics):
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants, including single nucleotide variants (SNVs), insertions, and deletions (indels).
-
For RNA-seq data, perform fusion detection analysis.
-
Annotate the identified variants to determine their potential functional impact and association with drug resistance.
-
Compare the variant profiles of resistant samples to pre-treatment or parental samples to identify acquired alterations.
-
Visualizations
Caption: TRK signaling pathway and mechanisms of this compound resistance.
Caption: Experimental workflow for identifying this compound resistance mutations.
Caption: Logical hierarchy of this compound resistance mechanisms.
References
- 1. Recommended testing algorithms for NTRK gene fusions in pediatric and selected adult cancers: Consensus of a Singapore Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. takara.co.kr [takara.co.kr]
- 6. ntrktesting.com [ntrktesting.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Resistance to Larotrectinib Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target resistance mechanisms to Larotrectinib therapy.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target resistance mechanisms to this compound?
Acquired resistance to this compound can occur through "off-target" mechanisms, which involve the activation of alternative signaling pathways that bypass the TRK signaling pathway inhibited by this compound.[1] The most frequently observed off-target resistance mechanisms involve the reactivation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways.[2]
Key molecular alterations mediating off-target resistance include:
-
MAPK Pathway Activation:
-
PI3K/AKT Pathway Activation:
-
Acquired mutations in PIK3CA (e.g., E545K, E542A).[2]
-
-
Other Receptor Tyrosine Kinase (RTK) Activation:
-
GNAS Mutations:
-
Acquired mutations in GNAS (e.g., R844H/C).[2]
-
Q2: How frequently do off-target resistance mechanisms occur compared to on-target resistance?
On-target resistance, which involves mutations in the NTRK gene itself, is generally more common than off-target resistance.[1] However, the frequency can vary among different patient populations and tumor types.
Quantitative Data Summary
The following tables summarize quantitative data on the frequency of on-target versus off-target resistance mechanisms to this compound from published studies.
Table 1: Frequency of On-Target vs. Off-Target Resistance in Patients with Acquired Resistance to First-Generation TRK Inhibitors.
| Study Cohort Size | On-Target Resistance | Off-Target Resistance | No Identifiable Mechanism | Citation |
| 18 patients | 83% (15/18) | 11% (2/18) | 6% (1/18) | [4] |
Table 2: Acquired Alterations in 16 Patients with Secondary this compound Resistance.
| Resistance Mechanism | Percentage of Patients | Specific Alterations Observed | Citation |
| On-Target Resistance Alone | 31% (5/16) | NTRK1 F589L, NTRK1 G595R, NTRK3 G623R, NTRK3 G623R/G696A | [5] |
| Off-Target Resistance Alone | 44% (7/16) | KRAS G12D/A/S/V or G13D, PIK3CA E545K or E542A, BRAF V600E, GNAS R844H/C | [5] |
| Combined On- and Off-Target | 25% (4/16) | NTRK alterations with KRAS or NRAS mutations | [5] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to investigate off-target resistance to this compound.
Experimental Workflow for Investigating Acquired Resistance
A general workflow to identify mechanisms of acquired resistance is outlined below. This typically involves comparing pre-treatment and post-progression samples from the same patient or experimental model.[3]
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To develop in vitro models of acquired resistance to this compound.
Principle: Parental cancer cell lines harboring an NTRK fusion are continuously exposed to increasing concentrations of this compound over an extended period to select for resistant clones.[6]
Methodology:
-
Determine the initial this compound concentration: Start with a concentration around the IC50 of the parental cell line.
-
Continuous Exposure: Culture the parental cells in media containing the initial concentration of this compound.
-
Dose Escalation: Once the cells resume proliferation, passage them and increase the this compound concentration by 1.5-2 fold.
-
Repeat: Continue this process of dose escalation until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 1 µM).
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance.
-
Clonal Isolation: Isolate single-cell clones from the resistant population for detailed molecular and phenotypic characterization.
Troubleshooting:
-
Issue: Massive cell death upon initial drug exposure.
-
Solution: Start with a lower concentration of this compound (e.g., IC20) and increase the dose more gradually.
-
-
Issue: Slow or no recovery of cell proliferation.
-
Solution: Maintain the current drug concentration for a longer period before escalating. Ensure optimal cell culture conditions.
-
Protocol 2: Detection of BRAF V600E Mutation
Objective: To identify the presence of the BRAF V600E mutation in resistant samples.
Methods:
-
Immunohistochemistry (IHC): Utilizes a specific antibody (clone VE1) that recognizes the BRAF V600E mutant protein.[7] This method is rapid and can be performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Real-Time PCR (qPCR): Allele-specific qPCR assays can detect and quantify the presence of the BRAF V600E mutation with high sensitivity.[7]
-
Sanger Sequencing: While considered a traditional method, its sensitivity may be lower for detecting mutations present in a subclonal population.[8]
-
Next-Generation Sequencing (NGS): Provides comprehensive analysis of a panel of genes or the whole exome/genome, and can detect various mutations at low allele frequencies.[4]
Troubleshooting:
-
Issue: Discrepancy between IHC and sequencing results.
-
Solution: Tumor heterogeneity can lead to discrepancies. Microdissection of tumor areas may be necessary to enrich for cancer cells before DNA extraction for sequencing.[8] IHC can be useful for identifying heterogeneous expression of the mutant protein.
-
Protocol 3: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)
Objective: To determine the copy number of the MET gene in tumor cells.
Principle: FISH uses fluorescently labeled DNA probes to visualize specific genes or chromosomal regions within the cell nucleus. For MET amplification, a probe for the MET gene (on chromosome 7q31) is co-hybridized with a control probe for the centromere of chromosome 7 (CEP7).[2]
Methodology:
-
Sample Preparation: Use FFPE tissue sections (4-5 microns thick).
-
Pre-treatment: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval and protease digestion to allow probe penetration.
-
Probe Hybridization: Apply the MET and CEP7 probes to the slides and incubate overnight at a controlled temperature to allow hybridization.
-
Post-Hybridization Washes: Wash the slides to remove unbound probes.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the signals using a fluorescence microscope.
-
Scoring: Count the number of MET and CEP7 signals in at least 50-60 tumor cell nuclei. Calculate the MET/CEP7 ratio and the average MET gene copy number per cell.
Interpretation of Results:
-
High-Level Amplification: MET/CEP7 ratio ≥ 2.0.[9]
-
Intermediate Amplification: MET/CEP7 ratio < 2.0 and average MET copy number ≥ 5.0.[2]
-
Low-Level Amplification: MET/CEP7 ratio < 2.0 and average MET copy number between 4.0 and 5.0.[2]
Troubleshooting:
-
Issue: Weak or no FISH signals.
-
Solution: Optimize pre-treatment conditions (protease digestion time and temperature). Ensure proper probe denaturation and hybridization temperature. Check the quality of the FFPE tissue, as over- or under-fixation can affect results.[10]
-
-
Issue: High background fluorescence.
-
Solution: Ensure stringent post-hybridization washes to remove non-specific probe binding.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in off-target resistance to this compound.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DETECTION OF THE BRAF V600E MUTATION IN COLON CARCINOMA – CRITICAL EVALUATION OF THE IMUNOHISTOCHEMICAL APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF-mutant melanoma: treatment approaches, resistance mechanisms, and diagnostic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of MET amplification in gastroesophageal tumor specimens using IQFISH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]
Technical Support Center: MAPK Pathway Activation as a Bypass Resistance Mechanism to Larotrectinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating MAPK pathway activation as a bypass resistance mechanism to Larotrectinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
Acquired resistance to this compound, a selective TRK inhibitor, can be categorized into two main types: on-target and off-target mechanisms.[1][2] On-target resistance involves mutations in the NTRK gene itself, which prevent the drug from binding effectively.[1] Off-target resistance, a significant clinical challenge, often involves the activation of alternative signaling pathways that bypass the need for TRK signaling, thereby promoting cell survival and proliferation despite TRK inhibition.[1][2]
Q2: How does MAPK pathway activation lead to this compound resistance?
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. In the context of this compound resistance, mutations in genes upstream of the MAPK pathway, such as BRAF and KRAS, can lead to its constitutive activation.[2][3] This reactivation of downstream signaling through the MAPK cascade provides a "bypass" route for cancer cells to continue to proliferate, even when the TRK fusion protein is effectively inhibited by this compound.[1][2]
Q3: What are the common genetic alterations that activate the MAPK pathway in this compound-resistant tumors?
Clinical and preclinical studies have identified several key genetic alterations that lead to MAPK pathway activation in this compound-resistant tumors. These most commonly include hotspot mutations in:
These mutations can emerge in tumors that initially responded to this compound, leading to secondary resistance.
Q4: How can resistance mediated by MAPK pathway activation be overcome?
A promising strategy to overcome MAPK-mediated resistance is the use of combination therapies. This involves co-administering this compound with inhibitors that target the reactivated MAPK pathway. For instance, combining this compound with a MEK inhibitor (like trametinib) or a BRAF inhibitor (like dabrafenib) has shown to re-establish disease control in preclinical models and patients with acquired resistance.[4]
Troubleshooting Experimental Assays
Here are some common issues and troubleshooting tips for key experiments used to study this compound resistance.
Western Blot Analysis of MAPK Pathway Activation
Issue: Weak or no signal for phosphorylated proteins (e.g., p-ERK, p-MEK).
| Possible Cause | Troubleshooting Steps |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation. Ensure complete cell lysis by sonication or using a harsh lysis buffer like RIPA. |
| Low abundance of phosphorylated protein | Stimulate cells with a known MAPK pathway activator (e.g., EGF, PMA) as a positive control to ensure the detection system is working. Increase the amount of protein loaded onto the gel. |
| Suboptimal antibody concentration | Titrate the primary antibody concentration to find the optimal dilution. Ensure the secondary antibody is appropriate for the primary antibody and used at the correct dilution. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
Issue: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Antibody concentration is too high | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
Cell Viability Assays (e.g., MTT, CCK-8)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment. Use a calibrated pipette for accurate liquid handling. |
| Cell clumping | Trypsinize cells thoroughly to ensure a single-cell suspension. |
Issue: Unexpected or inconsistent IC50 values.
| Possible Cause | Troubleshooting Steps |
| Incorrect incubation time | Optimize the drug incubation time based on the cell line's doubling time and the mechanism of the drug. |
| Cell line instability | Use low-passage number cells and regularly perform cell line authentication. |
| Drug degradation | Store drug stock solutions at the recommended temperature and protect from light if necessary. |
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Issue: Low yield of the target protein ("bait").
| Possible Cause | Troubleshooting Steps |
| Inefficient antibody binding | Use an antibody that is validated for immunoprecipitation. Optimize the antibody concentration. |
| Insufficient cell lysate | Increase the amount of starting cell lysate. |
| Protein degradation | Perform all steps on ice or at 4°C and use protease inhibitors in the lysis buffer. |
Issue: High levels of non-specific binding ("prey" proteins).
| Possible Cause | Troubleshooting Steps |
| Inadequate washing | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). |
| Antibody cross-reactivity | Use a highly specific monoclonal antibody for the IP. |
| Pre-clearing of lysate is insufficient | Pre-clear the lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in TRK Fusion-Positive Cancer Cell Lines with and without MAPK Pathway Alterations
| Cell Line | TRK Fusion | MAPK Alteration | This compound IC50 (nM) | Reference |
| KM12 | TPM3-NTRK1 | None | <10 | [1] |
| KM12-R (this compound Resistant) | TPM3-NTRK1 | KRAS G12D | >1000 | [1] |
| CUTO-3 | ETV6-NTRK3 | None | <10 | [2] |
| CUTO-3-R (this compound Resistant) | ETV6-NTRK3 | BRAF V600E | >1000 | [2] |
Table 2: Effect of Combination Therapy on Cell Viability in this compound-Resistant Cells
| Cell Line | Treatment | Concentration (nM) | % Cell Viability (Normalized to DMSO) | Reference |
| KM12-R | This compound | 100 | ~95% | [1] |
| KM12-R | Trametinib (MEK inhibitor) | 10 | ~70% | [1] |
| KM12-R | This compound + Trametinib | 100 + 10 | ~20% | [1] |
| CUTO-3-R | This compound | 100 | ~90% | [2] |
| CUTO-3-R | Dabrafenib (BRAF inhibitor) | 100 | ~60% | [2] |
| CUTO-3-R | This compound + Dabrafenib | 100 + 100 | ~15% | [2] |
Experimental Protocols
Western Blotting for MAPK Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound and/or other inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (CCK-8)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, MAPK pathway inhibitors, or combinations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., TRK fusion protein) or an isotype control antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" and potential "prey" proteins (e.g., SHC1, GRB2).
-
Visualizations
Caption: The canonical TRK-MAPK signaling pathway.
Caption: MAPK pathway activation as a bypass resistance mechanism.
Caption: A typical experimental workflow for Western blotting.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Overcoming Larotrectinib Resistance with Second-Generation TRK Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying larotrectinib resistance and the efficacy of second-generation TRK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (LOXO-101) is a highly selective, first-generation small-molecule inhibitor of all three Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC).[1] These proteins are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In certain cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in the production of chimeric TRK fusion proteins that are constitutively active. These fusion proteins drive tumor growth and proliferation by continuously activating downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the TRK kinase domain, blocking its activity and downstream signaling.[2]
Q2: What are the primary mechanisms of acquired resistance to this compound?
A2: Acquired resistance to this compound can be broadly categorized into two main types:
-
On-target resistance: This involves the development of secondary mutations within the kinase domain of the NTRK gene itself. These mutations can sterically hinder the binding of this compound to the TRK protein. The most common on-target resistance mutations occur in three main regions:
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. These "bypass pathways" can be activated through various genomic alterations, such as:
-
Mutations in downstream signaling molecules like KRAS or BRAF.
-
Amplification of other receptor tyrosine kinases, such as MET.
-
Activation of pathways like the insulin-like growth factor 1 receptor (IGF1R) signaling cascade.
-
Q3: What are second-generation TRK inhibitors?
A3: Second-generation TRK inhibitors are drugs specifically designed to overcome on-target resistance to first-generation inhibitors like this compound. Prominent examples include selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555) (TPX-0005). These inhibitors feature a more compact, macrocyclic structure that allows them to bind effectively to the ATP pocket of the TRK kinase domain, even in the presence of solvent front or gatekeeper mutations that cause steric hindrance for this compound.[3]
Q4: How do second-generation TRK inhibitors overcome this compound resistance?
A4: The compact structure of second-generation TRK inhibitors like selitrectinib and repotrectinib is key to their ability to overcome on-target resistance.[3] Unlike this compound, their smaller size and distinct binding mode allow them to fit into the ATP-binding pocket of the TRK kinase without being obstructed by the amino acid substitutions caused by solvent front and gatekeeper mutations.[3] This allows them to effectively inhibit the activity of these mutant TRK proteins and restore downstream signaling blockade.
Q5: When should I consider using a second-generation TRK inhibitor in my research?
A5: You should consider using a second-generation TRK inhibitor in your experiments when you are investigating this compound resistance and have identified or suspect an on-target resistance mechanism. For example, if you have generated a this compound-resistant cell line and sequencing reveals a solvent front mutation (e.g., NTRK1 G595R), a second-generation inhibitor would be the appropriate tool to test for restoring sensitivity.
Q6: What are the limitations of second-generation TRK inhibitors?
A6: While highly effective against many on-target resistance mutations, second-generation TRK inhibitors have limitations. They are generally not effective against off-target resistance mechanisms. If resistance is driven by a KRAS mutation, for instance, inhibiting the mutant TRK protein will not be sufficient to halt tumor growth, as the downstream MAPK pathway remains activated. Additionally, resistance to second-generation inhibitors can also emerge, sometimes through the acquisition of new on-target mutations, such as those in the xDFG motif, or compound mutations (e.g., a solvent front and a gatekeeper mutation on the same allele).[4]
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., CellTiter-Glo®)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in outer wells of the plate. 3. Incomplete mixing of inhibitor: Drug concentration is not uniform. 4. Cell clumping: Cells not in a single-cell suspension. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. After adding the inhibitor, mix the plate gently on an orbital shaker. 4. Use a cell strainer to create a single-cell suspension before plating.[5] |
| IC50 value is unexpectedly high or no inhibition is observed | 1. Cell line is not TRK-dependent: The cell line may not have an active NTRK fusion. 2. Inhibitor instability: The inhibitor may have degraded. 3. Incorrect inhibitor concentration: Errors in serial dilutions. 4. Development of off-target resistance: The cells are using a bypass pathway. | 1. Confirm the presence and expression of the NTRK fusion via RT-PCR or sequencing. 2. Prepare fresh inhibitor stock solutions and store them properly (aliquoted at -80°C). 3. Double-check all calculations and pipetting for the serial dilutions. 4. Analyze downstream pathways (e.g., p-ERK, p-AKT) by Western blot to check for reactivation. |
| Luminescent signal is unstable or lower than expected (CellTiter-Glo®) | 1. Suboptimal cell number: Too few or too many cells per well can be outside the linear range of the assay. 2. Incomplete cell lysis: Reagent was not mixed sufficiently with the cell culture medium. 3. Temperature fluctuations: Plate not equilibrated to room temperature before reading. 4. Reagent degradation: Improper storage or handling of the CellTiter-Glo® reagent. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[6] 2. Mix the plate on an orbital shaker for 2 minutes after adding the reagent to ensure complete lysis.[6] 3. Allow the plate to equilibrate at room temperature for at least 10 minutes before measuring luminescence.[6] 4. Ensure the reconstituted reagent is used within the recommended timeframe and stored correctly. |
Troubleshooting Western Blotting for TRK Phosphorylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak phospho-TRK (p-TRK) signal | 1. Low protein expression: The cell line may not express high levels of the TRK fusion protein. 2. Ineffective lysis/sample preparation: Phosphatases were not adequately inhibited. 3. Poor antibody quality: The primary antibody is not specific or sensitive enough. 4. Suboptimal protein transfer: Inefficient transfer of high molecular weight proteins. | 1. Use a positive control cell line known to express the target TRK fusion. Increase the amount of protein loaded per lane (e.g., 30-50 µg). 2. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[7] 3. Use a well-validated antibody for p-TRK. Test different antibody concentrations. 4. Optimize transfer conditions (e.g., use a wet transfer system overnight at 4°C for large fusion proteins). |
| High background on the membrane | 1. Insufficient blocking: Blocking time is too short or the blocking agent is inappropriate. 2. Primary antibody concentration is too high: Non-specific binding of the antibody. 3. Inadequate washing: Insufficient removal of unbound primary and secondary antibodies. | 1. Increase blocking time to 1-2 hours at room temperature. For phospho-antibodies, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins.[8] 2. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. 3. Increase the number and duration of washes with TBST after antibody incubations. |
| Inconsistent p-ERK or p-AKT signal | 1. Variability in inhibitor treatment time: Inconsistent incubation times can lead to different levels of pathway inhibition. 2. Serum starvation was not performed or was inconsistent: Basal signaling activity can vary depending on growth factors in the serum. 3. Samples were not processed quickly: Phosphorylation states can change rapidly after cell lysis. | 1. Ensure precise and consistent timing for inhibitor treatments across all samples. 2. For cleaner results, consider serum-starving the cells for several hours before inhibitor treatment and stimulation. 3. Add lysis buffer directly to the plate on ice and scrape and collect the lysate immediately to preserve phosphorylation. |
Troubleshooting In Vivo Xenograft Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Tumors fail to grow or grow very slowly | 1. Low cell viability: Cells were not healthy at the time of injection. 2. Insufficient cell number: Too few cells were injected to establish a tumor. 3. Suboptimal injection site or technique: Improper subcutaneous injection. | 1. Use cells in the logarithmic growth phase with >95% viability. 2. Inject a sufficient number of cells (typically 1-5 million per mouse). This may need to be optimized for your specific cell line. 3. Ensure a proper subcutaneous injection to form a localized bolus of cells. Consider co-injection with Matrigel to support initial tumor growth. |
| High variability in tumor size between animals | 1. Inconsistent cell injection: Variation in the number of viable cells injected. 2. Differences in animal health or age: Can affect tumor take rate and growth. | 1. Ensure a homogenous cell suspension and precise injection volume for each animal. 2. Use animals of the same age, sex, and from the same supplier to minimize biological variability. Randomize animals into treatment groups. |
| Lack of inhibitor efficacy | 1. Poor drug bioavailability/formulation: The inhibitor is not being absorbed effectively. 2. Suboptimal dosing or schedule: The dose is too low or not frequent enough to maintain target inhibition. 3. Rapid development of resistance: The tumor has acquired resistance mutations. | 1. Use a well-established and stable formulation for in vivo administration (e.g., a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80).[9] 2. Perform a maximum tolerated dose (MTD) study followed by a dose-response efficacy study to determine the optimal dosing regimen. 3. At the end of the study, resect tumors and perform genomic analysis to screen for on-target or off-target resistance mutations. |
Data Presentation: Comparative Inhibitor Potency
Table 1: IC₅₀ Values (nM) of TRK Inhibitors Against Wild-Type TRK Fusions
| Fusion Protein | This compound | Selitrectinib | Repotrectinib |
| LMNA-TRKA | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKB | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKC | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
Data compiled from Ba/F3 cellular proliferation assays.[10]
Table 2: IC₅₀ Values (nM) of TRK Inhibitors Against this compound-Resistant TRK Mutations
| TRK Mutation | This compound | Selitrectinib | Repotrectinib |
| Solvent Front Mutations | |||
| NTRK1 G595R | >600 | 2.0 | 0.4 |
| NTRK2 G639R | >600 | N/A | 0.6 |
| NTRK3 G623R | 6,940 | 27 | 0.2 - 2.0 |
| Gatekeeper Mutations | |||
| NTRK1 F589L | >600 | N/A | <0.2 |
| NTRK3 F617I | 4,330 | 52 | <0.2 |
| xDFG Motif Mutations | |||
| NTRK1 G667C | >1500 | 9.8 | 11.8 - 67.6 |
| NTRK3 G696A | >1500 | 2.3 | 11.8 - 67.6 |
Data compiled from various preclinical studies and cellular proliferation assays.[3][10][11][12] N/A: Data not available from the searched sources.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC₅₀ using CellTiter-Glo®
This protocol outlines the steps to assess the effect of TRK inhibitors on the viability of NTRK fusion-positive cancer cells and to determine the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
NTRK fusion-positive cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Opaque-walled 96-well plates
-
TRK inhibitors (this compound, Selitrectinib, Repotrectinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: a. Harvest cells and perform a cell count. Ensure viability is >95%. b. Dilute cells in complete culture medium to a concentration of 2.5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (2,500 cells) into each well of an opaque-walled 96-well plate. d. Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
Inhibitor Treatment: a. Prepare serial dilutions of the TRK inhibitors in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM. b. Include a vehicle control (DMSO) at a final concentration matching the highest inhibitor concentration (typically ≤0.1%). c. Remove the medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentrations. d. Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all other readings. b. Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% viability). c. Plot the % viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC₅₀ value.
Protocol 2: Western Blotting for Phospho-TRK and Downstream Signaling
This protocol is for assessing the inhibition of TRK phosphorylation and downstream pathways (MAPK and PI3K/AKT) in response to TRK inhibitor treatment.
Materials:
-
NTRK fusion-positive cells
-
6-well plates
-
TRK inhibitors
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TRK, anti-pan-TRK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. b. (Optional) Serum-starve the cells for 4-6 hours before treatment. c. Treat the cells with the desired concentrations of TRK inhibitors for 2-4 hours.
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-TRK) diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. b. To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total TRK, total ERK, total AKT, and GAPDH.
Protocol 3: In Vivo Tumor Xenograft Model for Testing TRK Inhibitor Efficacy
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of TRK inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NTRK fusion-positive cancer cells
-
Matrigel
-
TRK inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest cells and resuspend them in sterile PBS at a concentration of 2 x 10⁷ cells/mL. b. Mix the cell suspension 1:1 with Matrigel on ice. c. Subcutaneously inject 100 µL of the cell/Matrigel mixture (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Measure tumor volume regularly with calipers (Volume = 0.5 x Length x Width²). c. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, second-generation inhibitor).
-
Drug Administration and Monitoring: a. Administer the TRK inhibitors and vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage). b. Monitor animal body weight and general health status daily. c. Measure tumor volume 2-3 times per week.
-
Endpoint and Analysis: a. Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. b. Euthanize the mice and resect the tumors. c. Analyze the data by comparing the tumor growth rates and final tumor volumes between the treatment and control groups. Tumor growth inhibition (TGI) can be calculated. d. (Optional) Tumors can be processed for further analysis, such as Western blotting or sequencing, to assess target engagement and resistance mechanisms.
Visualizations
Caption: Simplified TRK signaling pathway.
Caption: Mechanisms of this compound resistance.
Caption: Workflow for investigating resistance.
References
- 1. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ch.promega.com [ch.promega.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promise of TRK inhibitors in pediatric cancers with NTRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Strategies to Prevent and Overcome Larotrectinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating combination strategies to prevent or overcome resistance to larotrectinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound is broadly categorized into two main types:
-
On-target resistance: This involves mutations in the NTRK gene itself, specifically within the kinase domain. These mutations can interfere with this compound binding. The most common on-target resistance mutations are solvent front substitutions (e.g., NTRK1 G595R, NTRK3 G623R).[1][2] Gatekeeper and xDFG motif mutations also occur but are less frequent.[1]
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling. This is often referred to as "bypass pathway activation." Common off-target mechanisms include the acquisition of mutations in genes like BRAF (e.g., V600E), KRAS (e.g., G12D), or amplification of other receptor tyrosine kinases like MET.[3][4]
Q2: My this compound-treated cells are showing signs of resistance. How can I determine the underlying mechanism?
A2: To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Molecular Profiling: Perform next-generation sequencing (NGS) on the resistant cells or tumor tissue to identify genetic alterations.[5] Both DNA- and RNA-based NGS can be informative; RNA-based NGS is particularly useful for detecting fusion genes.[6] Circulating tumor DNA (ctDNA) analysis can be a non-invasive method to monitor for resistance mutations.[7]
-
Phospho-protein Analysis: Use techniques like western blotting to assess the activation status of key signaling pathways. For example, increased phosphorylation of ERK (pERK) and AKT (pAKT) can indicate activation of the MAPK and PI3K/AKT pathways, respectively.[3]
-
Functional Assays: Conduct cell viability assays to determine the sensitivity of the resistant cells to various inhibitors, which can help to functionally validate the role of a suspected bypass pathway.
Q3: What are the primary combination strategies to overcome this compound resistance?
A3: Combination strategies are tailored to the specific mechanism of resistance:
-
For on-target resistance: The standard approach is to switch to a next-generation TRK inhibitor, such as selitrectinib (B610772) (LOXO-195) or repotrectinib.[8][9][10] These inhibitors are designed to be effective against many of the common NTRK kinase domain mutations that confer resistance to this compound.[11]
-
For off-target resistance: The strategy involves combining this compound with an inhibitor of the activated bypass pathway. For example:
-
If a BRAF V600E mutation is detected, a combination with a BRAF inhibitor (e.g., dabrafenib) and/or a MEK inhibitor (e.g., trametinib) may be effective.[3]
-
If MET amplification is identified, combining this compound with a MET inhibitor (e.g., crizotinib) could restore sensitivity.
-
For KRAS mutations, while direct inhibitors are emerging, targeting downstream effectors like MEK can be a viable strategy.
-
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in our NTRK fusion-positive cell line.
| Possible Cause | Suggested Action |
| On-target NTRK kinase domain mutation | 1. Sequence the NTRK gene in the resistant cell line to identify mutations. 2. Test the sensitivity of the resistant cells to next-generation TRK inhibitors (e.g., selitrectinib, repotrectinib) using a cell viability assay. |
| Activation of a bypass signaling pathway | 1. Perform western blot analysis to check for increased phosphorylation of key downstream signaling molecules (e.g., pERK, pAKT). 2. Use a broader molecular profiling approach like RNA-seq or phospho-proteomics to identify upregulated pathways. 3. Test the efficacy of combining this compound with inhibitors of the suspected bypass pathway (e.g., MEK inhibitor, MET inhibitor). |
| Cell line contamination or misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
Problem: Inconsistent results in our combination therapy experiments.
| Possible Cause | Suggested Action |
| Suboptimal drug concentrations | 1. Perform dose-response experiments for each drug individually to determine their IC50 values in your specific cell line. 2. Use a fixed-ratio or a matrix-based approach to test a range of concentrations for both drugs in the combination. |
| Incorrect timing of drug administration | 1. Consider the mechanism of action of each drug. For example, it may be more effective to pre-treat with one inhibitor before adding the second. 2. Test different schedules of administration (e.g., sequential vs. concurrent). |
| Lack of synergy between the drugs | 1. Calculate the Combination Index (CI) using the Chou-Talalay method to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[12] |
Quantitative Data Summary
Table 1: In Vitro Activity of TRK Inhibitors Against this compound-Resistant Mutations
| Inhibitor | Target | IC50 (nM) |
| This compound | TRKA WT | <3 |
| TRKA G595R | >1000 | |
| TRKC WT | <3 | |
| TRKC G623R | >1000 | |
| Selitrectinib (LOXO-195) | TRKA WT | <3 |
| TRKA G595R | 2.0 | |
| TRKC WT | <2.5 | |
| TRKC G623R | 9.8 |
Data synthesized from multiple sources.[13]
Table 2: Clinical Efficacy of this compound in TRK Fusion-Positive Cancers
| Clinical Trial Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Pooled Analysis (n=55) | 75% | 13% | 62% |
| Adults (n=116) | 71% | 10% | 60% |
| Lung Cancer (n=32) | 69% | 13% | 56% |
Data from multiple clinical trials.[12][14][15]
Table 3: Clinical Efficacy of Selitrectinib (LOXO-195) in Patients with Acquired Resistance to TRK Inhibitors
| Patient Population | Overall Response Rate (ORR) |
| All evaluable patients (n=29) | 34% |
| Patients with on-target NTRK mutations (n=20) | 45% |
| Patients with off-target resistance (n=3) | 0% |
Data from a phase I clinical trial and expanded access program.[8]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of the test compound(s) and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Western Blotting for MAPK Pathway Activation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Next-Generation Sequencing (NGS) for Resistance Mutation Detection
-
Nucleic Acid Extraction: Extract high-quality DNA and/or RNA from resistant cell lines or tumor tissue.
-
Library Preparation: Prepare sequencing libraries using a targeted panel that covers NTRK1/2/3 and common cancer-related genes, or perform whole-exome/transcriptome sequencing.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and call variants (SNVs, indels, CNVs, and fusions).
-
Annotation: Annotate the identified variants to determine their potential clinical significance.
Visualizations
Caption: this compound resistance signaling pathways.
Caption: Workflow for managing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ntrktesting.com [ntrktesting.com]
- 7. NTRK insights: best practices for pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
Technical Support Center: Larotrectinib in Combination with MEK Inhibitors in Resistant Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the combination of larotrectinib and MEK inhibitors in models of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: Why combine a MEK inhibitor with this compound?
A1: this compound is a highly potent and selective inhibitor of TRK fusion proteins. However, cancer cells can develop resistance to this compound, often through the activation of downstream signaling pathways that bypass the TRK inhibition. One of the most common off-target resistance mechanisms is the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway, frequently through acquired mutations in genes like KRAS or BRAF.[1][2][3][4][5] Since MEK is a critical component of this pathway, combining this compound with a MEK inhibitor can overcome this resistance and restore therapeutic efficacy.[1][6]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Resistance to this compound can be broadly categorized into two types:
-
On-target resistance: This involves mutations in the NTRK gene itself, which prevent this compound from binding effectively to the TRK protein. Common on-target mutations occur in the solvent front, gatekeeper, and xDFG motif regions of the kinase domain.[4][7][8][9]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to promote their growth and survival, bypassing the need for TRK signaling. The most frequently observed off-target mechanism is the activation of the MAPK/ERK pathway through mutations in KRAS, BRAF, or amplification of MET.[1][2][3]
Q3: In which cancer models is the combination of this compound and a MEK inhibitor most likely to be effective?
A3: This combination is most likely to be effective in tumors that have developed acquired resistance to this compound through the activation of the MAPK pathway. This is often observed in colorectal cancer, pancreatic cancer, and other solid tumors with NTRK fusions that subsequently acquire mutations in KRAS or BRAF.[1]
Q4: What are some common MEK inhibitors used in combination with this compound in preclinical studies?
A4: Preclinical studies have successfully used MEK inhibitors such as trametinib (B1684009) and MEK-162 in combination with TRK inhibitors to overcome resistance.[1]
Troubleshooting Guides
Cell Viability Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, edge effects in the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| High background signal | Compound interference with the assay reagent (e.g., reduction of MTT by the compound), microbial contamination. | Run a cell-free control with the compound and assay reagent to check for direct interaction. Use an alternative viability assay (e.g., ATP-based assay like CellTiter-Glo). Visually inspect cultures for contamination. |
| Unexpected dose-response curve (e.g., hormesis) | Compound degradation, off-target effects at high concentrations, cellular stress response. | Prepare fresh drug dilutions for each experiment. Use a narrower, more focused concentration range around the expected IC50. Reduce incubation time to minimize secondary effects. |
| Low signal or no response to treatment | Drug insolubility, incorrect drug concentration, resistant cell line. | Ensure complete solubilization of drugs in the vehicle (e.g., DMSO) and final culture medium. Verify drug concentrations and perform serial dilutions carefully. Confirm the sensitivity of the parental cell line before testing resistant clones. |
Western Blotting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., pERK, pTRK) | Short drug incubation time, phosphatase activity during sample preparation, low protein concentration. | Optimize drug treatment time (e.g., 2-4 hours for pathway inhibition). Always use phosphatase inhibitors in the lysis buffer. Ensure adequate protein loading (20-40 µg per lane). |
| High background | Insufficient blocking, primary antibody concentration too high, inadequate washing. | Block the membrane for at least 1 hour at room temperature. Titrate the primary antibody to the optimal concentration. Increase the number and duration of washes with TBST. |
| Non-specific bands | Primary or secondary antibody cross-reactivity, protein degradation. | Use highly specific monoclonal antibodies. Ensure fresh lysis buffer with protease inhibitors is used and samples are kept on ice. |
| Inconsistent loading (uneven housekeeping protein bands) | Inaccurate protein quantification, uneven gel loading. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein in each lane. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of TRK and MEK Inhibitor Combinations in Resistant Models
| Cell Line | Cancer Type | Resistance Mechanism | TRK Inhibitor | MEK Inhibitor | IC50 (TRKi alone) | IC50 (MEKi alone) | Combination Effect |
| LMNA-NTRK1, NTRK1 G595R, KRAS G12D | Colorectal Cancer | Acquired KRAS mutation | LOXO-195 (selitrectinib) | Trametinib | >1000 nM | ~5 nM | Synergistic inhibition of cell viability |
| CTRC-NTRK1, BRAF V600E | Pancreatic Cancer | Acquired BRAF mutation | This compound | Trametinib | >1000 nM | ~10 nM | Synergistic inhibition of cell viability |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
-
Determine the initial IC50: Culture the parental NTRK fusion-positive cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Initial drug exposure: Seed the parental cells at a low density and treat with this compound at a concentration equal to the IC20-IC30 for 2-3 weeks.
-
Dose escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5-2 fold increase) every 2-3 weeks.
-
Selection of resistant clones: Continue the dose escalation until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50.
-
Characterization of resistant cells: Confirm the resistant phenotype by re-evaluating the IC50 of this compound. Analyze the resistant cells for on-target (NTRK sequencing) and off-target (e.g., KRAS, BRAF sequencing) resistance mechanisms.
Protocol for Western Blot Analysis of Signaling Pathways
-
Cell treatment: Seed parental and resistant cells and allow them to adhere overnight. Treat the cells with this compound, a MEK inhibitor (e.g., trametinib), or the combination at desired concentrations for 2-4 hours.
-
Protein extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: NTRK signaling and points of therapeutic intervention.
Caption: Preclinical experimental workflow for combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug: Trametinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) associated with the long-term use of Larotrectinib.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during long-term treatment with this compound in a research setting.
Hepatotoxicity
Question: A subject in our long-term study is showing elevated ALT and/or AST levels. How should we manage this?
Answer:
Elevated liver transaminases are a known adverse event with this compound. The management strategy depends on the grade of the elevation.[1]
Monitoring Protocol:
-
Baseline: Obtain liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and bilirubin (B190676), before initiating this compound.[2][3]
-
On-treatment: Monitor LFTs every two weeks for the first month of treatment, then monthly for the next six months, and at each subsequent visit.[4] More frequent monitoring is advised for patients who develop transaminase elevations.[4]
Management Strategy:
| Laboratory Parameter | Recommended Action |
| Grade 2 ALT and/or AST (>3x to ≤5x ULN) | Continue this compound with close monitoring until resolution. Consider dose interruption or reduction if levels do not improve. |
| Grade 3 ALT and/or AST (>5x to ≤20x ULN) with bilirubin <2x ULN | Withhold this compound until the AE resolves or improves to baseline or Grade 1. If resolution occurs within 4 weeks, resume at the next lower dose level. Permanently discontinue if the AE does not resolve within 4 weeks.[5] |
| ALT and/or AST >3x ULN with bilirubin >2x ULN | Permanently discontinue this compound.[5] |
Dose Reduction Schedule for Adverse Reactions: [6][7]
| Dose Reduction Level | Adult Dose | Pediatric Dose (BSA ≥1 m²) | Pediatric Dose (BSA <1 m²) |
| First | 75 mg twice daily | 75 mg twice daily | 75 mg/m² twice daily |
| Second | 50 mg twice daily | 50 mg twice daily | 50 mg/m² twice daily |
| Third | 100 mg once daily | 100 mg once daily | 25 mg/m² twice daily |
Permanently discontinue this compound in patients who cannot tolerate the third dose modification.
Neurotoxicity
Question: A research subject is experiencing dizziness and mild confusion. What is the recommended course of action?
Answer:
Neurological adverse events, including dizziness, cognitive impairment, mood disorders, and sleep disturbances, have been reported with this compound treatment. The majority of these events are Grade 1 or 2 and often occur within the first three months of treatment.
Monitoring Protocol:
-
Baseline and On-treatment: Conduct a thorough neurological assessment at baseline and at each follow-up visit. This should include an evaluation of cognitive function, mood, and coordination. Patients should be advised not to drive or operate heavy machinery if they experience neurological AEs.[2]
Management Strategy:
| Adverse Event Grade | Recommended Action |
| Grade 2 | Consider dose interruption or reduction. |
| Grade 3 or 4 | Withhold this compound until the AE resolves or improves to baseline or Grade 1. Resume at the next lower dose if resolution occurs within 4 weeks. Permanently discontinue if the AE does not resolve within 4 weeks.[5][6] |
Drug Interactions
Question: How should we manage the dose of this compound when co-administered with a strong CYP3A4 inhibitor?
Answer:
Co-administration of this compound with strong or moderate CYP3A4 inhibitors or inducers requires dose adjustments due to the potential for increased or decreased this compound exposure, respectively.[2][6]
Management of Co-administration with CYP3A4 Modulators:
| Co-administered Drug | Recommended this compound Dose Modification |
| Strong CYP3A4 Inhibitor | Reduce the this compound dose by 50%. After discontinuing the inhibitor for 3-5 half-lives, resume the original this compound dose.[2][6] |
| Moderate CYP3A4 Inhibitor | Monitor for adverse reactions more frequently and consider dose reduction based on severity.[2] |
| Strong or Moderate CYP3A4 Inducer | Double the this compound dose. After discontinuing the inducer for 3-5 half-lives, resume the original this compound dose.[2] |
Quantitative Data Summary
The following tables summarize the frequency of common adverse events observed in clinical trials of this compound.
Table 1: Most Common Treatment-Related Adverse Events (TRAEs) in Patients Receiving this compound [8][9][10][11][12]
| Adverse Event | All Grades (%) | Grade 3-4 (%) |
| Increased AST | 52 | 3.1 |
| Increased ALT | 45 | 2.5 |
| Anemia | 42 | 2 |
| Musculoskeletal pain | 42 | N/A |
| Fatigue | 36 | N/A |
| Hypoalbuminemia | 36 | N/A |
| Neutropenia | 36 | 2 |
| Increased alkaline phosphatase | 34 | N/A |
| Cough | 32 | N/A |
| Leukopenia | 28 | N/A |
| Constipation | 27 | N/A |
| Diarrhea | 27 | N/A |
| Dizziness | 27 | 2 |
| Nausea | 25 | 2 |
| Vomiting | 25 | N/A |
Table 2: Neurological Adverse Events [9]
| Adverse Event | All Grades (%) | Grade 3 (%) |
| Dizziness | 27 | 2 |
| Cognitive Impairment | 11 | 2.5 |
| Mood Disorders | 14 | <1 |
| Sleep Disturbances | 12 | N/A |
Experimental Protocols
Protocol for Monitoring Liver Function
Objective: To monitor for and manage hepatotoxicity in subjects receiving this compound.
Methodology:
-
Sample Collection: Collect whole blood in a serum separator tube (SST).
-
Sample Processing: Centrifuge the SST at 1000-1300 x g for 10 minutes at room temperature.
-
Assay Principle (AST/ALT): The activity of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) is measured by a kinetic spectrophotometric assay. The rate of decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ is directly proportional to the AST/ALT activity.[13]
-
Reagents and Materials: Commercially available AST and ALT assay kits.[8][10][13]
-
Procedure (Automated Analyzer):
-
Calibrate the analyzer according to the manufacturer's instructions.
-
Run quality control samples to ensure the accuracy of the results.
-
Load patient serum samples onto the analyzer.
-
The analyzer will automatically mix the serum with the assay reagents and measure the change in absorbance over time.
-
-
Data Analysis: The results are reported in Units per Liter (U/L). The upper limit of normal (ULN) should be defined by the testing laboratory.
-
Reporting: Report any elevations in ALT/AST according to the Common Terminology Criteria for Adverse Events (CTCAE) grading and follow the management guidelines outlined above.
Protocol for Neurological Assessment
Objective: To monitor for and manage neurotoxicity in subjects receiving this compound.
Methodology:
-
Assessment Tools: Utilize standardized neurological assessment tools such as:
-
Cognitive Function: Mini-Mental State Examination (MMSE) or Montreal Cognitive Assessment (MoCA).
-
Mood: Hospital Anxiety and Depression Scale (HADS) or Patient Health Questionnaire-9 (PHQ-9).
-
Motor Function: Timed Up and Go (TUG) test, assessment of gait and balance.
-
Sensory Function: Test for peripheral neuropathy (e.g., light touch, pinprick sensation).
-
-
Procedure:
-
Baseline Assessment: Perform a comprehensive neurological assessment before the first dose of this compound to establish a baseline.
-
Follow-up Assessments: Repeat the assessment at each study visit.
-
Patient-Reported Outcomes: Encourage subjects to report any new or worsening neurological symptoms between visits.
-
-
Scoring and Interpretation: Score the assessments according to the specific tool's guidelines. Compare scores over time to detect any changes from baseline.
-
Grading: Grade the severity of any neurological adverse events using the CTCAE.
-
Management: For any significant changes or new symptoms, follow the management guidelines for neurotoxicity, which may include dose modification or discontinuation of this compound.
Mandatory Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. droracle.ai [droracle.ai]
- 3. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NCT02122913 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. betalab-eg.com [betalab-eg.com]
- 6. fda.gov [fda.gov]
- 7. mmpc.org [mmpc.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
Larotrectinib Dosage Optimization in CNS Metastases: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing larotrectinib dosage in patients with Tropomyosin Receptor Kinase (TRK) fusion-positive cancer and central nervous system (CNS) metastases.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dosage of this compound for patients with CNS metastases?
The recommended dosage of this compound is the same for patients with and without CNS metastases. For adults and pediatric patients with a body surface area (BSA) of at least 1.0 m², the standard dose is 100 mg orally twice daily.[1][2] For pediatric patients with a BSA less than 1.0 m², the recommended dose is 100 mg/m² orally twice daily.[1] this compound can be administered with or without food.[1][3]
Q2: How effective is this compound in treating CNS metastases?
Clinical studies have demonstrated that this compound is effective in patients with TRK fusion cancer who have CNS metastases. In an analysis of patients with primary CNS tumors, the overall response rate (ORR) was 36%.[4] For patients with other solid tumors that had metastasized to the brain, the ORR was 60%.[4] Another dataset of patients with CNS metastases at baseline showed an ORR of 73%.[2]
Q3: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[5] In TRK fusion-positive cancers, a gene fusion leads to the creation of an abnormal TRK fusion protein that is constantly active, driving tumor growth.[6] this compound binds to these TRK fusion proteins, blocking their activity and thereby inhibiting cancer cell growth and survival.[6]
Q4: What are the common adverse events associated with this compound in patients with CNS involvement?
The safety profile of this compound in patients with CNS tumors is consistent with its broader safety profile.[7] The most common adverse events are generally mild to moderate (Grade 1 or 2).[1][8] These include fatigue, nausea, dizziness, vomiting, increased liver enzymes (AST and ALT), cough, constipation, and diarrhea.[9] Neurologic adverse reactions such as dizziness, cognitive impairment, mood disorders, and sleep disturbances have also been reported.[10]
Troubleshooting Guide
Issue 1: Patient with CNS metastases is experiencing Grade 3 or 4 adverse reactions.
Recommended Action: For Grade 3 or 4 adverse reactions, it is recommended to withhold this compound until the adverse reaction resolves or improves to baseline or Grade 1.[9] If the reaction resolves within 4 weeks, treatment can be resumed at a reduced dose.[11] If the toxicity does not resolve within 4 weeks, or if the patient is unable to tolerate the medication after three dose modifications, this compound should be permanently discontinued (B1498344).[12]
Table 1: Recommended this compound Dosage Reductions for Adverse Reactions
| Dose Reduction Stage | Dosage for Patients with BSA ≥ 1 m² | Dosage for Patients with BSA < 1 m² |
| First Reduction | 75 mg orally twice daily[13] | 75 mg/m² orally twice daily[13] |
| Second Reduction | 50 mg orally twice daily[13] | 50 mg/m² orally twice daily[13] |
| Third Reduction | 100 mg orally once daily[13] | 25 mg/m² orally twice daily[13] |
Issue 2: The patient is concurrently taking a strong or moderate CYP3A4 inhibitor.
Recommended Action: The co-administration of this compound with strong CYP3A4 inhibitors should be avoided as it can increase this compound exposure and the risk of toxicity.[14] If concomitant use is unavoidable, the this compound dose should be reduced by 50%.[11][14] Once the CYP3A4 inhibitor is discontinued for 3-5 half-lives, the this compound dose can be returned to the original level.[14]
Issue 3: The patient is concurrently taking a strong or moderate CYP3A4 inducer.
Recommended Action: Concomitant use of this compound with strong or moderate CYP3A4 inducers should be avoided as this can decrease this compound's effectiveness.[14] If co-administration cannot be avoided, the this compound dosage should be doubled.[14][15] After the inducer is discontinued for 3-5 elimination half-lives, the this compound dose should be returned to the dose taken prior to starting the inducer.[15]
Issue 4: The patient has moderate to severe hepatic impairment.
Recommended Action: For patients with moderate (Child-Pugh B) to severe (Child-Pugh C) hepatic impairment, the initial dose of this compound should be reduced by 50%.[1][12] No dose adjustment is necessary for patients with mild hepatic impairment (Child-Pugh A).[12]
Data Presentation
Table 2: Efficacy of this compound in Patients with CNS Tumors
| Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease | Progressive Disease |
| Primary CNS Tumors (n=14)[4] | 36% | 14% | 21% | 64% | 0% |
| Non-primary CNS Tumors with Brain Metastases (n=5)[4] | 60% | - | 60% | 40% | 0% |
| CNS Metastases at Baseline (n=19)[2] | 73% | - | 73% | 13% | 13% |
Experimental Protocols
Protocol 1: Assessment of this compound Concentration in Cerebrospinal Fluid (CSF)
-
Patient Preparation: Ensure the patient is in a stable condition and has been on a consistent dose of this compound for at least 3 days to reach steady-state concentrations.[14]
-
Sample Collection:
-
Perform a lumbar puncture to collect 2-5 mL of CSF.
-
Simultaneously, collect a blood sample (5-10 mL) in a heparinized tube.
-
-
Sample Processing:
-
Centrifuge the blood sample to separate plasma.
-
Store both CSF and plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify this compound concentrations in CSF and plasma.
-
-
Data Analysis:
-
Calculate the CSF-to-plasma concentration ratio to determine the extent of CNS penetration.
-
Visualizations
Caption: TRK Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for this compound Dosing in CNS Metastases.
Caption: Decision Flowchart for this compound Dosage Adjustment.
References
- 1. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. New data on Vitrakvi® (this compound) in TRK fusion cancer patients with brain metastases or primary central nervous system (CNS) tumors [prnewswire.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. snola.sociedademedica.online [snola.sociedademedica.online]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Vitrakvi (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. ncoda.org [ncoda.org]
- 13. drugs.com [drugs.com]
- 14. drugs.com [drugs.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
Validation & Comparative
A Head-to-Head Comparison of Larotrectinib and Entrectinib in TRK Fusion Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two pioneering TRK inhibitors, Larotrectinib and Entrectinib (B1684687), for the treatment of TRK fusion-positive cancers. This document summarizes key clinical trial data, outlines experimental methodologies, and visualizes the intricate signaling pathways involved.
Introduction
Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are oncogenic drivers in a wide array of adult and pediatric solid tumors. The development of targeted therapies against the TRK proteins has revolutionized the treatment landscape for patients with these rare cancers. This compound and Entrectinib are two leading TRK inhibitors that have demonstrated significant clinical activity and have received regulatory approval. This guide offers a comparative analysis of their efficacy and mechanisms of action to inform research and development efforts in this field.
Mechanism of Action
Both this compound and Entrectinib are potent inhibitors of TRK kinases (TRKA, TRKB, and TRKC), albeit with different selectivity profiles.[1]
This compound is a highly selective inhibitor of the TRK family of kinases.[2] By binding to the ATP-binding site of TRK fusion proteins, this compound inhibits their kinase activity, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[3][4]
Entrectinib is a multi-kinase inhibitor that targets not only TRKA/B/C but also ROS1 and ALK fusion proteins.[5][6] Its mechanism of action also involves the inhibition of ATP-dependent phosphorylation, leading to the suppression of downstream signaling and induction of apoptosis in tumor cells harboring these genetic alterations.[7][8] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it an effective option for patients with central nervous system (CNS) metastases.[5]
Signaling Pathway
The diagram below illustrates the signaling cascade initiated by TRK fusion proteins and the points of inhibition by this compound and Entrectinib.
Comparative Efficacy: Clinical Trial Data
The efficacy of this compound and Entrectinib has been evaluated in several key clinical trials. The following tables summarize the primary efficacy endpoints from these studies. It is important to note that direct head-to-head comparative trials are limited, and cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.[9][10] An indirect treatment comparison has been conducted to provide a more adjusted view.[11]
This compound Efficacy Data
Data from an integrated analysis of the first 55 patients enrolled in the LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431) trials.[12]
| Efficacy Endpoint | Result (n=55) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 75% | 61% to 85% |
| - Complete Response (CR) | 13% | |
| - Partial Response (PR) | 62% | |
| Median Duration of Response (DoR) | Not Reached | |
| Median Progression-Free Survival (PFS) | Not Reached |
Entrectinib Efficacy Data
Data from an integrated analysis of the first 54 adult patients with NTRK fusion-positive solid tumors from the ALKA-372-001, STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) trials.[13][14][15]
| Efficacy Endpoint | Result (n=54) | 95% Confidence Interval |
| Overall Response Rate (ORR) | 57% | 43% to 71% |
| - Complete Response (CR) | 7.4% | |
| - Partial Response (PR) | 50% | |
| Median Duration of Response (DoR) | 10.4 months | |
| Median Progression-Free Survival (PFS) | 11.2 months | |
| Median Overall Survival (OS) | 21.0 months |
Matching-Adjusted Indirect Comparison (MAIC)
A study conducted a matching-adjusted indirect comparison (MAIC) to compare the efficacy of this compound and Entrectinib in adult patients.[11][16]
| Efficacy Endpoint | This compound (post-matching) | Entrectinib (post-matching) | p-value |
| Overall Response Rate (ORR) | Similar | Similar | 0.63 |
| Complete Response (CR) Rate | Higher | Lower | < 0.05 |
| Median Duration of Response (DoR) | Longer | Shorter | < 0.05 |
| Median Progression-Free Survival (PFS) | Numerically Longer | Numerically Shorter | 0.07 |
| Median Overall Survival (OS) | Significantly Longer | Significantly Shorter | < 0.05 |
Experimental Protocols
The clinical trials for both this compound and Entrectinib followed rigorous protocols to ensure patient safety and data integrity. Below are overviews of the key experimental methodologies.
This compound Clinical Trials (NAVIGATE, SCOUT, LOXO-TRK-14001)
-
Study Design: These were multicenter, open-label, single-arm Phase 1 and Phase 2 "basket" trials.[12][17]
-
Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion, who had progressed on or were intolerant to standard therapies.[18]
-
Intervention: this compound was administered orally at a dose of 100 mg twice daily for adults and 100 mg/m² (up to a maximum of 100 mg) twice daily for pediatric patients.[19][20]
-
Efficacy Assessment: Tumor responses were assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[17]
-
NTRK Fusion Detection: NTRK gene fusions were identified prospectively using local laboratory tests, primarily next-generation sequencing (NGS) or fluorescence in situ hybridization (FISH).[18]
Entrectinib Clinical Trials (STARTRK-2, STARTRK-1, ALKA-372-001)
-
Study Design: These were multicenter, open-label, single-arm Phase 1 and Phase 2 basket trials.[21]
-
Patient Population: Adult patients with locally advanced or metastatic solid tumors harboring an NTRK1/2/3, ROS1, or ALK gene fusion.[15]
-
Intervention: Entrectinib was administered orally at a dose of 600 mg once daily.[15]
-
Efficacy Assessment: Tumor responses were evaluated by a blinded independent central review based on RECIST v1.1.[21]
-
NTRK Fusion Detection: The presence of NTRK gene fusions was confirmed by various nucleic acid-based tests performed at local or central laboratories prior to enrollment.[15]
Safety and Tolerability
Both this compound and Entrectinib are generally well-tolerated. The majority of treatment-related adverse events (TRAEs) are of Grade 1 or 2.
-
This compound: The most common TRAEs include increased AST/ALT, fatigue, nausea, dizziness, and anemia. Serious TRAEs are infrequent, and treatment discontinuations due to adverse events are rare.[12][22]
-
Entrectinib: Common TRAEs include fatigue, constipation, dysgeusia, edema, and dizziness. Neurological side effects can occur due to its CNS penetration. Dose reductions and interruptions due to adverse events have been reported.[23]
Conclusion
This compound and Entrectinib have both demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers across a wide range of tumor types. This compound's high selectivity for TRK may contribute to its favorable safety profile. Entrectinib's broader kinase inhibition profile and its ability to cross the blood-brain barrier offer advantages in specific clinical scenarios, particularly in patients with CNS metastases.
Indirect comparisons suggest that this compound may offer superior efficacy in terms of complete response rates, duration of response, and overall survival.[11][16] However, the choice of therapy should be individualized based on the patient's specific clinical characteristics, including tumor type, presence of CNS metastases, and prior therapies.
The ongoing research and development of next-generation TRK inhibitors aim to address acquired resistance mechanisms and further improve outcomes for patients with TRK fusion cancers. The success of this compound and Entrectinib underscores the power of a tumor-agnostic approach to cancer therapy guided by molecular profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and safety of this compound in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCOUT - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 4. communities.springernature.com [communities.springernature.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Detection of Tumor NTRK Gene Fusions to Identify Patients Who May Benefit from Tyrosine Kinase (TRK) Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers - ecancer [ecancer.org]
- 8. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 9. Detection of NTRK fusions: Merits and Limitations of Current Diagnostic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ntrktesting.com [ntrktesting.com]
- 15. STARTRK-2 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. ascopubs.org [ascopubs.org]
- 21. onclive.com [onclive.com]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison: Selitrectinib (LOXO-195) Versus Larotrectinib in Resistant NTRK Fusion Tumors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of Selitrectinib (LOXO-195) and Larotrectinib in the context of acquired resistance in NTRK fusion-positive cancers. We will delve into their mechanisms of action, comparative efficacy based on preclinical and clinical data, and the experimental methodologies used to generate this evidence.
Introduction to TRK Inhibition and Acquired Resistance
Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are potent oncogenic drivers in a wide array of adult and pediatric cancers.[1] The first-generation TRK inhibitor, this compound, has demonstrated remarkable efficacy and high response rates in patients with TRK fusion-positive tumors.[2][3] However, a significant challenge in the long-term treatment of these cancers is the development of acquired resistance.
Resistance to this compound primarily arises through two mechanisms:
-
On-target mutations: These are secondary mutations within the TRK kinase domain that interfere with this compound binding. Common mutations occur in the solvent front (e.g., G595R in TRKA), gatekeeper, and xDFG motifs.[4][5]
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for TRK signaling, such as mutations in KRAS, BRAF, or MET.[4]
Selitrectinib (formerly LOXO-195) is a next-generation TRK inhibitor specifically designed to overcome on-target resistance to first-generation inhibitors like this compound.[1][6] Its compact, macrocyclic structure allows it to bind to the ATP pocket of the TRK kinase, even in the presence of mutations that cause steric hindrance for this compound.[7]
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the in vitro and in vivo activity of this compound and Selitrectinib, particularly against common resistance mutations.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | This compound IC50 (nM) | Selitrectinib (LOXO-195) IC50 (nM) | Fold Difference (this compound/Selitrectinib) | Reference |
| Wild-Type Fusions | ||||
| TRKA | 5 - 11 | 1.8 - 3.9 | ~2-3 | [7][8] |
| TRKB | 5 - 11 | <1 | >5-11 | [1] |
| TRKC | 5 - 11 | <1 | >5-11 | [1] |
| Solvent Front Mutations | ||||
| TRKA G595R | >600 | 2.0 - 10 | >60-300 | [7][8] |
| TRKC G623R | >600 | <10 | >60 | [1] |
| Gatekeeper Mutations | ||||
| TRKA F589L | >600 | Potent Inhibition (IC50 not specified) | - | [8] |
| TRK3 F617I | 4330 | 52 | ~83 | [9] |
| xDFG Mutations | ||||
| TRKA G667C | >600 | 9.8 - 341 | >1.7-61 | [7][8] |
Note: IC50 values are compiled from multiple studies and experimental conditions may vary.
Table 2: Clinical Activity of Selitrectinib in this compound-Resistant Patients
| Clinical Trial Parameter | Result | Reference |
| Patient Population | Patients with TRK fusion-positive cancers who have progressed on a prior TRK inhibitor | [5][7] |
| Overall Response Rate (ORR) | 34% (10 of 29 evaluable patients) | [5] |
| ORR in Patients with TRK Kinase Domain Mutations | 45% (9 of 20 patients) | [7] |
| Responses by Mutation Type | Responses observed in patients with solvent front, gatekeeper, and xDFG mutations | [5] |
Signaling Pathways and Mechanisms of Action
The constitutive activation of TRK fusion proteins drives downstream signaling through pathways critical for cell growth and survival, primarily the RAS/MAPK and PI3K/AKT pathways. This compound and Selitrectinib both act by inhibiting the ATP-binding site of the TRK kinase, thereby blocking these downstream signals.
The development of on-target resistance mutations alters the conformation of the TRK kinase domain, preventing effective binding of this compound. Selitrectinib's design allows it to accommodate these conformational changes and maintain inhibitory activity.
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of TRK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Recombinant human TRK kinase domains (wild-type and mutant), a suitable peptide substrate, ATP, and the test inhibitor (this compound or Selitrectinib).
-
Procedure: a. The recombinant TRK kinase is incubated with varying concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction proceeds for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as radioisotope incorporation (32P-ATP) or luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®).[10]
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the ability of an inhibitor to prevent the growth of cancer cells harboring a TRK fusion.
Methodology:
-
Cell Line: A cancer cell line with a known TRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).[4] For resistance studies, cell lines engineered to express specific TRK mutations are used.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. The cells are treated with serial dilutions of the inhibitor. c. The plates are incubated for a period of time (typically 72 hours). d. Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).[11]
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of an inhibitor in a tumor xenograft model.
Methodology:
-
Materials: Immunocompromised mice (e.g., Nude or SCID), a cancer cell line with a known TRK fusion (wild-type or resistant), and the test inhibitor formulated for in vivo administration.
-
Procedure: a. Subcutaneously inject the TRK fusion-positive cancer cells into the flank of each mouse. b. Monitor the mice for tumor formation. c. Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound, Selitrectinib). d. Administer the treatments as scheduled (e.g., daily oral gavage). e. Measure tumor volume and body weight regularly.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group. Kaplan-Meier survival analysis may also be performed.
Conclusion
Selitrectinib (LOXO-195) demonstrates a clear advantage over this compound in the context of on-target acquired resistance in TRK fusion-positive cancers. Preclinical data robustly show its potent inhibitory activity against common solvent front, gatekeeper, and xDFG mutations that render this compound ineffective. Early clinical data support these findings, with a meaningful proportion of patients who have progressed on a prior TRK inhibitor showing objective responses to Selitrectinib.
For drug development professionals, the story of this compound and Selitrectinib serves as a paradigm for the development of next-generation inhibitors to address acquired resistance. The detailed experimental protocols provided herein offer a framework for the preclinical evaluation of novel kinase inhibitors. For researchers and scientists, the distinct molecular interactions of these two drugs with wild-type and mutant TRK kinases provide a compelling case study in structure-based drug design and the evolution of targeted cancer therapies. The continued investigation into both on-target and off-target resistance mechanisms will be crucial for developing subsequent lines of therapy and combination strategies to further extend the durability of response in patients with TRK fusion cancers.
References
- 1. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound in tumors harboring NTRK gene fusions: a short review on the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. onclive.com [onclive.com]
- 6. Facebook [cancer.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Repotrectinib: A Next-Generation Inhibitor Overcoming Larotrectinib Resistance in TRK Fusion Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The advent of selective TRK inhibitors, such as Larotrectinib, has revolutionized the treatment of cancers harboring NTRK gene fusions. However, the emergence of acquired resistance mutations limits the long-term efficacy of these first-generation therapies. This guide provides a detailed comparison of Repotrectinib, a next-generation TRK inhibitor, with this compound, focusing on its efficacy in overcoming resistance, supported by experimental data and detailed protocols.
Mechanism of Action and Resistance
This compound is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1][2] These kinases, when constitutively activated by chromosomal rearrangements leading to NTRK gene fusions, drive oncogenesis by activating downstream signaling pathways like MAPK and PI3K-AKT.[3][4] this compound binds to the ATP-binding pocket of the TRK kinase domain, inhibiting its activity and suppressing tumor growth.[1]
However, prolonged treatment with this compound can lead to the development of acquired resistance. The most common mechanisms of resistance are:
-
On-target mutations: These are mutations within the NTRK kinase domain that interfere with this compound binding.[5] They typically occur in three main regions: the solvent front (e.g., NTRK1 G595R, NTRK3 G623R), the gatekeeper residue (e.g., NTRK1 F589L), and the xDFG motif.[5][6]
-
Off-target or bypass pathway activation: The cancer cells can activate alternative signaling pathways to circumvent the TRK inhibition, such as the MAPK and PI3K/AKT pathways, often through mutations in genes like KRAS, BRAF, or PIK3CA.[5][6]
Repotrectinib is a next-generation, multi-targeted tyrosine kinase inhibitor that is designed to overcome these resistance mechanisms.[7][8] Its compact, macrocyclic structure allows it to bind effectively to the ATP-binding pocket of TRK kinases, even in the presence of solvent front and gatekeeper mutations that confer resistance to this compound.[9][10] In addition to TRK, Repotrectinib also inhibits ROS1 and ALK, making it a versatile therapeutic agent.[7][9]
Comparative Efficacy
Preclinical Data
Preclinical studies have demonstrated the superior potency of Repotrectinib against both wild-type and mutated TRK fusion proteins compared to first-generation inhibitors.
Table 1: Comparative In Vitro Potency of Repotrectinib and this compound Against TRK Fusions
| Target | Repotrectinib IC₅₀ (nM) | This compound IC₅₀ (nM) |
| Wild-Type Fusions | ||
| TRKA | 0.8 | 1.7 |
| TRKC | 0.4 | 1.2 |
| This compound-Resistant Mutations | ||
| TRKA G595R (Solvent Front) | 2.9 | >1000 |
| TRKA F589L (Gatekeeper) | 10.2 | 163 |
| TRKC G623R (Solvent Front) | 1.8 | >1000 |
Data synthesized from preclinical studies.
Clinical Data
The phase 1/2 TRIDENT-1 clinical trial has provided robust evidence of Repotrectinib's efficacy in patients with NTRK-positive solid tumors, including those who have been previously treated with other TRK inhibitors like this compound.[11][12]
Table 2: Clinical Efficacy of Repotrectinib in the TRIDENT-1 Trial
| Patient Cohort | Overall Response Rate (ORR) | Median Duration of Response (DOR) |
| TRK TKI-Naïve (n=40) | 58% | Not Estimable |
| Pre-treated with TRK TKI (n=48) | 50% | 9.8 months |
Data from the TRIDENT-1 trial as of the latest reports.[12]
In comparison, this compound has shown a high overall response rate of 75% in a pooled analysis of TKI-naïve patients.[2] While a direct head-to-head trial is lacking, modeling studies suggest that while this compound may have a higher initial response rate in TKI-naïve patients, Repotrectinib provides a crucial and effective treatment option for patients who develop resistance.[13][14][15]
Signaling Pathways and Experimental Workflow
TRK Signaling and Inhibitor Action
The following diagram illustrates the TRK signaling pathway, the points of inhibition by this compound and Repotrectinib, and the mechanisms of resistance that Repotrectinib is designed to overcome.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a next-generation TKI like Repotrectinib follows a structured workflow from preclinical assessment to clinical trials.
Logical Relationship of Resistance and Next-Generation Inhibition
This diagram illustrates the progression from first-generation inhibitor efficacy to the development of resistance and the role of a next-generation inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Repotrectinib and this compound against wild-type and mutant TRK kinases.
Materials:
-
Recombinant human TRK kinases (wild-type and mutant)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Repotrectinib, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer with a final DMSO concentration of 1%.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (e.g., 2 ng/µL in kinase buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate and 10 µM ATP in kinase buffer).
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ values using a non-linear regression curve fit.
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of Repotrectinib and this compound in cancer cell lines.
Materials:
-
NTRK fusion-positive cancer cell lines (e.g., Ba/F3 cells engineered to express NTRK fusions with and without resistance mutations)
-
Appropriate cell culture medium
-
Test compounds (Repotrectinib, this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ values.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Repotrectinib in a this compound-resistant tumor model.
Materials:
-
Immunocompromised mice (e.g., NU/NU nude mice)
-
NTRK fusion-positive cancer cells harboring a this compound-resistance mutation (e.g., LMNA-NTRK1 G595R)
-
Matrigel
-
Test compounds (Repotrectinib, this compound) formulated for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant 5-10 million tumor cells mixed with Matrigel into the flank of each mouse.
-
Monitor the tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, Repotrectinib).
-
Administer the compounds daily via oral gavage at predetermined doses.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Compare the tumor growth inhibition between the different treatment groups.
Conclusion
Repotrectinib represents a significant advancement in the treatment of NTRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation inhibitors like this compound. Its unique chemical structure allows it to overcome common on-target resistance mutations, leading to durable clinical responses in a heavily pre-treated patient population. The preclinical and clinical data strongly support the role of Repotrectinib as an effective next-generation TRK inhibitor, offering a much-needed therapeutic option for patients with this compound-resistant cancers. Further research and clinical trials will continue to define its optimal use in the evolving landscape of precision oncology.
References
- 1. This compound | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 8. What are the approved indications for Repotrectinib? [synapse.patsnap.com]
- 9. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. ispor.org [ispor.org]
- 14. Comparative Effectiveness of this compound and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating Larotrectinib's Efficacy in Intracranial Tumors and Brain Metastases: A Comparative Guide
Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor, has demonstrated significant efficacy in the treatment of TRK fusion-positive cancers, including primary central nervous system (CNS) tumors and brain metastases.[1][2] This guide provides a comprehensive comparison of this compound's performance with other therapeutic options, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting the TRK Pathway
Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a variety of tumors.[3][4] These fusions lead to the creation of constitutively active TRK fusion proteins, which drive tumor growth and survival through downstream signaling pathways like MAPK, PI3K-AKT, and PLCγ.[5] this compound is designed to selectively inhibit TRK proteins, thereby blocking these oncogenic signals.[5][6]
Clinical Efficacy of this compound in CNS Tumors and Brain Metastases
Clinical data from the SCOUT (NCT02637687) and NAVIGATE (NCT02576431) trials have demonstrated the efficacy of this compound in patients with TRK fusion-positive primary CNS tumors and brain metastases.
Table 1: Efficacy of this compound in Primary CNS Tumors
| Endpoint | All Patients (n=38) | High-Grade Glioma (HGG) (n=23) | Low-Grade Glioma (LGG) (n=9) |
| Objective Response Rate (ORR) | 30% (95% CI: 16–47)[7] | - | - |
| Complete Response (CR) | 3 patients[7] | - | - |
| Partial Response (PR) | 8 patients[7] | - | - |
| Stable Disease (SD) | 21 patients (16 with SD ≥24 weeks)[7] | - | - |
| 24-week Disease Control Rate (DCR) | 73% (95% CI: 56–86)[7] | 68% (95% CI: 45–86)[7] | 89% (95% CI: 52–100)[7] |
| Median Time to Response | 1.9 months[7] | - | - |
| Median Duration of Response (DoR) | Not Reached[7] | - | - |
| 12-month DoR Rate | 64%[7] | - | - |
| Median Progression-Free Survival (PFS) | 16.5 months (95% CI: 6.7–NE)[7] | - | - |
| 24-month PFS Rate | 40% (95% CI, 24%-57%)[8] | - | - |
| Median Overall Survival (OS) | Not Reached[7] | - | - |
| 24-month OS Rate | 65% (95% CI, 47%-83%)[8] | - | - |
Data from an expanded dataset as of July 2021.[7]
Table 2: Efficacy of this compound in Brain Metastases
| Endpoint | Patients with Non-Primary CNS Tumors and Brain Metastases (n=5) |
| Objective Response Rate (ORR) | 60% (n=3 PRs; 95% CI: 15-95)[9] |
| Stable Disease (SD) | 40% (n=2)[9] |
| Progressive Disease (PD) | 0%[9] |
Data from an analysis presented in June 2019.[9] In a more recent analysis of 22 evaluable adult patients with baseline CNS metastases, the ORR was 68% (95% CI 45–86).[3]
Comparison with Alternative Treatments
Entrectinib: Entrectinib is another TRK inhibitor that also targets ROS1 and ALK.[6] In a pooled analysis of three clinical trials, Entrectinib showed an ORR of 57% in patients with TRK fusion-positive solid tumors.[10] For patients with CNS metastases at baseline, the intracranial ORR was 50%.[10]
Table 3: this compound vs. Entrectinib in TRK Fusion-Positive CNS Tumors/Metastases
| Feature | This compound | Entrectinib |
| Target | Selective TRK inhibitor (TRKA, TRKB, TRKC)[6] | TRK, ROS1, ALK inhibitor[6] |
| ORR in Primary CNS Tumors | 30%[7] | Data not specified for primary CNS tumors alone. |
| ORR in Brain Metastases | 60-68%[3][9] | 50% (intracranial ORR)[10] |
Standard of Care: For many patients with primary CNS tumors, particularly high-grade gliomas, standard treatments include surgery, radiotherapy, and chemotherapy.[11] However, these treatments can be associated with significant toxicities, especially in pediatric patients.[12] this compound offers a targeted therapeutic option that may delay or even avoid the need for radiotherapy in some pediatric patients.[1] Prior to this compound, responses to systemic therapies were often poor, with one study showing only a 6% CR and 3% PR to prior treatments in this patient population.[8]
Experimental Protocols
The efficacy data for this compound in CNS tumors is primarily derived from two ongoing clinical trials: SCOUT (for pediatric patients) and NAVIGATE (for adolescents and adults).
SCOUT Trial (NCT02637687):
-
Phase: Phase 1/2
-
Population: Pediatric and adolescent patients (1 month to 21 years) with advanced solid tumors, including primary CNS tumors, harboring an NTRK gene fusion.[7][13]
-
Dosage: this compound administered at 100 mg/m² (max 100 mg) twice daily.[7]
-
Primary Endpoint: Objective Response Rate (ORR).
-
Response Assessment: Investigator-assessed using Response Assessment in Neuro-Oncology (RANO) criteria for CNS tumors and RECIST v1.1 for non-CNS tumors.[7][9]
NAVIGATE Trial (NCT02576431):
-
Phase: Phase 2
-
Population: Adolescent and adult patients (≥12 years) with advanced solid tumors, including primary CNS tumors, with an NTRK gene fusion.[14]
-
Dosage: this compound administered at 100 mg twice daily.[7]
-
Primary Endpoint: Objective Response Rate (ORR).
-
Response Assessment: Investigator-assessed using RANO for primary CNS tumors and RECIST v1.1 for other tumors.[7][9]
Safety and Tolerability
Treatment-related adverse events (TRAEs) with this compound are predominantly Grade 1 or 2.[1] In a study of 38 patients with primary CNS tumors, 55% experienced TRAEs, with 86% of those being Grade 1 or 2.[7] No Grade 3 or higher treatment-related neurological adverse events were reported, and there were no treatment discontinuations due to TRAEs.[7]
Conclusion
This compound has demonstrated rapid, durable responses and a high disease control rate in patients with TRK fusion-positive primary CNS tumors and brain metastases.[1][15] Its favorable safety profile, particularly the low incidence of severe neurological side effects, makes it a valuable therapeutic option, especially for pediatric patients where avoiding the long-term sequelae of radiation is critical.[1][12] The data strongly supports the routine testing for NTRK gene fusions in patients with CNS tumors to identify those who may benefit from this targeted therapy.[7]
References
- 1. Efficacy and safety of this compound in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ntrkers.org [ntrkers.org]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. onclive.com [onclive.com]
- 9. New data on Vitrakvi® (this compound) in TRK fusion cancer patients with brain metastases or primary central nervous system (CNS) tumors [prnewswire.com]
- 10. Frontiers | NTRK Fusions and TRK Inhibitors: Potential Targeted Therapies for Adult Glioblastoma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and safety of this compound in TRK fusion-positive primary central nervous system tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Larotrectinib's potency and selectivity against other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Larotrectinib, a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK), has demonstrated significant efficacy in the treatment of cancers harboring NTRK gene fusions. This guide provides an objective comparison of this compound's potency and selectivity against other notable kinase inhibitors, supported by experimental data from preclinical studies. The information presented herein is intended to inform research and drug development efforts in the field of targeted cancer therapy.
Introduction to TRK Inhibition
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases crucial for neuronal development and function.[1][2] Aberrant activation of TRK signaling, most commonly through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a diverse range of adult and pediatric cancers.[1] This has established the TRK pathway as a key therapeutic target. This compound is a potent and selective inhibitor of all three TRK proteins.[3]
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity in vitro. Selectivity is determined by comparing the IC50 for the intended target to a broad panel of other kinases. A highly selective inhibitor will have a significantly lower IC50 for its target kinase(s) compared to off-target kinases, minimizing the potential for off-target side effects.
Comparative Inhibitory Activity of TRK Inhibitors
The following table summarizes the biochemical potency of this compound and other TRK inhibitors against the three TRK kinase isoforms.
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Other Key Targets (IC50 < 50 nM) | Reference |
| This compound | 5-11 | 5-11 | 5-11 | Highly selective for TRK proteins | [1] |
| Entrectinib (B1684687) | 1-5 | 1-5 | 1-5 | ROS1, ALK | [4][5] |
| Selitrectinib (LOXO-195) | <1 | <1 | <1 | --- | [6] |
| Trk II-IN-1 | 3.3 | 6.4 | 4.3 | FLT3, RET, VEGFR2 | [7] |
Note: IC50 values are compiled from various preclinical studies and may not be directly comparable due to differences in experimental conditions.
This compound demonstrates potent, low-nanomolar inhibition of all three TRK family kinases.[1] Unlike multi-kinase inhibitors such as entrectinib, which also targets ROS1 and ALK, this compound is highly selective for the TRK family.[4][7] Selitrectinib, a next-generation TRK inhibitor, also shows potent inhibition of TRK kinases and was designed to overcome acquired resistance mutations that can emerge during treatment with first-generation inhibitors.[6]
Cellular Activity
The anti-proliferative activity of kinase inhibitors is assessed in cell-based assays using cancer cell lines known to harbor specific genetic alterations, such as NTRK fusions. The IC50 in these assays reflects the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Fusion Partner | Inhibitor | Cellular IC50 (nM) | Reference |
| KM12 (Colorectal Carcinoma) | TPM3-NTRK1 | This compound | ~1-5 | [7] |
| KM12 (Colorectal Carcinoma) | TPM3-NTRK1 | Entrectinib | ~5 | [7] |
| CUTO-3 | ETV6-NTRK3 | Selitrectinib | ≤5 | [6] |
| MO-91 | ETV6-NTRK3 | Selitrectinib | ≤5 | [6] |
This compound and entrectinib show comparable low-nanomolar potency in inhibiting the proliferation of the KM12 colorectal cancer cell line, which expresses a TPM3-NTRK1 fusion.[7] Selitrectinib also demonstrates potent inhibition of cell proliferation in various TRK fusion-containing cell lines.[6]
Experimental Protocols
Accurate and reproducible assessment of kinase inhibitor potency and selectivity is fundamental to preclinical drug development. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of an inhibitor for a kinase.
Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to the kinase is detected using a europium-labeled anti-tag antibody that binds to the kinase. The simultaneous binding of both the tracer and the antibody to the kinase results in a high degree of FRET. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of the test inhibitor in 100% DMSO. From this, create intermediate dilutions at 3 times the final desired concentration in 1X Kinase Buffer A.
-
Prepare a solution of the target kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A at 3 times their final desired concentrations.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A at 3 times its final desired concentration (typically near its Kd for the kinase).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X inhibitor serial dilutions to the respective wells. Include a "no inhibitor" control with 1X Kinase Buffer A containing the same percentage of DMSO.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The percentage of inhibition is calculated relative to the "no inhibitor" control.
-
The IC50 value is determined by fitting the percent inhibition data to a dose-response curve using non-linear regression analysis.
-
Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP present, which is, in turn, directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density in complete culture medium.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with a serial dilution of the kinase inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent by adding the CellTiter-Glo® Buffer to the lyophilized CellTiter-Glo® Substrate and mixing gently.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection and Data Analysis:
-
Measure the luminescence using a luminometer.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams, generated using the DOT language, illustrate the TRK signaling pathway and a typical preclinical workflow for kinase inhibitor profiling.
Caption: Simplified TRK signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for kinase inhibitor profiling.
Conclusion
This compound is a highly potent and selective inhibitor of the TRK family of kinases. Its focused activity against TRKA, TRKB, and TRKC, with minimal off-target effects, distinguishes it from multi-kinase inhibitors. The experimental protocols detailed in this guide provide a framework for the robust evaluation of kinase inhibitor potency and selectivity, essential for the development of next-generation targeted therapies. The continued investigation into the comparative profiles of various kinase inhibitors will further refine our understanding and application of precision oncology.
References
- 1. Efficacy of this compound in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current therapeutic landscape and resistance mechanisms to this compound | Cancer Biology & Medicine [cancerbiomed.org]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect Treatment Comparison of this compound versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to TKIs for Larotrectinib-Resistant TRK Fusion Cancers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of larotrectinib-resistant mutations to other Tropomyosin Receptor Kinase (TRK) inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant biological pathways and experimental workflows.
Acquired resistance to the first-generation TRK inhibitor this compound is a significant clinical challenge in the treatment of NTRK fusion-positive cancers. This resistance is primarily driven by on-target mutations in the NTRK kinase domain or the activation of off-target bypass signaling pathways. Understanding the efficacy of next-generation TRK inhibitors against these resistance mutations is crucial for the development of effective sequential treatment strategies.
Cross-Resistance Profile of this compound-Resistant Mutations
The emergence of on-target resistance mutations in the TRK kinase domain, particularly solvent front, gatekeeper, and xDFG motif mutations, can significantly reduce the efficacy of this compound.[1][2][3] Next-generation TRK inhibitors, such as selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555), have been specifically designed to overcome these resistance mechanisms.[3][4]
The following tables summarize the in vitro inhibitory activity (IC50) of this compound, selitrectinib, and repotrectinib against various TRK fusions, including those with acquired resistance mutations. The data is compiled from cell-based proliferation assays and purified kinase assays.
Table 1: Inhibitory Activity (IC50, nM) of TRK Inhibitors in Cell-Based Proliferation Assays
| TRK Fusion/Mutation | This compound (IC50, nM) | Selitrectinib (IC50, nM) | Repotrectinib (IC50, nM) |
| Wild-Type Fusions | |||
| LMNA-TRKA | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKB | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
| ETV6-TRKC | 23.5 - 49.4 | 1.8 - 3.9 | <0.2 |
| Solvent Front Mutations | |||
| NTRK1 G595R | >600 | 2 - 10 | 3 - 4 |
| NTRK3 G623R | 6,940 | 27 | 2 |
| Gatekeeper Mutations | |||
| NTRK3 F617I | 4,330 | 52 | <0.2 |
| xDFG Motif Mutations | |||
| TRKA/B/C xDFG | >1500 | 124 - 341 | 14.6 - 67.6 |
Data compiled from multiple sources.[1][4][5]
Table 2: Inhibitory Activity (IC50, nM) of TRK Inhibitors in Purified Kinase Assays
| Kinase Target | This compound (IC50, nM) | Selitrectinib (LOXO-195) (IC50, nM) |
| Wild-Type Kinases | ||
| TRKA | <3 | <2.5 |
| TRKC | <3 | <2.5 |
| Solvent Front Mutations | ||
| TRKA G595R | 100 - 500+ | 2.0 - 9.8 |
| TRKC G623R | 100 - 500+ | 2.0 - 9.8 |
| xDFG Motif Mutations | ||
| TRKA G667C | 100 - 500+ | 2.0 - 9.8 |
| TRKC G696A | >1000 | <2.5 |
Data compiled from a study on LOXO-195 (selitrectinib).[6]
Mechanisms of Resistance to this compound
Resistance to this compound can be broadly categorized into two main types: on-target and off-target mechanisms.[2]
-
On-target resistance involves mutations within the NTRK kinase domain that interfere with this compound binding. The most common on-target resistance mutations occur in three key regions:
-
Solvent Front: These mutations, such as NTRK1 G595R and NTRK3 G623R, are the most frequently observed mechanism of acquired resistance.[7]
-
Gatekeeper Residue: Mutations in this region, like NTRK1 F589L, can also confer resistance.[2]
-
xDFG Motif: Alterations in this motif, such as NTRK1 G667C, can impact the kinase's conformation and reduce drug sensitivity.[2]
-
-
Off-target resistance occurs through the activation of alternative signaling pathways that bypass the need for TRK signaling. These "bypass pathways" can be activated by genomic alterations in other kinases or downstream signaling molecules.[2][8] Examples include:
Next-generation TRK inhibitors are effective against on-target resistance mutations but are generally not effective against off-target mechanisms.[2] In cases of off-target resistance, combination therapies targeting the activated bypass pathway may be necessary to restore therapeutic benefit.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TRK inhibitor cross-resistance.
Generation of this compound-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines in vitro by continuous exposure to escalating drug concentrations.
-
Cell Line Selection: Begin with a cancer cell line harboring a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).
-
Determination of Initial IC50: Culture the parental cells and determine the initial half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., CellTiter-Glo®).
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the concentration by 1.5- to 2-fold at each step.
-
Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., >10-fold the initial IC50). At this point, single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Characterization of Resistance: Characterize the established resistant cell lines to identify the mechanism of resistance. This can be done through:
-
Sequencing: Perform DNA sequencing of the NTRK kinase domain to identify on-target mutations.
-
Western Blotting: Analyze the phosphorylation status of TRK and downstream signaling proteins (e.g., ERK, AKT) to assess pathway activation.
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: Screen for the activation of alternative RTKs to identify potential off-target mechanisms.
-
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a TKI on the enzymatic activity of a purified TRK kinase.
-
Reagents and Materials:
-
Purified recombinant human TRK kinase domains (wild-type and mutant).
-
Test TKI (e.g., this compound, selitrectinib, repotrectinib) dissolved in DMSO.
-
ATP.
-
A suitable kinase substrate (e.g., a synthetic peptide).
-
Kinase assay buffer.
-
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test TKI.
-
In a microplate, incubate the purified TRK kinase with the different concentrations of the TKI.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of substrate phosphorylation or ADP produced.
-
Calculate the IC50 value, which is the concentration of the TKI required to inhibit 50% of the kinase activity.
-
Cell-Based Proliferation/Viability Assay
This assay assesses the ability of a TKI to inhibit the growth and survival of cancer cells harboring an NTRK fusion.
-
Cell Seeding: Seed the NTRK fusion-positive cancer cells (parental or resistant) in a 96-well plate at a predetermined density.
-
TKI Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test TKI. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results against the TKI concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizing Pathways and Processes
TRK Signaling Pathway
The TRK signaling pathway is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: Simplified TRK signaling pathway.
Mechanisms of this compound Resistance
Resistance to this compound can occur through on-target mutations in the TRK kinase domain or through the activation of off-target bypass pathways.
Caption: On-target and off-target mechanisms of this compound resistance.
Experimental Workflow for TKI Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel TKI against this compound-resistant cancer cells.
Caption: Experimental workflow for TKI efficacy evaluation.
References
- 1. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Larotrectinib in NTRK Fusion-Positive Tumors: A Comparative Guide to Efficacy and Mechanism
An in-depth analysis of Larotrectinib's performance across diverse tumor histologies, its mechanism of action, and a comparison with alternative therapeutic options for cancers harboring NTRK gene fusions.
Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients. The development of targeted therapies against these fusions has revolutionized the treatment landscape for these cancers. This compound, a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has demonstrated significant efficacy in this setting. This guide provides a comprehensive overview of this compound's efficacy, its underlying mechanism, and a comparative analysis with other treatment modalities for researchers, scientists, and drug development professionals.
Efficacy of this compound Across Tumor Histologies
This compound has shown remarkable and durable responses in patients with TRK fusion-positive cancers, irrespective of the tumor's tissue of origin. Pooled analyses from three pivotal clinical trials (NCT02122913, NCT02637687, and NCT02576431) have established its broad anti-tumor activity.[1] The following table summarizes the efficacy of this compound in various tumor histologies based on published clinical data.
| Tumor Histology | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Overall (Pooled Analysis) | 153 | 79% | 16% | 63% | 12% | 7% |
| Soft Tissue Sarcoma | 36 (adults) | 58% | - | - | - | - |
| Lung Cancer | 23 | 83% | 2 | 17 | 4 | - |
| Thyroid Cancer | - | - | - | - | - | - |
| Salivary Gland Cancer | - | - | - | - | - | - |
| Colorectal Cancer | - | - | - | - | - | - |
| Primary CNS Tumors | 33 | 30% | 9% | 21% | - | - |
| - High-Grade Glioma | 19 | 26% | - | - | - | - |
| - Low-Grade Glioma | 8 | 38% | - | - | - | - |
| Infantile Fibrosarcoma | - | - | - | - | - | - |
Note: Data is compiled from multiple sources and represents the most recently available information. The level of detail for each histology may vary based on published reports.
Experimental Protocols
The robust clinical data for this compound is derived from a series of well-designed clinical trials. The key protocols are summarized below:
Pivotal Clinical Trials:
-
NCT02122913: A Phase 1 study in adult patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1]
-
NCT02637687 (SCOUT): A Phase 1/2 study in pediatric patients with advanced solid or primary central nervous system tumors to determine the appropriate dose and to assess the efficacy and safety of this compound.[2][3]
-
NCT02576431 (NAVIGATE): A Phase 2 basket trial in adolescents and adults with advanced solid tumors harboring an NTRK gene fusion to evaluate the efficacy of this compound across different tumor types.[2]
Key Eligibility Criteria:
-
Patients with a diagnosis of a locally advanced or metastatic solid tumor with a documented NTRK gene fusion.
-
Patients must have received standard-of-care therapy if available, or in the opinion of the investigator, would not be a candidate for such therapy.
-
Adequate organ function and performance status.
Dosing and Administration:
-
Adults: 100 mg of this compound administered orally twice daily.[4]
-
Pediatrics: 100 mg/m² (up to a maximum of 100 mg) administered orally twice daily.[1]
Primary Endpoint:
-
The primary endpoint for the efficacy analysis was the Objective Response Rate (ORR), as assessed by an independent review committee according to RECIST v1.1 criteria.[4]
Mechanism of Action and Signaling Pathway
This compound is a selective ATP-competitive inhibitor of the TRK family of proteins: TRKA, TRKB, and TRKC.[5] In cancers with NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, growth, and survival. This compound binds to the ATP-binding pocket of the TRK kinase domain, blocking its phosphorylation and subsequent activation of downstream signaling cascades, including the MAPK and PI3K/AKT pathways.[6]
Caption: TRK signaling pathway and this compound's mechanism of action.
Clinical Trial Workflow
The clinical development of this compound followed a structured workflow, from patient identification to data analysis, to ensure a thorough evaluation of its safety and efficacy.
Caption: Generalized workflow of this compound clinical trials.
Comparative Analysis: this compound vs. Entrectinib
Entrectinib is another TRK inhibitor that has received regulatory approval for the treatment of NTRK fusion-positive solid tumors. While no head-to-head clinical trials have directly compared this compound and Entrectinib, indirect comparisons and preclinical data provide some insights into their respective profiles.[7][8]
| Feature | This compound | Entrectinib |
| Primary Targets | Highly selective for TRKA, TRKB, TRKC | TRKA/B/C, ROS1, ALK |
| Mechanism of Action | Selective TRK inhibitor | Multi-kinase inhibitor |
| CNS Penetration | CNS-penetrant | CNS-penetrant |
| Reported ORR (NTRK Fusions) | ~75-80%[7] | ~57% |
| Reported Median DoR (NTRK Fusions) | 49.3 months[9] | 10.4 months |
| Reported Median PFS (NTRK Fusions) | 35.4 months[9] | 11.2 months |
| Reported Median OS (NTRK Fusions) | Not Reached (at 22.3 months follow-up)[9] | 23.9 months[7] |
A matching-adjusted indirect comparison of clinical trial data suggested that this compound was associated with a significantly longer overall survival compared to Entrectinib.[7][10] However, these findings should be interpreted with caution due to the inherent limitations of cross-trial comparisons.
Resistance Mechanisms and Second-Generation Inhibitors
Despite the durable responses, acquired resistance to first-generation TRK inhibitors like this compound can occur. The primary mechanisms of resistance are:
-
On-target resistance: Acquired mutations in the NTRK kinase domain, most commonly solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R), which prevent the binding of this compound.[6][11]
-
Off-target resistance: Activation of bypass signaling pathways that circumvent the need for TRK signaling, such as mutations in KRAS, BRAF, or amplification of MET.[5][11]
To address on-target resistance, second-generation TRK inhibitors, such as Selitrectinib (LOXO-195) and Repotrectinib, have been developed. These agents are designed to be effective against tumors that have developed solvent front mutations.[12]
Conclusion
This compound has established a new paradigm in the treatment of NTRK fusion-positive cancers, demonstrating high response rates and durable clinical benefit across a wide array of tumor histologies in both adult and pediatric populations. Its tumor-agnostic approval underscores the importance of genomic profiling in identifying patients who may benefit from targeted therapies. While direct comparative data with other TRK inhibitors is lacking, indirect evidence suggests a favorable efficacy profile for this compound. The emergence of resistance highlights the need for ongoing research and the development of next-generation inhibitors to further improve outcomes for patients with these rare and challenging cancers.
References
- 1. This compound in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current therapeutic landscape and resistance mechanisms to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Effectiveness of this compound and Entrectinib for TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. benchchem.com [benchchem.com]
- 10. ajmc.com [ajmc.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Response and Mechanisms of Resistance to this compound and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Survival with Larotrectinib in TRK Fusion Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor, has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology. This guide provides a comprehensive comparison of the long-term survival outcomes associated with this compound therapy against other treatment modalities, supported by experimental data from pivotal clinical trials.
This compound: Long-Term Efficacy Data
Clinical trials have consistently shown favorable long-term survival outcomes for patients treated with this compound. The primary data comes from a pooled analysis of three key clinical trials: a Phase 1 trial with adults (NCT02122913), the Phase 2 NAVIGATE trial with adults and adolescents (NCT02576431), and the Phase 1/2 SCOUT trial with pediatric patients (NCT02637687).
Key Survival Endpoints
The long-term efficacy of this compound is highlighted by robust Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DoR). The following tables summarize the key survival data from pooled analyses of the aforementioned clinical trials with different data cutoff dates, illustrating the consistency of the findings over time.
| Survival Metric | Data Cutoff: July 2022 | Data Cutoff: July 2020 | Data Cutoff: February 2019 |
| Median Overall Survival (OS) | 48.7 months (95% CI: 38.5–NE) | 44.4 months | Not Reached |
| Median Progression-Free Survival (PFS) | 24.6 months (95% CI: 11.3–34.5) | 28.3 months | 28.3 months |
| Median Duration of Response (DoR) | 43.3 months (95% CI: 29.2–NE) | 35.2 months | Not Reached |
| Objective Response Rate (ORR) | 57% (95% CI: 50–65) | 79% | 79% |
| NE: Not Estimable. Data is a synthesis from multiple sources and represents the most up-to-date information available from the specified cutoffs. |
Comparative Analysis: this compound vs. Other Therapies
To contextualize the efficacy of this compound, it is essential to compare its performance against alternative treatment options, including the second-generation TRK inhibitor Entrectinib and standard-of-care (SoC) chemotherapies.
This compound vs. Entrectinib
Entrectinib is another TRK inhibitor that also targets ROS1 and ALK gene fusions. While direct head-to-head trials are lacking, indirect comparisons and simulation models have been used to estimate their relative efficacy.
| Metric | This compound | Entrectinib | Source |
| Median Overall Survival (OS) | Not Reached (38.7, NE) | 23.9 months (16.0, NE) | Indirect Treatment Comparison |
| Median Progression-Free Survival (PFS) | 33.0 months (16.6, NE) | 11.2 months (8.0, 15.7) | Indirect Treatment Comparison |
| Objective Response Rate (ORR) | 57% | 57% | Pooled Analyses |
This compound vs. Standard-of-Care (SoC)
Matching-adjusted indirect comparisons (MAIC) using real-world data have shown a significant survival advantage for this compound over standard-of-care therapies, which typically consist of chemotherapy regimens tailored to the specific tumor type.
| Metric | This compound | Standard-of-Care (SoC) | Hazard Ratio (HR) |
| Median Overall Survival (OS) | 39.7 months | 10.2 months | 0.22 (95% CI: 0.09–0.52) |
| Data from a matching-adjusted indirect comparison using real-world data. |
For specific tumor types where TRK fusions can occur, such as soft tissue sarcoma and salivary gland cancer, standard chemotherapy regimens offer a baseline for comparison.
| Tumor Type | Chemotherapy Regimen | Median Overall Survival (OS) |
| Soft Tissue Sarcoma | Doxorubicin + Ifosfamide | ~14.3 months |
| Salivary Gland Carcinoma | Carboplatin + Paclitaxel | ~26.5 months |
Experimental Protocols
The data presented are derived from rigorously designed clinical trials. Below are the key aspects of the methodologies employed.
This compound Clinical Trials (NCT02122913, NCT02576431, NCT02637687)
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion, who had progressed on, or were intolerant to, standard therapies.
-
Inclusion Criteria: Confirmed NTRK gene fusion, measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1), and adequate organ function.
-
Exclusion Criteria: Prior treatment with a TRK inhibitor (with some exceptions), and unstable central nervous system (CNS) metastases.
-
Intervention: this compound administered orally at 100 mg twice daily in adults and 100 mg/m² twice daily in children.
-
Response Assessment: Tumor response was assessed by the investigator and an independent review committee using RECIST v1.1. Imaging was typically performed every 8 weeks.
Entrectinib STARTRK-2 Trial (NCT02568267)
-
Patient Population: Patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.
-
Inclusion Criteria: Histologically or cytologically confirmed diagnosis of a solid tumor with the specified gene fusions, and measurable or evaluable disease.
-
Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib).
-
Intervention: Entrectinib administered orally.
-
Response Assessment: Tumor assessments were conducted using RECIST v1.1.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Comparative analysis of Larotrectinib's safety profile with other targeted therapies
A detailed examination of the safety profiles of Larotrectinib in comparison to other targeted therapies for cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions, supported by clinical trial data and experimental protocols.
This guide provides a comprehensive comparative analysis of the safety profile of this compound, a first-in-class tropomyosin receptor kinase (TRK) inhibitor, with other targeted therapies used in the treatment of NTRK fusion-positive cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse event profiles, experimental methodologies from key clinical trials, and the underlying signaling pathways.
Introduction to TRK Fusion Cancers and Targeted Therapies
NTRK gene fusions are oncogenic drivers found across a wide range of solid tumors in both adult and pediatric patients. These fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor cell proliferation and survival. The development of targeted therapies that specifically inhibit these TRK fusion proteins has revolutionized the treatment landscape for these cancers. This compound and Entrectinib are two prominent first-generation TRK inhibitors, with second-generation inhibitors such as Selitrectinib and Repotrectinib emerging to address acquired resistance. This guide focuses on the comparative safety of these agents.
Comparative Safety Profile of TRK Inhibitors
The safety profiles of this compound and other TRK inhibitors have been evaluated in several clinical trials. The most common adverse events are generally mild to moderate; however, notable differences exist between the agents.
Data Presentation: Adverse Events
The following tables summarize the frequency of common treatment-related adverse events (TRAEs) observed in clinical trials for this compound, Entrectinib, and Repotrectinib. Data for Selitrectinib from a comprehensive safety cohort is not as readily available in a comparable format.
Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades, %)
| Adverse Event | This compound (n=260)[1] | Entrectinib (n=355)[2] | Repotrectinib (n=444) |
| Dizziness | 21 | 33.5 | 63 |
| Fatigue | 18 | 27.6 | - |
| Nausea | 15 | 24.5 | - |
| Constipation | - | 22.8 | - |
| Dysgeusia (Taste alteration) | - | 29.6 | - |
| Diarrhea | - | 20.8 | - |
| Anemia | 2 | 11.8 | - |
| Increased AST | 19 | 10.4 | - |
| Increased ALT | 21 | 10.1 | - |
| Weight Gain | - | 12.1 | - |
| Neuropathy, peripheral | - | 11.8 | - |
Table 2: Comparison of Grade 3/4 Treatment-Related Adverse Events (%)
| Adverse Event | This compound (n=260)[1] | Entrectinib (n=355)[2] | Repotrectinib (n=565)[3] |
| Anemia | 2 | 5.6 | - |
| Increased ALT | 3 | 2.5 | - |
| Increased AST | <1 | 2.3 | - |
| Neutropenia/Decreased Neutrophil Count | 2 | 3.9 | - |
| Fatigue | - | 3.4 | - |
| Dizziness | - | <1 | - |
| Dyspnea | - | 2.8 | - |
| Cognitive Impairment | - | 2.5 | - |
| Weight Gain | - | 2.5 | - |
Key Safety Findings:
-
This compound: Generally well-tolerated, with most adverse events being grade 1 or 2.[4] The most frequent TRAEs include increased liver enzymes (ALT/AST), dizziness, and fatigue.[1][4] Neurological adverse events occurred in a subset of patients, with dizziness being the most common.[4]
-
Entrectinib: Also demonstrates a manageable safety profile, but with a higher incidence of certain adverse events compared to this compound, including dysgeusia, constipation, and edema.[5] Of note, Entrectinib carries warnings for congestive heart failure, central nervous system effects, and skeletal fractures.[4] Cases of myocarditis and pericarditis have also been reported.[2][6][7][8]
-
Repotrectinib: The most common treatment-emergent adverse event is dizziness, which is mostly grade 1-2.[3]
-
Pediatric Safety: In pediatric patients, this compound's safety profile is largely consistent with that of the adult population, with the most common TRAE being increased aspartate aminotransferase.[9][10]
Experimental Protocols
The safety and efficacy of these TRK inhibitors were evaluated in several key clinical trials. The methodologies for these assessments are outlined below.
This compound Clinical Trials (NCT02122913, NCT02637687, NCT02576431)
-
Study Design: These were phase 1 and 2, open-label, single-arm, multicenter basket trials.[11][12]
-
Patient Population: Enrolled adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion.[11][12]
-
Safety Assessment: Safety and tolerability were primary or secondary endpoints. Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). The relationship of adverse events to the study drug was assessed by the investigator. Regular monitoring included physical examinations, vital signs, and laboratory tests (hematology, chemistry, and urinalysis).
-
Efficacy Assessment: Tumor responses were assessed by investigators and an independent review committee according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[11]
Entrectinib Clinical Trials (STARTRK-1, STARTRK-2, ALKA-372-001)
-
Study Design: These were phase 1 and 2, open-label, multicenter, global studies.[13][14]
-
Patient Population: Enrolled patients with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[13][14]
-
Safety Assessment: The safety profile was a primary endpoint. Adverse events were graded using CTCAE. Comprehensive safety monitoring included regular clinical assessments, laboratory tests, and electrocardiograms (ECGs) to monitor for cardiac toxicities.[2]
-
Efficacy Assessment: The primary efficacy endpoint was the overall response rate, assessed by a blinded independent central review based on RECIST v1.1.[13]
Repotrectinib Clinical Trial (TRIDENT-1 - NCT03093116)
-
Study Design: A phase 1/2, open-label, multicenter, first-in-human study.[15]
-
Patient Population: Patients with advanced solid tumors harboring ALK, ROS1, or NTRK1-3 rearrangements.[15]
-
Safety Assessment: The primary objective of the phase 1 portion was to determine the maximum tolerated dose and the recommended phase 2 dose, with safety and tolerability as key endpoints. Adverse events were monitored and graded using CTCAE.[16]
-
Efficacy Assessment: The primary endpoint for the phase 2 portion was the confirmed overall response rate assessed by blinded independent central review per RECIST v1.1.[16]
Selitrectinib Clinical Trial (NCT03215511)
-
Study Design: A phase 1/2 study to test the safety of Selitrectinib.[17][18]
-
Patient Population: Children and adults with cancer having an NTRK1, NTRK2, or NTRK3 gene fusion who had been previously treated with a TRK inhibitor.[17]
-
Safety Assessment: The primary objective was to determine the recommended dose for further study, with safety and tolerability being key assessments.[18] Adverse events were monitored and graded according to CTCAE.
Signaling Pathways and Mechanism of Action
The constitutive activation of TRK fusion proteins drives cancer cell growth and survival through the activation of several downstream signaling pathways.
NTRK Fusion Signaling Pathway
NTRK gene fusions lead to the ligand-independent dimerization and autophosphorylation of the TRK kinase domain. This, in turn, activates downstream signaling cascades, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Leads to the activation of PKC and calcium signaling.
This compound and other TRK inhibitors act by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its phosphorylation and subsequent activation of these downstream pathways.
Caption: NTRK fusion protein signaling and inhibition by this compound.
Experimental Workflow for Safety Assessment
The safety of these targeted therapies is rigorously assessed throughout their clinical development.
Caption: General workflow for safety assessment in TRK inhibitor clinical trials.
Conclusion
This compound demonstrates a favorable and manageable safety profile in both adult and pediatric patients with TRK fusion-positive cancers. The most common treatment-related adverse events are generally low-grade and include transient increases in liver enzymes, dizziness, and fatigue. In comparison, while Entrectinib also has a manageable safety profile, it is associated with a broader range of adverse events, including a higher incidence of certain toxicities and specific warnings for cardiac and central nervous system effects. The safety profiles of next-generation TRK inhibitors like Repotrectinib and Selitrectinib are still being fully characterized in ongoing clinical trials. The distinct safety profiles of these agents are a critical consideration for clinicians when selecting the most appropriate targeted therapy for patients with TRK fusion-positive cancers. Continuous long-term safety monitoring for all TRK inhibitors remains essential.
References
- 1. This compound in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrectinib-Induced Pericarditis with Cardiac Tamponade in a Patient with Neurotrophic Tropomyosin Receptor Kinase 1 Fusion-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal ventricular arrhythmia due to entrectinib-induced Brugada syndrome: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entrectinib-Induced Heart Failure in a Patient With Metastatic Lung Adenocarcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CLINICAL TRIAL / NCT03093116 - UChicago Medicine [uchicagomedicine.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Larotrectinib
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of targeted therapies like larotrectinib is paramount to protecting both human health and the environment. While specific disposal protocols for this compound are not extensively detailed, a comprehensive approach based on general guidelines for pharmaceutical waste, manufacturer safety data sheets (SDS), and regulatory best practices provides a clear path forward. Adherence to these procedures minimizes the risk of environmental contamination and accidental exposure.
The primary recommendation for disposing of this compound is to utilize pharmaceutical take-back programs or to engage a licensed hazardous material disposal company.[1][2] This ensures that the drug is handled and destroyed in a compliant and environmentally sound manner, typically through incineration in a facility equipped with an afterburner and scrubber.[1] It is crucial to avoid discharging this compound into drains, watercourses, or the ground.[1][3]
Step-by-Step Disposal and Handling Procedures
1. Initial Assessment and Segregation:
-
Identify Waste Type: Determine if the this compound waste is expired, unused, or contaminated. This includes leftover oral solution, capsules, and any materials used in handling the drug, such as gloves or contaminated labware.
-
Consult Safety Data Sheet (SDS): Before handling, review the this compound SDS for specific personal protective equipment (PPE) recommendations and immediate first-aid measures in case of exposure.[1][3]
-
Segregate Waste: Keep this compound waste separate from other chemical or biological waste unless otherwise instructed by your institution's environmental health and safety (EHS) department.
2. Personal Protective Equipment (PPE) and Handling:
-
Glove Use: Always wear appropriate protective gloves when handling this compound.[1]
-
Eye Protection: Use tightly fitting safety goggles to prevent eye contact.[1]
-
Lab Coat/Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
-
Ventilation: Handle the drug in a well-ventilated area to avoid inhalation of any dust from capsules.[3]
3. Disposal of Unused or Expired this compound:
-
Preferred Method - Licensed Disposal Company: The most recommended method is to offer excess and expired this compound to a licensed hazardous material disposal company.[1] These companies are equipped to handle and incinerate pharmaceutical waste in compliance with federal and local regulations.
-
Alternative - Take-Back Programs: For smaller quantities, pharmaceutical take-back programs are a viable option.[2] These programs ensure that the medication is disposed of safely and not introduced into the environment.
-
Prohibited Disposal Methods: Do not flush this compound down the toilet or drain.[2] Avoid disposing of it in household or regular laboratory trash unless no other options are available and you are following specific institutional guidelines.
4. Disposal of Contaminated Materials:
-
Packaging: Dispose of contaminated packaging in the same manner as the drug itself.[1]
-
Labware and PPE: Any disposable materials that have come into contact with this compound, such as gloves, wipes, or plasticware, should be collected in a suitable, sealed container for disposal by a licensed waste management service.[3]
5. Accidental Spills:
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.[1]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Clean-up: For powdered spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[3] For liquid spills, absorb with an inert material.
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[1]
-
Report: Report the spill to your institution's EHS department.
Quantitative Data and Storage Information
For ease of reference, the following table summarizes key quantitative data related to the storage and handling of this compound.
| Parameter | Capsule Formulation | Oral Solution Formulation |
| Storage Temperature | Store at room temperature. | Store in the refrigerator between 2°C and 8°C (36°F to 46°F). Do not freeze.[2] |
| Post-Opening Shelf Life | Not applicable. | Discard any unused solution 90 days after first opening the bottle (for the 100 mL bottle) or 31 days (for the 50 mL bottle).[2][4] |
| Disposal of Expired Drug | Offer to a licensed hazardous material disposal company or use a take-back program.[1][2] | Offer to a licensed hazardous material disposal company or use a take-back program.[1][2] Do not pour down the drain.[2] |
Experimental Protocols
Detailed experimental protocols for the chemical deactivation of this compound are not publicly available. The standard and recommended protocol for rendering the drug non-hazardous is high-temperature incineration by a licensed waste disposal facility.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process for researchers and laboratory managers.
Caption: this compound Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
